Cyclocreatine
Beschreibung
structure given in first source
Eigenschaften
IUPAC Name |
2-(2-amino-4,5-dihydroimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-5-7-1-2-8(5)3-4(9)10/h1-3H2,(H2,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHZIUVRYRVYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188889 | |
| Record name | Cyclocreatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35404-50-3 | |
| Record name | Cyclocreatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cyclocreatine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=707961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclocreatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Imino-1-imidazolidineacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOCREATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6732XGX1RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyclocreatine as a Creatine Kinase Substrate Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclocreatine (cCr), a synthetic analog of creatine (B1669601), serves as a substrate for creatine kinase (CK), an enzyme pivotal to cellular energy homeostasis. Upon entering the cell, this compound is phosphorylated by creatine kinase to form phosphothis compound (B1195991) (pcCr). However, phosphothis compound is a significantly poorer phosphate (B84403) donor in the reverse reaction compared to phosphocreatine (B42189) (pCr). This disruption of the creatine kinase/phosphocreatine shuttle has profound implications for cellular bioenergetics, leading to altered ATP dynamics. This technical guide provides a comprehensive overview of this compound as a creatine kinase substrate analog, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its impact on cellular signaling pathways. This document is intended to be a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in oncology and in the treatment of creatine transporter deficiencies.
Introduction
The creatine kinase (CK) system is a vital component of cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, brain, and heart.[1][2] Creatine kinase catalyzes the reversible transfer of a phosphoryl group from phosphocreatine (pCr) to ADP, rapidly regenerating ATP.[2] This "temporal and spatial energy buffer" ensures a constant supply of ATP at sites of high consumption.[1]
This compound (1-carboxymethyl-2-iminoimidazolidine) is a cyclic analog of creatine that acts as a substrate for creatine kinase.[3] It is transported into cells and subsequently phosphorylated to phosphothis compound (pcCr).[4] The critical distinction lies in the kinetic properties of pcCr, which is a less efficient phosphate donor than pCr for ATP regeneration.[3] This leads to a functional blockade of the phosphagen system, impacting cellular processes that are highly dependent on rapid ATP turnover, such as cell motility and proliferation.[5][6] These characteristics have positioned this compound as a compound of interest for anticancer therapies and as a potential treatment for creatine transporter deficiency (CTD), a condition where the uptake of creatine into the brain is impaired.[4][5]
Mechanism of Action
This compound exerts its effects by acting as a competitive substrate for creatine kinase, thereby interfering with the normal function of the creatine/phosphocreatine energy shuttle.
-
Cellular Uptake: this compound enters cells through various mechanisms. In many cell types, it is a substrate for the creatine transporter (SLC6A8).[5] However, evidence also suggests that it can enter cells, including brain cells, independently of this transporter, which is of significant therapeutic interest for creatine transporter deficiency.[4][7]
-
Phosphorylation by Creatine Kinase: Once inside the cell, this compound is phosphorylated by creatine kinase using ATP, forming phosphothis compound (pcCr) and ADP.[4]
-
Inefficient Phosphate Transfer: The crux of this compound's mechanism lies in the relative inefficiency of pcCr as a substrate for the reverse reaction catalyzed by creatine kinase. Compared to phosphocreatine, phosphothis compound is a poor phosphate donor for the regeneration of ATP from ADP.[3]
-
Disruption of Cellular Bioenergetics: This "trapping" of high-energy phosphate in the form of pcCr disrupts the cellular energy buffering and transport system. While total ATP levels may not always be drastically depleted, the cell's ability to rapidly regenerate ATP at sites of high demand is compromised.[5][6] This can lead to a state of energetic stress, impacting various cellular functions.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the interaction of this compound with the creatine kinase system and a general workflow for its investigation.
Caption: this compound signaling and experimental workflow.
Quantitative Data
The following tables summarize key quantitative parameters related to this compound's interaction with creatine kinase and its effects on cellular bioenergetics.
Table 1: Kinetic Parameters of Creatine Kinase with Creatine and this compound
| Substrate | Enzyme Source | Km (mM) | Vmax (relative) | Equilibrium Constant (Keq) | Reference |
| Creatine | Rabbit Muscle | - | - | 1.72 x 109 M-1 | [8] |
| This compound | Rabbit Muscle | - | - | 5.62 x 107 M-1 | [8] |
| Creatine | Mouse (M-CK) | 3-9 fold higher than B-CK | - | - | [9] |
| Creatine | Mouse (B-CK) | - | - | - | [9] |
Note: Direct comparative Vmax and Km values for this compound were not consistently available in the reviewed literature.
Table 2: Effects of this compound on Cellular Metabolite Levels
| Cell Line | Treatment | [cCr] (intracellular) | [pcCr] (intracellular) | [ATP] Change | [pCr] Change | Reference |
| Human Fibroblasts (WT) | 20 mM cCr (72h) | - | - | Significant depletion | - | [4] |
| Human Fibroblasts (CTD) | 20 mM cCr (72h) | - | - | Significant depletion | - | [4] |
| Human Fibroblasts (WT) | 500 µM cCr | - | - | No significant change | - | [4] |
| PC3 Prostate Cancer | 0.125% - 1% cCr | Dose-dependent increase | - | Unaltered | Reduced | [5] |
| Pancreatic Adenocarcinoma (KPC) | cCr | - | Diminished | Slight decrease | Diminished | [6] |
| Neuroblastoma | cCr diet | - | Increased | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Creatine Kinase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for measuring CK activity in cell lysates.[11][12][13][14]
Principle: Creatine kinase catalyzes the phosphorylation of creatine to phosphocreatine, consuming ATP. The resulting ADP is used in a series of coupled enzymatic reactions that lead to the formation of a colored product, which can be measured spectrophotometrically at 450 nm. The rate of color development is proportional to the CK activity.
Materials:
-
CK Assay Buffer
-
CK Substrate (containing creatine)
-
ATP solution
-
CK Enzyme Mix (containing enzymes for the coupled reactions)
-
CK Developer (containing the chromogenic probe)
-
NADH Standard (for standard curve)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Cell lysate samples
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in 4 volumes of CK Assay Buffer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of NADH standards by diluting the stock solution in CK Assay Buffer to generate a standard curve.
-
-
Reaction Mix Preparation:
-
For each well, prepare a reaction mix containing CK Assay Buffer, CK Enzyme Mix, CK Developer, ATP, and CK Substrate according to the kit manufacturer's instructions.
-
-
Assay:
-
Add 50 µL of the reaction mix to each well of the 96-well plate containing the standards, positive control, and samples.
-
Mix well.
-
-
Measurement:
-
Incubate the plate for 20-40 minutes at 37°C.
-
Measure the absorbance at 450 nm in a kinetic mode, taking readings every 1-2 minutes.
-
-
Calculation:
-
Determine the change in absorbance over time (ΔOD/min).
-
Use the NADH standard curve to convert the ΔOD/min to the amount of NADH generated per minute.
-
Calculate the CK activity in the samples, typically expressed as mU/mL or U/L. One unit of CK is defined as the amount of enzyme that generates 1.0 µmol of NADH per minute at a specific pH and temperature.
-
Quantification of this compound and Phosphothis compound by HILIC-UPLC-MS/MS
This protocol is based on established methods for the analysis of polar metabolites in biological samples.[4][15][16][17]
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) is used to separate polar compounds like this compound and phosphothis compound. The separated analytes are then detected and quantified by tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios.
Materials:
-
HILIC column (e.g., BEH amide or cyano column)
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Deionized water
-
Cell extracts
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of cell lysate, add 150 µL of cold methanol to precipitate proteins.
-
Vortex mix and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation (UPLC):
-
Column: HILIC BEH amide column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in 95% water / 5% acetonitrile.
-
Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile / 5% water.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute the polar analytes.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
This compound: m/z 144 → 98 and m/z 144 → 56
-
Phosphothis compound: Monitor for the appropriate parent and daughter ions.
-
Internal Standard (e.g., D4-cyclocreatine): m/z 148 → 102
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound and phosphothis compound.
-
Quantify the analytes in the samples by comparing their peak areas to the standard curve.
-
Measurement of ATP and Phosphocreatine/Phosphothis compound by 31P NMR Spectroscopy
This protocol provides a general framework for the analysis of high-energy phosphates in intact cells or tissues.[18][19][20][21]
Principle: Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a non-invasive technique that can distinguish and quantify different phosphorus-containing metabolites, such as ATP, phosphocreatine, and phosphothis compound, based on their distinct chemical shifts.
Materials:
-
High-field NMR spectrometer equipped with a phosphorus probe.
-
Perfusion system for maintaining cell or tissue viability during the experiment.
-
Krebs-Henseleit buffer or other appropriate physiological buffer.
Procedure:
-
Sample Preparation:
-
For cell studies, cells can be perfused in the NMR tube.
-
For tissue studies, the tissue is placed in a temperature-controlled chamber within the NMR spectrometer and perfused with oxygenated buffer.
-
-
NMR Data Acquisition:
-
Acquire 31P NMR spectra using a pulse-acquire sequence.
-
Typical parameters include a 45-60° pulse angle and a repetition time that allows for adequate signal averaging without saturation.
-
-
Spectral Processing:
-
Apply a line-broadening factor to the free induction decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
-
Quantification:
-
Identify the peaks corresponding to the γ, α, and β phosphates of ATP, phosphocreatine, and phosphothis compound based on their known chemical shifts.
-
Integrate the area under each peak. The peak area is proportional to the concentration of the metabolite.
-
Relative concentrations can be determined by comparing the integral of a metabolite peak to a reference peak (e.g., β-ATP).
-
Absolute quantification can be achieved by using an external or internal standard of known concentration.
-
Conclusion
This compound serves as a valuable tool for probing the intricacies of the creatine kinase system and holds promise as a therapeutic agent. Its ability to be phosphorylated by creatine kinase into the less-functional phosphothis compound effectively disrupts cellular bioenergetics, a vulnerability that can be exploited in cancer therapy and potentially harnessed to bypass defects in creatine transport. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals. Further investigation into the precise kinetic parameters of this compound with different creatine kinase isoforms and a deeper understanding of its long-term effects on cellular metabolism will be crucial for the continued development and application of this intriguing creatine analog.
References
- 1. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine kinase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Phosphothis compound is the dominant form of this compound in control and creatine transporter deficiency patient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The creatine phosphagen system is mechanoresponsive in pancreatic adenocarcinoma and fuels invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eclinpath.com [eclinpath.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Comparison of kinetic constants of creatine kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. paulogentil.com [paulogentil.com]
- 11. 3hbiomedical.com [3hbiomedical.com]
- 12. assaygenie.com [assaygenie.com]
- 13. abcam.com [abcam.com]
- 14. abcam.com [abcam.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Facile High-Performance Liquid Chromatography Mass Spectrometry Method for Analysis of this compound and Phosphothis compound in Complex Mixtures of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of this compound in mouse and rat plasma using hydrophilic-interaction ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. 31P NMR and enzymatic analysis of cytosolic phosphocreatine, ATP, Pi and intracellular pH in the isolated working perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Bioenergetic Role of Cyclocreatine in Neuronal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The brain is an organ with exceptionally high and dynamic energy demands. The creatine (B1669601) kinase (CK)/phosphocreatine (B42189) (PCr) system plays a pivotal role in maintaining cellular ATP homeostasis, acting as a temporal and spatial energy buffer. Cyclocreatine, a synthetic analog of creatine, has emerged as a valuable research tool and a potential therapeutic agent for neurological disorders associated with impaired energy metabolism. This technical guide provides an in-depth analysis of the bioenergetic effects of this compound in neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. This compound is readily taken up by neurons and phosphorylated by creatine kinase to form phosphothis compound (B1195991) (PCCr), a high-energy phosphate (B84403) compound that can rapidly regenerate ATP from ADP. This action helps to preserve the cellular energy state, particularly under conditions of metabolic stress, and confers significant neuroprotective effects in various experimental models of neurodegenerative diseases.
Introduction: The Creatine Kinase System and Neuronal Bioenergetics
Neurons exhibit high and fluctuating energy requirements to maintain ion gradients, neurotransmitter synthesis and release, and other essential cellular processes[1][2]. The creatine kinase (CK) system is a crucial component of the intricate cellular energy buffering and transport network, connecting ATP production sites (mitochondria and glycolysis) to ATP consumption sites[2][3]. The system relies on the reversible phosphorylation of creatine to phosphocreatine (PCr), catalyzed by CK[3]. PCr serves as a readily available reservoir of high-energy phosphate bonds, capable of rapidly regenerating ATP, thus buffering the intracellular ATP/ADP ratio, which is critical for neuronal function and survival[1][4][5].
This compound is a kinetically active analog of creatine that effectively participates in the CK reaction, leading to the formation of phosphothis compound (PCCr)[3]. This property allows this compound to functionally substitute for creatine, offering a tool to modulate and study neuronal bioenergetics and a potential therapeutic strategy to bolster energy metabolism in compromised neurons[3][6][7].
Mechanism of Action of this compound
The primary bioenergetic effect of this compound stems from its interaction with the creatine kinase system. Upon entering the neuron, this compound is phosphorylated by mitochondrial and cytosolic CK isoforms to form PCCr[3]. PCCr then serves as a high-energy phosphate donor to regenerate ATP from ADP, a reaction that is particularly critical during periods of high energy demand or metabolic stress[6][7][8].
The key steps in the mechanism of action are:
-
Uptake: this compound enters neuronal cells. While creatine uptake is mediated by a specific transporter (CRT, encoded by SLC6A8), studies suggest that this compound may also enter cells through diffusion or other transport mechanisms, which is particularly relevant for conditions like creatine transporter deficiency[1][4][9].
-
Phosphorylation: this compound is a substrate for creatine kinase, which catalyzes its phosphorylation to phosphothis compound (PCCr) using ATP.
-
ATP Buffering: PCCr acts as a phosphagen, donating its phosphate group to ADP to rapidly regenerate ATP. This buffering action helps to maintain cellular ATP levels and the critical ATP/ADP ratio[1][8][9].
-
Neuroprotection: By preserving cellular energy homeostasis, this compound protects neurons from excitotoxicity, oxidative stress, and apoptosis, which are common pathways of cell death in various neurodegenerative disorders[3][6][7][8].
Below is a diagram illustrating the central role of this compound in neuronal bioenergetics.
Caption: this compound's role in the creatine kinase energy shuttle.
Quantitative Data on Bioenergetic Effects
Several studies have quantified the impact of this compound administration on key bioenergetic parameters in the brain. The following tables summarize these findings.
Table 1: Effects of this compound on Brain Metabolites in Rats
| Treatment Group | Phosphocreatine (PCr) / Phosphothis compound (PCCr) (Relative Concentration) | ATP (Relative Concentration) | Reference |
| Control | 0.057 ± 0.008 | 0.076 ± 0.009 | [3] |
| 1% this compound Diet (2-6 weeks) | 0.137 ± 0.098 | 0.115 ± 0.098 | [3] |
| *p < 0.05 compared to baseline |
Table 2: Brain this compound and Phosphocreatine Levels in a Mouse Model of Creatine Transporter Deficiency (Slc6a8-/y)
| Treatment Group | Brain this compound (mmol/kg wet wt) | Brain Phosphocreatine (Relative Peak) | Reference |
| Slc6a8 fl/y (Control) + this compound | 3.1 ± 0.34 | Normal | [1][4] |
| Slc6a8 -/y (Knockout) + this compound | 1.7 ± 0.2 | Substantial peak corresponding to PCCr | [1][4] |
| Slc6a8 -/y (Knockout) + Placebo | Not detected | Profoundly lacking | [1] |
Table 3: Neuroprotective Effects of this compound against Malonate-Induced Striatal Lesions in Rats
| Treatment | Lesion Volume (mm³) | Reference |
| Malonate Control | ~12 | [3] |
| Malonate + 0.5% this compound | ~7 | [3] |
| Malonate + 1% this compound | ~4** | [3] |
| p < 0.05; **p < 0.01 (ANOVA) |
Key Experimental Protocols
This section details the methodologies used in seminal studies to investigate the bioenergetic effects of this compound in neurons.
Animal Models and Drug Administration
-
Animal Models: Studies have utilized various animal models, including male Sprague Dawley rats and mouse models of Huntington's disease and creatine transporter deficiency[1][3][4].
-
This compound Administration: this compound is typically administered orally by supplementing the diet with 1% this compound by weight for several weeks[3].
Induction of Neuronal Injury
-
Malonate-Induced Striatal Lesions: To model the energy deficit observed in Huntington's disease, the mitochondrial toxin malonate (an inhibitor of succinate (B1194679) dehydrogenase) is stereotactically injected into the striatum of anesthetized rats[3][6][7].
-
3-Nitropropionic Acid (3-NP) Neurotoxicity: 3-NP, another inhibitor of succinate dehydrogenase, is administered systemically (e.g., intraperitoneally) to induce striatal lesions that mimic those in Huntington's disease[3][6][7].
-
MPTP Model of Parkinson's Disease: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice to induce dopamine (B1211576) depletion and neuronal loss in the substantia nigra, modeling Parkinson's disease[8].
Measurement of Brain Bioenergetics
-
³¹P Magnetic Resonance Spectroscopy (MRS): This non-invasive technique is used to measure the relative concentrations of high-energy phosphate compounds, including ATP, PCr, and PCCr, in the brains of live animals[3].
-
Biochemical Assays: Brain tissue is extracted and analyzed using techniques such as high-performance liquid chromatography (HPLC) to determine the absolute concentrations of metabolites like creatine, phosphocreatine, this compound, and ATP[1][4].
-
Lactate (B86563) Measurement: ¹H MRS can be used to measure lactate levels in the brain as an indicator of anaerobic metabolism[3].
Assessment of Neuroprotection
-
Histology and Lesion Volume Measurement: Brains are sectioned and stained (e.g., with Nissl stain) to visualize neuronal damage. The volume of the resulting lesions is then quantified using image analysis software[3].
-
Immunohistochemistry: Specific neuronal populations (e.g., dopaminergic neurons using tyrosine hydroxylase staining) are visualized and counted to assess cell loss[8].
-
Behavioral Testing: In models of cognitive dysfunction, such as creatine transporter deficiency, behavioral tests like the novel object recognition test are used to assess the therapeutic effects of this compound[1].
The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Experimental workflow for evaluating this compound's neuroprotection.
Signaling Pathways and Broader Bioenergetic Implications
The bioenergetic support provided by this compound has broader implications for neuronal health and signaling. By maintaining ATP levels, this compound can indirectly influence numerous ATP-dependent cellular processes.
The Creatine Kinase/AMP-activated Protein Kinase (AMPK) Axis
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that is activated when the AMP/ATP ratio rises, signaling a state of energy depletion[10]. Once activated, AMPK initiates a cascade of events to restore energy balance, including stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP[10].
While a direct regulatory interaction between this compound and AMPK has not been extensively documented in neurons, the creatine kinase system and AMPK are intrinsically linked through their roles in maintaining cellular energy homeostasis. By buffering ATP levels and preventing a significant increase in the AMP/ATP ratio, the presence of phosphothis compound can be hypothesized to reduce the activation of AMPK under conditions of mild to moderate metabolic stress. However, under severe energy depletion, both systems would likely be engaged to protect the neuron.
The following diagram illustrates the interplay between the creatine kinase system and AMPK signaling.
Caption: Interplay between the CK system and AMPK in neuroprotection.
Mitochondrial Function and Oxidative Stress
Mitochondrial dysfunction is a central feature of many neurodegenerative diseases, leading to impaired ATP production and increased generation of reactive oxygen species (ROS)[11][12]. This compound can support mitochondrial function by providing a rapid means of regenerating ATP, thereby reducing the metabolic burden on mitochondria[3]. Furthermore, by helping to maintain the mitochondrial membrane potential, the creatine kinase system can mitigate the production of ROS[11]. Studies have shown that both creatine and this compound can protect against oxidative damage in models of neurodegeneration[3][6][7].
Conclusion and Future Directions
This compound serves as a powerful tool for investigating neuronal bioenergetics and holds promise as a therapeutic agent for neurological disorders characterized by energy deficits. Its ability to be phosphorylated by creatine kinase and act as a high-energy phosphate reservoir provides a robust mechanism for buffering cellular ATP levels. This bioenergetic support translates into significant neuroprotection in various preclinical models of neurodegenerative diseases.
Future research should focus on several key areas:
-
Clinical Translation: Rigorous clinical trials are needed to evaluate the safety and efficacy of this compound in patients with neurodegenerative diseases and creatine transporter deficiency.
-
Long-term Effects: The long-term consequences of sustained increases in brain phosphothis compound levels require further investigation.
-
Combined Therapies: Exploring the synergistic effects of this compound with other neuroprotective agents could lead to more effective treatment strategies.
-
AMPK Interaction: Further studies are warranted to elucidate the precise nature of the interaction between the this compound/PCCr system and AMPK signaling in neurons under various physiological and pathological conditions.
By continuing to unravel the intricate bioenergetic effects of this compound in neurons, we can pave the way for novel therapeutic interventions for a range of devastating neurological disorders.
References
- 1. This compound treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - this compound treatment improves cognition in mice with creatine transporter deficiency [jci.org]
- 5. Mitochondrial approaches for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Neuroprotective effects of creatine and this compound in animal models of Huntington's disease. [scholars.duke.edu]
- 7. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease | Journal of Neuroscience [jneurosci.org]
- 8. Creatine and this compound attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - this compound treatment improves cognition in mice with creatine transporter deficiency [jci.org]
- 10. AMPK in the Brain: Its Roles in Energy Balance and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Cyclocreatine in Prostate Cancer: A Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostate cancer progression is intrinsically linked to metabolic reprogramming, with creatine (B1669601) metabolism emerging as a critical dependency and a promising therapeutic target. Enhanced uptake of creatine fuels the high energetic demands of tumor cells, supporting proliferation and metastasis. Cyclocreatine, a synthetic creatine analog, effectively disrupts this metabolic pathway by competitively inhibiting creatine uptake and functionally blocking the phosphagen system. This leads to a significant reduction in intracellular creatine and phosphocreatine (B42189) levels, ultimately suppressing prostate cancer growth. This technical guide provides a comprehensive overview of the uptake and metabolism of this compound in prostate cancer, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
The Creatine Kinase/Phosphocreatine System in Prostate Cancer
The creatine kinase (CK)/phosphocreatine (PCr) system is a vital energetic pathway, particularly in tissues with high and fluctuating energy demands like the brain and muscle. In the context of cancer, this system is hijacked by tumor cells to rapidly regenerate ATP, supporting their relentless proliferation and survival.[1][2] Prostate cancer cells, especially those with deficiencies in tumor suppressors like PTEN and SPRY2, exhibit an enhanced reliance on creatine metabolism.[1][3][4] This is characterized by the upregulation of the creatine transporter SLC6A8, which facilitates increased uptake of exogenous creatine.[4][5][6] Stable isotope tracing has revealed that in prostate cancer cells, intracellular creatine levels are predominantly dictated by this uptake rather than by de novo synthesis.[1][3]
This compound: Mechanism of Action
This compound (1-carboxymethyl-2-iminoimidazolidine) is a creatine analog that acts as a substrate for creatine kinase.[7] Its anticancer effects in prostate cancer stem from its ability to competitively inhibit the SLC6A8 transporter, thereby blocking the uptake of creatine.[1] This leads to a dose-dependent reduction in intracellular creatine and its phosphorylated form, phosphocreatine.[1][2] The disruption of the PCr energy shuttle impairs the cancer cells' ability to meet their high energy demands, leading to suppressed proliferation and reduced tumor growth.[1][2][5] Some evidence also suggests that this compound may impact de novo creatine synthesis.[2]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on prostate cancer.
Table 1: In Vitro Effects of this compound on Prostate Cancer Cells
| Cell Line | Treatment | Observation | Result | Reference |
| PC3 (Human) | 1% this compound | Proliferation | Significant reduction | [1][5] |
| Murine Prostate Cancer Cells | 1% this compound | Proliferation | Significant reduction | [1][5] |
| PC3 Nsi and SPRY2 KD | 1% this compound | Soft Agar (B569324) Colony Formation | Significant reduction | [1][4] |
| PC3 CL1 | 0.1-50 mM this compound + 13C-creatine | 13C-creatine Uptake | Dose-dependent inhibition | [1] |
| PC3 CL1 | 0.1-50 mM this compound + 13C-creatine | 13C-phosphocreatine Production | Dose-dependent inhibition | [1] |
| PC3 Nsi and SPRY2 KD | 1% this compound | Cellular Creatine Levels | Significant reduction | [1][4] |
| PC3 Nsi and SPRY2 KD | 1% this compound | Cellular Phosphocreatine Levels | Significant reduction | [1][4] |
| PC3 Nsi and SPRY2 KD | 1% this compound | Cellular ATP Levels | No significant alteration | [2] |
| DU-145 (Human) | This compound | Stimulated Motility | Reduced response | [7] |
Table 2: In Vivo Effects of this compound on Prostate Cancer Models
| Animal Model | Treatment | Duration | Observation | Result | Reference |
| Ptenpc-/- Spry2pc-/- Mice | 1% this compound in drinking water | 2 months | Tumor Proliferation (Ki67 IHC) | Significant reduction | [1][8] |
| Ptenpc-/- Spry2pc-/- Mice | 1% this compound in drinking water | 1 month | Non-cystic Prostate Tumor Weights | No significant change mentioned | [1][8] |
| Ptenpc-/- Spry2pc-/- Mice | 1% this compound in drinking water | 1 month | This compound Abundance in Blood | Significantly increased | [1][8] |
| Ptenpc-/- Spry2pc-/- Mice | 1% this compound in drinking water | 1 month | Creatine Levels in Tumor Tissue | Significantly reduced | [1] |
| Ptenpc-/- Spry2pc-/- Mice | 1% this compound in drinking water | 1 month | Phosphocreatine Levels in Tumor Tissue | Significantly reduced | [1] |
| PC3M Liver Metastasis Xenograft | 1% this compound in drinking water | 1 month | Liver Metastatic Burden | Significantly reduced | [1][8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Cell Culture and Proliferation Assays
-
Cell Lines: Human prostate cancer cell lines (e.g., PC3, PC3M, DU-145) and murine prostate cancer cells are commonly used.[1][7] Cells are maintained in appropriate media (e.g., RPMI) supplemented with fetal bovine serum and antibiotics.[1]
-
Proliferation Assay: Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 1%).[1][5] Cell growth is monitored over several days using methods like direct cell counting or colorimetric assays (e.g., MTT).[1]
-
Soft Agar Colony Formation Assay: To assess anchorage-independent growth, cells are suspended in a soft agar matrix with or without this compound and incubated for several weeks.[1][4] Colonies are then stained and quantified.[1]
Stable Isotope Tracing and Metabolite Analysis
-
13C-Creatine Tracing: To measure creatine uptake, cells are incubated with 13C-labeled creatine in the presence or absence of this compound.[1]
-
Metabolite Extraction: Intracellular metabolites are extracted using a cold solvent mixture (e.g., methanol:acetonitrile:water).[1]
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of 13C-labeled and unlabeled creatine, phosphocreatine, and other related metabolites.[1]
In Vivo Animal Studies
-
Genetically Engineered Mouse Models (GEMMs): Mice with prostate-specific deletion of tumor suppressors like Pten and Spry2 are used to model aggressive prostate cancer.[1][8]
-
Xenograft Models: Human prostate cancer cells (e.g., PC3M for metastasis studies) are injected into immunodeficient mice.[1][8]
-
This compound Administration: this compound is typically administered ad libitum in the drinking water (e.g., at a 1% concentration).[1][8]
-
Tumor Analysis: At the end of the treatment period, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining, Ki67 immunohistochemistry for proliferation) and metabolomic analysis.[1][8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes.
Caption: Mechanism of this compound Action in Prostate Cancer.
Caption: In Vitro Experimental Workflow for this compound Studies.
Caption: In Vivo Experimental Workflow for this compound Studies.
Conclusion and Future Directions
The targeting of creatine metabolism with this compound represents a rational and effective therapeutic strategy for prostate cancer.[1] The vulnerability of prostate cancer cells to the disruption of the CK/PCr system, particularly in tumors with high SLC6A8 expression, provides a clear rationale for the clinical development of this compound or other creatine uptake inhibitors. Future research should focus on identifying predictive biomarkers for response to this compound therapy, exploring combination strategies with other anticancer agents, and conducting clinical trials to validate its efficacy and safety in patients with prostate cancer. The development of more potent and selective SLC6A8 inhibitors, such as RGX-202, also holds promise for this therapeutic approach.[9][10]
References
- 1. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cyclocreatine in Cellular ATP Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclocreatine, a synthetic analog of creatine (B1669601), serves as a crucial tool for investigating and modulating cellular bioenergetics. By interacting with the creatine kinase (CK) phosphagen system, this compound and its phosphorylated form, phosphothis compound (B1195991), disrupt the canonical energy buffering and transport functions of the native creatine/phosphocreatine (B42189) shuttle. This technical guide provides an in-depth analysis of the role of this compound in cellular ATP homeostasis, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its study. The guide is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's impact on cellular metabolism and its potential therapeutic applications.
Introduction: The Creatine Kinase System and ATP Homeostasis
Cells with high and fluctuating energy demands, such as those in skeletal muscle, the heart, and the brain, rely on the creatine kinase (CK)/phosphocreatine (PCr) system to maintain ATP homeostasis.[1][2][3] This system acts as a temporal and spatial energy buffer.[4] Mitochondrial CK (miCK) utilizes ATP produced through oxidative phosphorylation to phosphorylate creatine into phosphocreatine (PCr).[1][2] PCr, being a smaller and more mobile molecule than ATP, diffuses to sites of high energy consumption.[1] At these locations, cytosolic CK isoforms catalyze the reverse reaction, transferring the phosphoryl group from PCr to ADP to rapidly regenerate ATP.[1][5][6] This "phosphocreatine shuttle" is vital for sustaining cellular function during periods of intense metabolic activity.[1][7]
This compound: A Modulator of the Creatine Kinase System
This compound (CCr) is a creatine analog that can be transported into cells, often via the same transporter as creatine (SLC6A8), and is a substrate for creatine kinase.[5][8][9][10] Intracellularly, CK phosphorylates this compound to form phosphothis compound (pCCr).[8][11][12] However, pCCr is a thermodynamically and kinetically distinct molecule from PCr.[11] Specifically, pCCr is a poor phosphate (B84403) donor in the reverse CK reaction, meaning it is less efficient at regenerating ATP from ADP compared to PCr.[11] This functional blockade of the phosphagen system forms the basis of this compound's effects on cellular bioenergetics.[5][6]
Mechanism of Action
The primary mechanism by which this compound impacts ATP homeostasis is through the accumulation of pCCr, which acts as a "metabolic trap" for high-energy phosphate. This leads to several downstream consequences:
-
Inhibition of the PCr Shuttle: By competing with creatine for CK and sequestering high-energy phosphate in the form of pCCr, this compound disrupts the efficient transfer of energy from mitochondria to the cytosol.
-
Alteration of Cellular Energetics: The reduced capacity to rapidly regenerate ATP can lead to a depletion of cellular ATP levels, particularly in cells with high energy demands or under conditions of metabolic stress.[11]
-
Suppression of Creatine Metabolism: this compound has been shown to inhibit the uptake of creatine and reduce intracellular levels of both creatine and phosphocreatine.[5][6][13]
Quantitative Effects of this compound on Cellular Metabolism
The impact of this compound on cellular metabolites varies depending on the cell type, concentration of this compound, and the metabolic state of the cells. The following tables summarize quantitative data from various studies.
Table 1: Effect of this compound on Intracellular Metabolite Levels
| Cell Line | This compound Concentration | Treatment Duration | Change in Creatine Levels | Change in Phosphocreatine Levels | Change in ATP Levels | Reference |
| PC3 (Prostate Cancer) | 1% | - | Reduced | Reduced | Unaltered | [5][6][13] |
| Ischemic Chick Breast Muscle | 0.5% (diet) | 10-19 days | - | Depleted (endogenous) | Sustained at 3.5 µmol/g (vs 0.6 µmol/g in control) after 2h ischemia | [14] |
| Huntington's Disease Model (Rat Brain) | 1% (diet) | 2-6 weeks | - | Increased (pCCr) | Increased | [15] |
Note: "-" indicates data not provided in the cited source.
Table 2: Effect of this compound on Cell Proliferation and Viability
| Cell Line | This compound Concentration | IC50 | Effect on Proliferation/Viability | Reference |
| MCF-7 (Breast Cancer) | - | 4-6 fold lower than control drug | Inhibition of growth | [11] |
| PC-3 (Prostate Cancer) | - | 4-6 fold lower than control drug | Inhibition of growth | [11] |
| Human and Murine Prostate Cancer Cells | 1% | - | Impaired in vitro proliferation | [5][6] |
Experimental Protocols
Measurement of Creatine Kinase (CK) Activity
A common method for determining CK activity is through a coupled enzyme spectrophotometric assay.[16][17][18][19][20]
Principle:
The activity of CK is measured by coupling the production of ATP (in the direction of PCr consumption) to the phosphorylation of glucose by hexokinase (HK) and the subsequent reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is directly proportional to the CK activity and can be monitored by measuring the increase in absorbance at 340 nm.[17][18]
Reagents:
-
Assay Buffer (containing glucose, ADP, NADP+, HK, and G6PDH)
-
Phosphocreatine (substrate)
-
Sample (cell lysate or tissue homogenate)
Procedure:
-
Prepare the reaction mixture by combining the assay buffer and phosphocreatine.
-
Pre-incubate the reaction mixture at 37°C.
-
Add the sample to the reaction mixture and mix thoroughly.
-
Immediately measure the absorbance at 340 nm in a spectrophotometer at 37°C.
-
Record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes).
-
Calculate the rate of change in absorbance (ΔA/min).
-
Determine the CK activity using the molar extinction coefficient of NADPH.
Quantification of Intracellular Metabolites (this compound, Phosphothis compound, Creatine, Phosphocreatine, ATP)
Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-UPLC-MS/MS) is a sensitive and accurate method for the simultaneous quantification of these polar metabolites.[12]
Principle:
HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent to separate polar compounds. The separated analytes are then detected and quantified by tandem mass spectrometry based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells (e.g., by sonication or with a specific lysis buffer).
-
Extract the metabolites using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
HILIC-UPLC-MS/MS Analysis:
-
Inject the extracted sample onto a HILIC column.
-
Elute the metabolites using a gradient of an aqueous buffer and an organic solvent.
-
Introduce the eluent into the mass spectrometer.
-
Acquire data in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte.
-
-
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations.
-
Quantify the concentration of each metabolite in the samples by comparing their peak areas to the standard curve.
-
Signaling Pathways and Logical Relationships
This compound-induced alterations in cellular energy status can trigger various signaling pathways. For instance, a decrease in the ATP:ADP ratio can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK can then phosphorylate downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP. In some cancer cells, this shift in bioenergetics has been linked to the activation of p53 and the mitochondrial apoptosis effector Bak, ultimately leading to programmed cell death.[11]
Diagrams of Signaling Pathways and Experimental Workflows
Caption: The Creatine Kinase Shuttle.
Caption: Mechanism of this compound Action.
Caption: this compound-Induced AMPK Signaling.
Conclusion
This compound is a powerful research tool for dissecting the intricacies of cellular ATP homeostasis. Its ability to functionally inhibit the creatine kinase phosphagen system provides a unique model for studying the consequences of impaired energy buffering and transport. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers to explore the multifaceted roles of this compound in various physiological and pathological contexts. Further investigation into the downstream signaling effects of this compound-induced metabolic stress will be crucial for realizing its full potential in drug development, particularly in the fields of oncology and neurodegenerative diseases.
References
- 1. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analyzing the Functional Properties of the Creatine Kinase System with Multiscale ‘Sloppy’ Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]
- 8. Phosphothis compound is the dominant form of this compound in control and creatine transporter deficiency patient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Transport by SLC6A8, the Creatine Transporter, in HEK293 Cells, a Human Blood-Brain Barrier Model Cell, and CCDSs Patient-Derived Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomal Delivery of this compound Impairs Cancer Cell Bioenergetics Mediating Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 12. Phosphothis compound is the dominant form of this compound in control and creatine transporter deficiency patient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses prostate tumorigenesis through dual effects on SAM and creatine metabolism | bioRxiv [biorxiv.org]
- 14. Enhanced ability of skeletal muscle containing this compound phosphate to sustain ATP levels during ischemia following beta-adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. raybiotech.com [raybiotech.com]
- 18. medichem-me.com [medichem-me.com]
- 19. Creatine Kinase - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Enzyme Activity Measurement for Creatine Kinase [creative-enzymes.com]
Cyclocreatine: A Technical Guide to its Discovery, History, and Application as a Research Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine (B1669601) that has been a subject of scientific inquiry for over five decades. Its unique interaction with the creatine kinase (CK) enzyme system has led to its investigation in a variety of research areas, from oncology to neuroprotection. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research applications of this compound, presenting key data and methodologies for the scientific community.
Discovery and Synthesis
This compound was first synthesized in 1971 by G. L. Rowley, A. L. Greenleaf, and G. L. Kenyon.[1][2] Their original method, while foundational, presented challenges in terms of yield and the use of hazardous materials.[1] Subsequently, improved and safer synthetic routes have been developed.
Original Synthesis by Rowley, Greenleaf, and Kenyon (1971)
The initial synthesis of this compound involved the reaction of the sodium salt of N-carboxymethyl-1,2-diaminoethane with a methanolic solution of cyanogen (B1215507) bromide.[1] The crude product was isolated by filtration and purified through recrystallization from water.[1] This method was hampered by low overall yield and the high toxicity of cyanogen bromide.[1]
Experimental Protocol: Original Synthesis of this compound
-
Reactants: Sodium salt of N-carboxymethyl-1,2-diaminoethane, cyanogen bromide, methanol, water.[1]
-
Procedure:
-
The sodium salt of N-carboxymethyl-1,2-diaminoethane is maintained in solution.
-
A methanolic solution of cyanogen bromide is added to the solution.
-
The resulting crude product is isolated by filtration.
-
The crude product is purified by recrystallization from water to yield this compound.[1]
-
Improved Synthesis Using Cyanamide (B42294)
To address the safety and yield issues of the original method, a new synthesis was developed utilizing cyanamide, a less toxic and readily available commodity chemical.[1] This improved process offers a greater overall yield and is more suitable for larger-scale production.[1]
Experimental Protocol: Improved Synthesis of this compound
-
Reactants: Chloroacetic acid, propane-1,3-diamine (or ethylene (B1197577) diamine), dimethyl sulfoxide (B87167) (DMSO), cyanamide, water, isopropanol, t-butylmethyl ether.[1]
-
Procedure:
-
A solution of chloroacetic acid in DMSO is added to a molar excess of propane-1,3-diamine over a period of 8 hours.[1]
-
The reaction mixture is concentrated by vacuum distillation, and DMSO is added.
-
The mixture is cooled to 0°C and then warmed to ambient temperature, resulting in a slurry.
-
The slurry is filtered, and the solids are washed sequentially with DMSO, isopropanol, and t-butylmethyl ether.
-
The dried solids are dissolved in water.
-
A 50 wt % solution of cyanamide in water is added, and the mixture is heated to 70°C for 2 hours.[1]
-
The reaction is cooled to 0°C, and the resulting slurry is filtered.
-
The flask and solids are washed with water and dried to yield this compound.[1]
-
History as a Research Compound
This compound's primary mechanism of action lies in its role as a substrate for creatine kinase. While it is efficiently phosphorylated to form phosphothis compound, this phosphorylated form is a poor phosphate (B84403) donor compared to phosphocreatine.[3] This property disrupts cellular energy homeostasis, a feature that has been exploited in various experimental contexts.
Oncology Research
This compound has been investigated as an anticancer agent, both as a standalone therapy and in combination with existing chemotherapeutics.
Studies have shown that this compound can enhance the cytotoxicity of several antitumor alkylating agents.[3] When combined with drugs like cis-diamminedichloroplatinum(II), melphalan, 4-hydroperoxycyclophosphamide, and carmustine, this compound exhibited additive to greater-than-additive effects on human SW2 small-cell lung cancer cells.[3] In vivo studies have demonstrated that extended regimens of this compound can produce significant tumor-growth delays.[3]
| Parameter | Value | Cell Line/Model | Reference |
| In vitro concentration | 0.5 mM (in combination) | Human SW2 small-cell lung cancer | [3] |
| In vivo dosage (i.v.) | 0.5 or 1 g/kg | Animal models | [3] |
| Maximum tumor-growth delay | Up to 10 days | Animal models | [3] |
| Fold-increase in tumor-growth delay (with standard drugs) | 1.7- to 2.4-fold | Animal models | [3] |
| In vitro concentration for proliferation inhibition | 1% (w/v) | Human and murine prostate cancer cells | [4] |
| In vivo administration for prostate cancer | 1% (w/v) in drinking water for 1 month | Mouse model of prostate cancer | [4] |
This compound has been shown to inhibit the stimulated motility of tumor cells that possess creatine kinase.[5] In human melanoma cells, it significantly reduced the chemotactic response to type IV collagen.[5]
| Parameter | Value | Cell Line | Reference |
| In vitro concentration | 10 mM | A2058-055 human melanoma | [5] |
| Reduction in chemotactic response | 80-90% | A2058-055 human melanoma | [5] |
| Inhibition of chemokinetic response | 91% | A2058-055 human melanoma | [5] |
| Inhibition of haptotactic response | 73% | A2058-055 human melanoma | [5] |
| Inhibition of in vitro invasion | 88% | A2058-055 human melanoma | [5] |
Experimental Protocol: In Vitro Tumor Cell Motility Assay
-
Cell Line: A2058-055 human melanoma cells (transfected with a creatine kinase gene).[5]
-
Treatment: Incubation with 10 mM this compound overnight.[5]
-
Attractant: Type IV collagen.[5]
-
Assay: Chemotaxis was measured to assess cell motility.[5]
Neuroprotection Research
This compound's ability to be transported into the brain and act as a substrate for creatine kinase has made it a compound of interest for neurodegenerative diseases.
In animal models of Huntington's disease, oral supplementation with this compound has demonstrated neuroprotective effects.[6][7] It has been shown to protect against lesions induced by mitochondrial toxins like malonate.[6][7]
| Parameter | Value | Animal Model | Reference |
| Oral administration | 0.25–1.0% in the diet | Male Sprague Dawley rats | [6] |
| Treatment duration | 2 weeks before and 1 week after toxin administration | Male Sprague Dawley rats | [6] |
| Neuroprotective effect | Significant protection against malonate lesions | Male Sprague Dawley rats | [6] |
Experimental Protocol: Neuroprotection Study in a Rat Model of Huntington's Disease
-
Animal Model: Male Sprague Dawley rats.[6]
-
Treatment: this compound administered orally in the feed at doses of 0.25–1.0% for two weeks prior to toxin administration and one week after.[6]
-
Toxin: Intrastriatal administration of malonate.[6]
-
Outcome Measurement: Assessment of striatal lesion volume.[6]
This compound is being investigated as a potential therapy for creatine transporter deficiency, a genetic disorder that leads to a lack of creatine in the brain.[8][9] Studies in a mouse model of this deficiency have shown that this compound treatment can improve cognitive function.[8][9]
| Parameter | Value | Animal Model | Reference |
| Treatment duration | 9 weeks | Brain-specific Slc6a8 knockout mouse (Slc6a8–/y) | [8][9] |
| Outcome | Profound improvement in cognitive abilities | Brain-specific Slc6a8 knockout mouse (Slc6a8–/y) | [8][9] |
Signaling Pathways and Experimental Workflows
Creatine Kinase Signaling Pathway with this compound
The central role of this compound in research stems from its interaction with the creatine kinase (CK) system. The following diagram illustrates this pathway.
References
- 1. US20170273950A1 - Synthesis of this compound and analogs thereof - Google Patents [patents.google.com]
- 2. On the specificity of creatine kinase. New glycocyamines and glycocyamine analogs related to creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of creatine and this compound in animal models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - this compound treatment improves cognition in mice with creatine transporter deficiency [jci.org]
Cyclocreatine's Impact on Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocreatine, a synthetic analog of creatine (B1669601), has emerged as a significant tool in biochemical and pharmacological research. Its ability to competitively interact with the creatine kinase system provides a unique avenue to probe cellular bioenergetics and to develop novel therapeutic strategies, particularly in oncology and neurobiology. This technical guide offers an in-depth exploration of the biochemical pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the core mechanisms.
Core Mechanism of Action: The Creatine Kinase System
This compound's primary mechanism of action lies in its role as a substrate for creatine kinase (CK), the enzyme responsible for the reversible phosphorylation of creatine to phosphocreatine.[1][2] This reaction is central to the phosphagen system, which acts as a temporal and spatial buffer for ATP in cells with high and fluctuating energy demands.[1][3]
This compound is efficiently phosphorylated by creatine kinase to form phosphothis compound (B1195991).[2] However, phosphothis compound is a poor phosphate (B84403) donor in the reverse reaction catalyzed by CK, meaning it is less efficient at regenerating ATP from ADP compared to phosphocreatine.[2] This leads to a functional blockade of the phosphagen system.[1][4]
References
- 1. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Preliminary Studies of Cyclocreatine in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Impaired energy metabolism is a central pathological feature in a host of neurodegenerative diseases and acute brain injuries. The creatine (B1669601) kinase (CK)/phosphocreatine (B42189) (PCr) system is a critical endogenous mechanism for maintaining cellular ATP homeostasis in tissues with high and fluctuating energy demands, such as the brain. Cyclocreatine, a synthetic analog of creatine, serves as a substrate for creatine kinase, forming a high-energy phosphagen, phosphothis compound (B1195991) (PCCr). Preliminary studies have demonstrated its capacity to penetrate the central nervous system and exert significant neuroprotective effects. This technical guide synthesizes the foundational preclinical evidence for this compound's neuroprotective role, detailing its mechanism of action, efficacy in various neurological disease models, and the experimental protocols used to elicit these findings. Key data indicate that by buffering cellular ATP levels, this compound mitigates mitochondrial dysfunction, reduces oxidative stress, and attenuates neuronal cell death, positioning it as a promising therapeutic candidate for conditions marked by cerebral energy deficits.
Core Mechanism of Action: The this compound/Creatine Kinase Energy Shuttle
The primary mechanism of this compound's neuroprotective action is its integration into the cellular bioenergetic network via the creatine kinase (CK) system.[1] CK is a pivotal enzyme that catalyzes the reversible transfer of a phosphoryl group from phosphocreatine (or phosphothis compound) to ADP, rapidly regenerating ATP at sites of high energy consumption.[1][2] this compound enters brain cells and is phosphorylated by CK to form phosphothis compound (PCCr).[1][3] This PCCr pool acts as a buffer, providing a readily available source of high-energy phosphate (B84403) to replenish ATP during periods of metabolic stress, such as those induced by ischemia, trauma, or neurotoxins.[1][4][5] This bioenergetic buffering is fundamental to preventing the downstream consequences of energy failure, including loss of ion gradients, excitotoxicity, and apoptosis.[6][7]
Preclinical Evidence in Neuroprotection Models
This compound has been evaluated in several preclinical models of neurological disorders, demonstrating a consistent protective effect.
Huntington's Disease (HD) Models
In animal models mimicking the energy deficit of HD, this compound provided significant neuroprotection.[1][8] These models utilize mitochondrial toxins like malonate or 3-nitropropionic acid (3-NP) to induce striatal lesions that resemble those in HD patients.[9][10]
-
Key Findings: Oral supplementation with this compound produced dose-dependent and significant protection against malonate-induced striatal lesions.[1] It also protected against malonate-induced increases in biochemical markers of hydroxyl radical generation.[1][8][9]
Parkinson's Disease (PD) Models
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induces parkinsonism by inhibiting complex I of the mitochondrial electron transport chain, leading to energy failure and the death of dopaminergic neurons.[4]
-
Key Findings: Oral supplementation with this compound rendered significant protection against MPTP-induced dopamine (B1211576) depletions in mice, further implicating metabolic dysfunction in MPTP neurotoxicity and highlighting a potential therapeutic strategy.[4]
Creatine Transporter Deficiency (CTD)
CTD is an X-linked disorder caused by mutations in the SLC6A8 gene, leading to an absence of creatine in the brain and severe cognitive impairment.[3] Because this compound can cross the blood-brain barrier and cell membranes independently of the creatine transporter, it represents a viable treatment strategy.[3][11]
-
Key Findings: In a brain-specific Slc6a8 knockout mouse model, treatment with this compound led to the accumulation of this compound and PCCr in the brain and a profound improvement in cognitive abilities, including spatial learning and memory.[3][5]
Key Neuroprotective Pathways and Mechanisms
The overarching benefit of bioenergetic stabilization translates into the attenuation of several downstream pathological processes.
Attenuation of Oxidative Stress
Mitochondrial dysfunction is a primary source of reactive oxygen species (ROS). By preserving mitochondrial function, this compound administration significantly reduces oxidative damage.
-
Key Findings: In malonate-treated rats, this compound protected against increases in 2,3- and 2,5-dihydroxybenzoic acid, which are markers of hydroxyl radical (•OH) generation.[1][8] This demonstrates a direct impact on mitigating free radical-induced damage.
Mitigation of Excitotoxicity
Energy depletion impairs the function of ATP-dependent ion pumps, leading to membrane depolarization and excessive glutamate (B1630785) release, a process known as excitotoxicity.
-
Key Findings: By maintaining ATP levels, this compound helps preserve ionic homeostasis and supports the energetic requirements for glutamate uptake from the synapse, thereby reducing excitotoxic neuronal death.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound.
| Table 1: Effects on Brain Bioenergetics and Neurochemistry | |
| Parameter | Finding |
| Brain ATP Levels | Increased from 0.076 ± 0.009 to 0.115 ± 0.098 (p < 0.05) after 2-6 weeks of 1% this compound feeding.[1] |
| Brain PCr + PCCr Levels | Increased from 0.057 ± 0.008 to 0.137 ± 0.098 (p < 0.05) after 2-6 weeks of 1% this compound feeding.[1] |
| Brain this compound Content | Reached 1.7 ± 0.2 mmol/kg wet wt in Slc6a8-/y mice after 9 weeks of treatment.[5][12] |
| Liver PCCr Levels | Peaked at 17.15 ± 1.07 mmol/kg with 0.1% this compound in drinking water by 6 weeks.[13] |
| Plasma Half-life (Rats) | 3.5 to 6.5 hours following oral gavage.[14] |
| Table 2: Efficacy in Disease Models | |
| Model | Finding |
| Malonate-induced Lesions | Significant, dose-dependent reduction in striatal lesion volume with 1% and 2% this compound in the diet.[1] |
| MPTP-induced Dopamine Depletion | Significant protection against dopamine loss in mice with oral this compound supplementation.[4] |
| Creatine Transporter Deficiency | Normalized cognitive deficits in novel object recognition and spatial learning tests in Slc6a8-/y mice.[3][15] |
| Traumatic Brain Injury (Creatine) | Note: Data for creatine, a related compound. Ameliorated cortical damage by 36% in mice and 50% in rats.[16] |
Detailed Experimental Protocols
Methodologies across key studies share common principles, outlined below.
Animal Models and Administration
-
Subjects: Studies have primarily used male Sprague-Dawley rats or various mouse strains.[10][14]
-
Neurotoxicity Induction (HD Model):
-
Neurotoxicity Induction (PD Model):
-
MPTP: Systemic administration (e.g., multiple intraperitoneal injections) in mice to induce loss of dopaminergic neurons in the substantia nigra.[4]
-
-
This compound Administration:
-
Dietary Supplementation: this compound is mixed into standard rodent chow at concentrations ranging from 0.25% to 3% (w/w) and provided ad libitum for a period of 2 to 9 weeks prior to and/or after the insult.[1][3]
-
Oral Gavage: For toxicity and pharmacokinetic studies, this compound is administered twice daily via oral gavage at doses such as 30, 100, and 300 mg/kg.[14]
-
Drinking Water: this compound is dissolved in drinking water at concentrations of 0.1% to 1.0% (w/v).[13]
-
Endpoint Analysis
-
Histology and Lesion Analysis: Following experiments, animals are euthanized and brains are sectioned. Lesion volumes are quantified using stains like Nissl or by analyzing images of brain slices.[1][4]
-
Biochemical Assays:
-
Oxidative Stress: Brain tissue is analyzed for markers of oxidative damage. For hydroxyl radical detection, salicylate (B1505791) is administered, and its conversion to 2,3- and 2,5-dihydroxybenzoic acid (DHBA) is measured via HPLC. For peroxynitrite damage, levels of 3-nitrotyrosine (B3424624) are measured.[1][8][10]
-
Dopamine Levels: Striatal tissue is analyzed for dopamine and its metabolites using HPLC with electrochemical detection.[4]
-
-
Magnetic Resonance Spectroscopy (MRS): In vivo ³¹P-MRS and ¹H-MRS are used to non-invasively measure brain levels of ATP, phosphocreatine (PCr), and phosphothis compound (PCCr) in live animals.[1][13]
-
Behavioral Testing: Cognitive function in mouse models of CTD is assessed using standardized tests such as the novel object recognition test and the Morris water maze for spatial learning and memory.[3][5]
Conclusion and Future Directions
Preliminary studies robustly support the neuroprotective potential of this compound across various models of neurological disease characterized by energy failure. Its ability to act as a substrate for creatine kinase allows it to effectively buffer cellular ATP, thereby preventing mitochondrial collapse, reducing oxidative stress, and ultimately preserving neuronal integrity. Its unique ability to bypass the creatine transporter makes it a particularly compelling candidate for Creatine Transporter Deficiency.
While promising, these findings are preclinical. Future research must focus on optimizing dosing strategies, further elucidating downstream signaling effects, and conducting rigorous, long-term safety and toxicity assessments. Chronic administration in rats at high doses (≥60 mg/kg/day) has been associated with seizures and microscopic lesions in the brain, testes, and thyroid, indicating a need for careful dose-finding studies in any future clinical development.[14] Nevertheless, the foundational evidence strongly suggests that modulating brain bioenergetics with this compound is a viable and potent strategy for neuroprotection.
References
- 1. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine kinase brain-type regulates BCAR1 phosphorylation to facilitate DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creatine and this compound attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - this compound treatment improves cognition in mice with creatine transporter deficiency [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of Creatine in a Transgenic Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of creatine and this compound in animal models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scholars@Duke publication: Neuroprotective effects of creatine and this compound in animal models of Huntington's disease. [scholars.duke.edu]
- 11. This compound normalizes cognition in a mouse model of X-linked creatine deficiency [jax.org]
- 12. researchgate.net [researchgate.net]
- 13. In vivo (1)H MRS and (31)P MRSI of the response to this compound in transgenic mouse liver expressing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of chronic toxicity of this compound, a creatine analog, in Sprague Dawley rat after oral gavage administration for up to 26 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lumos-pharma.com [lumos-pharma.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
Methodological & Application
Application Notes and Protocols: In Vitro Studies of Cyclocreatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocreatine (CCr), a synthetic analog of creatine (B1669601), serves as a valuable tool for investigating cellular bioenergetics and as a potential therapeutic agent, particularly in oncology. By acting as a competitive substrate for creatine kinase (CK), this compound disrupts the phosphocreatine (B42189) system, which is crucial for maintaining cellular ATP homeostasis, especially in rapidly proliferating cells like cancer cells. These application notes provide detailed protocols for in vitro studies designed to elucidate the effects of this compound on cancer cell proliferation, metabolism, and motility.
Mechanism of Action
This compound is transported into the cell, in part by the creatine transporter SLC6A8.[1][2] Once inside, it is phosphorylated by creatine kinase to form phosphothis compound (B1195991) (pCCr). However, pCCr is a less efficient phosphate (B84403) donor than phosphocreatine, leading to a functional blockade of the phosphagen system.[3] This disruption of cellular energy buffering can lead to decreased cell proliferation, induction of cell cycle arrest, and reduced cell motility.[4][5][6] In some cancer models, this compound treatment has been shown to reduce intracellular levels of creatine and phosphocreatine without altering overall ATP levels, suggesting a targeted effect on the creatine kinase system.[1][7]
Data Presentation
Table 1: Effects of this compound on Cancer Cell Proliferation and Metabolism
| Cell Line | Cancer Type | This compound Concentration | Duration of Treatment | Observed Effect | Reference |
| PC3 | Prostate Cancer | 1% | Not Specified | Impaired in vitro proliferation.[1] | [1] |
| Murine Prostate Cancer Cells | Prostate Cancer | 1% | Not Specified | Impaired in vitro proliferation.[1] | [1] |
| PC3 | Prostate Cancer | 0.125% - 1% | Not Specified | Dose-dependent growth inhibition.[1] | [1] |
| PC3 | Prostate Cancer | 1% | Not Specified | Significantly impaired colony-forming ability.[1] | [1] |
| PC3 | Prostate Cancer | 1% | Not Specified | Reduced cellular creatine and phosphocreatine levels; ATP levels unaltered.[1][7] | [1][7] |
| A2058-055 | Human Melanoma | 10 mM | Overnight | 80-90% reduction in chemotactic response to type IV collagen.[4] | [4] |
| DU-145 | Prostatic Tumor | Not Specified | Not Specified | Reduced motility response to autotaxin or epidermal growth factor.[4] | [4] |
| ME-180 | Cervical Carcinoma | Not Specified | 8 hours | Complete inhibition of proliferation; inhibition of progression out of all phases of the cell cycle.[5][6] | [5][6] |
| SW2 | Small-Cell Lung Cancer | 0.5 mM | 24 hours | Additive to greater-than-additive cytotoxicity with various alkylating agents.[3] | [3] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells in vitro.
Materials:
-
Cancer cell line of interest (e.g., PC3, DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in sterile water or PBS)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay reagent (e.g., MTT, WST-1)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (for colorimetric assays)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.125%, 0.25%, 0.5%, 1%). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Assessment of Proliferation:
-
Direct Cell Counting: At each time point, trypsinize the cells in triplicate wells for each condition, stain with Trypan Blue, and count the viable cells using a hemocytometer.
-
Colorimetric Assay (MTT/WST-1): Add 10 µL of the reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Colony Formation Assay (Soft Agar)
This assay evaluates the ability of single cells to undergo anchorage-independent growth, a hallmark of carcinogenesis, following treatment with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Agar (B569324) (low melting point)
-
6-well plates
Procedure:
-
Base Layer: Prepare a 1% agar solution in complete medium. Add 1.5 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Layer: Prepare a 0.7% agar solution in complete medium. Trypsinize and count the cells. Resuspend 8,000 cells in 1.5 mL of the 0.7% agar solution. Add the desired concentration of this compound to this cell suspension.
-
Plating: Gently layer the cell-agar suspension on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible. Add 100 µL of complete medium to each well twice a week to prevent drying.
-
Staining and Quantification: Stain the colonies with 0.005% crystal violet. Count the number of colonies in each well using a microscope.
Protocol 3: Cell Motility (Transwell Invasion Assay)
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) coated with Matrigel
-
Cancer cell line
-
Serum-free medium
-
Complete medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Assay Setup: Rehydrate the Matrigel-coated inserts with serum-free medium. In the lower chamber, add complete medium with the chemoattractant.
-
Cell Seeding: Trypsinize and resuspend the starved cells in serum-free medium containing the desired concentration of this compound. Seed 5 x 10^4 cells into the upper chamber of the Transwell insert.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Analysis:
-
Remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: General workflow for in vitro studies of this compound.
References
- 1. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Transport by SLC6A8, the Creatine Transporter, in HEK293 Cells, a Human Blood-Brain Barrier Model Cell, and CCDSs Patient-Derived Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle studies of this compound, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Creatine Metabolism in Tumors Using Cyclocreatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine (B1669601) metabolism plays a pivotal role in cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as muscle and brain. Emerging evidence highlights the significance of the creatine kinase (CK) system in cancer biology, where it supports the high energetic needs of rapidly proliferating tumor cells.[1] Cyclocreatine, a synthetic analog of creatine, serves as a valuable tool to investigate and target this metabolic pathway in cancer. It is a substrate for creatine kinase, but its phosphorylated form, phosphothis compound (B1195991), is a poor phosphate (B84403) donor compared to phosphocreatine (B42189).[2] This property allows this compound to functionally block the phosphagen system, leading to the depletion of the cellular energy buffer and subsequent inhibition of tumor growth.[1][3] These application notes provide detailed protocols and data for utilizing this compound to study creatine metabolism in tumors.
Mechanism of Action
This compound is transported into tumor cells, likely via the creatine transporter SLC6A8.[1] Once inside the cell, it is phosphorylated by creatine kinase (CK) to form phosphothis compound. The accumulation of phosphothis compound disrupts the normal function of the creatine kinase/phosphocreatine system in several ways:
-
Competitive Inhibition: this compound competes with endogenous creatine for binding to creatine kinase, thereby reducing the formation of the high-energy phosphocreatine buffer.[2]
-
Inefficient ATP Regeneration: Phosphothis compound is a poor substrate for the reverse reaction catalyzed by creatine kinase, leading to inefficient regeneration of ATP from ADP.[2] This impairs the cell's ability to respond to sudden increases in energy demand.
-
Depletion of Creatine Pool: Treatment with this compound leads to a significant reduction in intracellular levels of creatine and its derivatives, phosphocreatine and creatinine.[1][3]
-
Induction of Cell Cycle Arrest: By disrupting cellular energy homeostasis, this compound can inhibit the progression of cells through all phases of the cell cycle, ultimately leading to cytotoxicity.[3]
Data Presentation
Table 1: Effects of this compound on Prostate Cancer Cell Proliferation and Metabolism
| Cell Line | Treatment | Observation | Reference |
| PC3 (Human Prostate Cancer) | 1% this compound | Impaired in vitro proliferation. | [1] |
| Murine Prostate Cancer Cells | 1% this compound | Impaired in vitro proliferation. | [1] |
| PC3 | 1% this compound | Significantly impaired colony-forming ability in soft agar (B569324). | [1] |
| PC3 (SPRY2 KD) | 1% this compound | Reduced cellular creatine and phosphocreatine levels. | [1] |
| DU145 (Human Prostate Cancer) | This compound | Inhibitory effects on growth in vitro and in vivo. | [4] |
Table 2: In Vivo Effects of this compound on Prostate Tumor Growth
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Ptenpc-/- Spry2pc-/- Mice | 1% this compound in diet | 1 month | Significantly decreased tumor cell proliferation (reduced Ki67 staining). | [1] |
| Ptenpc-/- Spry2pc-/- Mice | 1% this compound in diet | 1 month | Reduced tumor weights (trend did not reach statistical significance). | [1] |
| Nude Mice with PC3 Xenografts | This compound | - | Inhibition of tumor growth. | [4] |
Table 3: Impact of this compound on Tumor Metabolites in Ptenpc-/- Spry2pc-/- Mice
| Metabolite | Change upon 1% this compound Treatment | Reference |
| This compound | Detected in blood and tumor tissues. | [1] |
| Creatine | Significantly decreased in tumor tissues. | [1] |
| Phosphocreatine | Significantly decreased in tumor tissues. | [1] |
| Creatinine | Significantly decreased in tumor tissues. | [1] |
| Arginine | Increased in tumor tissues. | [1] |
| Guanidinoacetate | Decreased in tumor tissues. | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells in vitro.
Materials:
-
Cancer cell line of interest (e.g., PC3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution prepared in sterile water or PBS)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.125% to 1% can be tested.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Soft Agar Colony Formation Assay
This assay measures the anchorage-independent growth of cancer cells, a hallmark of transformation.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Agar (e.g., Noble agar)
-
6-well plates
Procedure:
-
Prepare the base agar layer:
-
Prepare a 1.2% agar solution in sterile water and autoclave.
-
Prepare a 2x concentrated complete medium.
-
Cool the agar solution to 42°C in a water bath.
-
Mix equal volumes of the 1.2% agar and 2x medium to obtain a final concentration of 0.6% agar in 1x medium.
-
Quickly dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.[5]
-
-
Prepare the top agar layer with cells:
-
Trypsinize and count the cells. Resuspend the cells in complete medium at a concentration of 1 x 10⁴ cells/mL.
-
Prepare a 0.7% agar solution and cool it to 42°C.
-
In a sterile tube, mix the cell suspension with the 0.7% agar solution and complete medium containing the desired concentration of this compound (e.g., 1%) or vehicle control to a final agar concentration of 0.35%.[1][6]
-
Carefully layer 1.5 mL of this cell-agar mixture on top of the solidified base agar layer.[5]
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Add 1 mL of complete medium containing this compound or vehicle to each well to prevent drying.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks, replacing the top medium every 3-4 days.[7]
-
After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies using a microscope.[6]
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., PC3)
-
Matrigel (optional)
-
This compound
-
Animal diet
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group. A common method is to incorporate it into the animal chow at a concentration of 1%.[1] The control group receives a standard diet.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Analysis:
Signaling Pathways
PTEN/SPRY2 and Creatine Metabolism
In prostate cancer, the loss of tumor suppressors PTEN and SPRY2 is associated with enhanced creatine metabolism, which drives tumor progression.[1][8] Loss of SPRY2, a negative regulator of receptor tyrosine kinase (RTK) signaling, leads to hyperactivation of the PI3K/AKT pathway.[9] This, in conjunction with PTEN loss, which is a key negative regulator of the PI3K/AKT pathway, further amplifies this signaling cascade.[8][10] This sustained signaling can lead to the upregulation of the creatine transporter SLC6A8, increasing the uptake of creatine into the cancer cells and fueling their energetic demands.[1]
Caption: PTEN/SPRY2 signaling pathway in prostate cancer.
Creatine, MPS1, and Smad2/3 Signaling in Metastasis
Recent studies have implicated creatine in promoting cancer metastasis through a signaling pathway involving Monopolar Spindle 1 (MPS1) and the transcription factors Smad2/3.[11] Creatine can activate MPS1, which in turn phosphorylates and activates Smad2 and Smad3.[11] Activated Smad2/3 then translocate to the nucleus and regulate the expression of genes involved in epithelial-mesenchymal transition (EMT) and metastasis, such as Snail and Slug.[11]
Caption: Creatine-MPS1-Smad2/3 signaling pathway in cancer metastasis.
References
- 1. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Antiproliferative effects of this compound on human prostatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sprouty2, PTEN, and PP2A interact to regulate prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPRY2 loss enhances ErbB trafficking and PI3K/AKT signalling to drive human and mouse prostate carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sprouty2, PTEN, and PP2A interact to regulate prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
Application Notes and Protocols for Cyclocreatine Dosage in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine (B1669601) that acts as a competitive inhibitor of the enzyme creatine kinase (CK). This enzyme is pivotal in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. In the context of oncology, many cancer cells exhibit altered energy metabolism and an increased reliance on the CK system to maintain high ATP levels required for rapid proliferation, migration, and invasion. By interfering with this "phosphocreatine shuttle," this compound can disrupt the energy supply of cancer cells, leading to cytostatic and cytotoxic effects. These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including detailed protocols and quantitative data to guide researchers in their study of this promising anti-cancer agent.
Mechanism of Action: The Creatine Kinase System
The creatine kinase (CK) system plays a crucial role in cellular energy buffering and transport. CK catalyzes the reversible transfer of a phosphate (B84403) group from ATP to creatine, forming phosphocreatine (B42189) and ADP. Phosphocreatine serves as a readily available reservoir of high-energy phosphate that can be rapidly utilized to regenerate ATP from ADP at sites of high energy consumption. Many cancer cells upregulate CK, enhancing their ability to meet the energetic demands of uncontrolled growth.
This compound is taken up by cells and is a substrate for creatine kinase. It is phosphorylated to form phosphothis compound (B1195991). However, phosphothis compound is a poor substrate for the reverse reaction, meaning it is less efficient at regenerating ATP from ADP. This leads to a depletion of the readily available high-energy phosphate pool, impairing the cell's ability to buffer ATP levels, which can trigger cell cycle arrest and apoptosis.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the effective dosages of this compound and its observed effects on various cancer cell lines as reported in the scientific literature.
Table 1: Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Observed Effect |
| PC3 | Prostate Cancer | 0.125% - 1% | Not Specified | Dose-dependent inhibition of proliferation.[1] |
| ME-180 | Cervical Carcinoma | Not Specified | 8 hours | Complete inhibition of proliferation. |
| SW2 | Small-Cell Lung Cancer | Up to 5 mM | 24 hours | Not very cytotoxic as a single agent. |
| C6 | Rat Glioma | Not Specified | Not Specified | Significant inhibition of cell growth.[2] |
| OC238 | Human Ovarian Carcinoma | Not Specified | Not Specified | Significant inhibition of cell growth.[2] |
Table 2: Inhibition of Cancer Cell Motility and Invasion by this compound
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Observed Effect |
| A2058-055 | Human Melanoma | 10 mM | Overnight | 80-90% reduction in chemotactic response.[3] |
| A2058-055 | Human Melanoma | 10 mM | Overnight | 91% inhibition of chemokinesis; 73% inhibition of haptotaxis; 88% inhibition of in vitro invasion.[3] |
| DU-145 | Prostatic Tumor | Not Specified | Not Specified | Reduced motility response.[3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (serum-free)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Water bath or incubator at 37°C
Protocol:
-
Determine the desired stock concentration. A common stock concentration is 100 mM. To prepare a 100 mM stock solution, weigh out 1.4315 g of this compound (molecular weight: 143.15 g/mol ) and dissolve it in 100 mL of sterile PBS or serum-free medium. For a 1% (w/v) solution, dissolve 1 g of this compound in 100 mL of sterile PBS or serum-free medium.
-
Dissolution. Add the this compound powder to the sterile conical tube containing the appropriate volume of sterile PBS or serum-free medium. Vortex thoroughly to dissolve. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization. Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment. Prepare serial dilutions of this compound in complete medium from your stock solution. A typical concentration range to test is 0.5 mM to 50 mM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" group with medium only.
-
Incubation. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition. After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation. Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization. Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement. Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis. Calculate cell viability as a percentage of the vehicle control.
Transwell Migration Assay
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal violet staining solution (0.1% in water)
-
Microscope
Protocol:
-
Cell Preparation. Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium for 12-24 hours.
-
Assay Setup. Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding. Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Treatment. Add the desired concentration of this compound to both the upper and lower chambers to ensure a consistent concentration throughout the assay.
-
Incubation. Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells. After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation. Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Staining. Stain the fixed cells by immersing the insert in crystal violet solution for 15-20 minutes.
-
Washing and Imaging. Gently wash the insert with water to remove excess stain. Allow the insert to air dry. Image the migrated cells using a microscope.
-
Quantification. Count the number of migrated cells in several random fields of view and calculate the average.
Matrigel Invasion Assay
This protocol is a modification of the migration assay to assess the invasive potential of cancer cells.
Materials:
-
All materials for the Transwell Migration Assay
-
Matrigel Basement Membrane Matrix
Protocol:
-
Coating the Inserts. Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium (the dilution factor may need to be optimized, but 1:3 to 1:8 is a common range). Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts. Be careful to avoid bubbles.
-
Gelling. Incubate the coated inserts at 37°C for at least 2-4 hours to allow the Matrigel to solidify.
-
Proceed with the Transwell Migration Assay protocol, starting from step 1 (Cell Preparation). The incubation time for the invasion assay may need to be extended (e.g., 24-48 hours) to allow cells sufficient time to invade through the Matrigel.
Mandatory Visualization
References
- 1. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association for Creatine Deficiencies - Advancing Creatine Disorder Research [creatineinfo.org]
- 3. This compound inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclocreatine Stock Solutions in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine (B1669601) that serves as a valuable tool in biomedical research. As a substrate for creatine kinase, it is phosphorylated to phosphothis compound (B1195991), which then acts as an energy buffer by regenerating adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP).[1] This property makes this compound a potent bioenergetic protective agent, with applications in studying cellular energy metabolism in various contexts, including neurodegenerative diseases, cancer, and cardiovascular conditions.[1][2][3][4] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for in vitro and in vivo research.
Data Presentation: this compound Solubility and Stability
A clear understanding of this compound's solubility and stability is crucial for preparing accurate and effective stock solutions. The following table summarizes key quantitative data for this compound.
| Parameter | Solvent | Concentration/Condition | Observation | Source |
| Solubility | Water | 5 mg/mL | Requires ultrasonic and warming to 60°C | MedchemExpress |
| Water | 7 mg/mL | --- | Selleck Chemicals | |
| PBS (pH 7.2) | Approximately 2 mg/mL | --- | Cayman Chemical[5] | |
| 1M HCl | 100 mg/mL | Requires ultrasonic and adjustment to pH 2 | MedchemExpress[6] | |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble | MedchemExpress | |
| Ethanol | --- | Insoluble | Selleck Chemicals[2] | |
| Powder Stability | -20°C | ≥ 4 years | Crystalline solid | Cayman Chemical[5] |
| -20°C | 3 years | --- | Selleck Chemicals[2] | |
| Stock Solution Stability | -80°C in solvent | 1 year | Aliquot to avoid freeze-thaw cycles | Selleck Chemicals[2] |
| -80°C in solvent | 6 months | Protect from light | MedchemExpress | |
| -20°C in solvent | 1 month | Aliquot to avoid freeze-thaw cycles | Selleck Chemicals[2] | |
| Aqueous Solution | Not recommended for > 1 day | --- | Cayman Chemical[5] | |
| Aqueous Stability (general for creatine analogs) | Lower pH and higher temperature | --- | Increased rate of degradation to creatinine | [7][8][9] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in a buffered aqueous solution, suitable for most cell culture experiments.
Materials:
-
This compound powder (MW: 143.14 g/mol )
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
-
Weighing paper
-
Spatula
Procedure:
-
Calculate the required mass of this compound:
-
For 10 mL of a 100 mM stock solution:
-
Mass (g) = 0.1 mol/L * 0.01 L * 143.14 g/mol = 0.14314 g (or 143.14 mg)
-
-
-
Weigh the this compound powder:
-
Using an analytical balance, carefully weigh out the calculated amount of this compound powder onto a piece of weighing paper.
-
-
Dissolve the this compound:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add a small volume of sterile PBS (e.g., 5 mL for a final volume of 10 mL) to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
To aid dissolution, warm the solution to approximately 37-60°C using a water bath or heating block, with intermittent vortexing, until the solid is completely dissolved.[6] Note: Do not overheat, as it may affect stability.
-
-
Adjust to the final volume:
-
Once the this compound is fully dissolved, add sterile PBS to reach the final desired volume (e.g., 10 mL).
-
Vortex the solution again to ensure homogeneity.
-
-
Sterilization:
-
To ensure sterility for cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
-
Mandatory Visualizations
This compound's Role in Cellular Energy Homeostasis
Caption: this compound acts as a substrate for creatine kinase, forming a phosphothis compound energy reservoir.
Experimental Workflow: From Powder to Cell-Based Assay
Caption: Workflow for preparing and using this compound stock solutions in cell culture.
References
- 1. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Creatine Stability Insights | PDF | Ph | Physical Chemistry [scribd.com]
In Vivo Delivery of Cyclocreatine: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo delivery methods for cyclocreatine, a synthetic creatine (B1669601) analog with therapeutic potential in neurodegenerative diseases and cancer. This document details established protocols for oral and intravenous administration in rodent models, summarizes key quantitative data from preclinical studies, and illustrates the underlying signaling pathways.
Introduction to this compound
This compound is a potent substrate for creatine kinase (CK), the enzyme responsible for maintaining cellular energy homeostasis by catalyzing the reversible transfer of a phosphate (B84403) group between ATP and creatine.[1][2] Once inside the cell, this compound is phosphorylated to phosphothis compound (B1195991) (PCCr). However, PCCr is a poor phosphate donor compared to phosphocreatine (B42189) (PCr), leading to a disruption of the cellular energy buffering and transfer system.[3] This interference with cellular bioenergetics underlies its therapeutic potential, particularly in conditions with altered energy metabolism, such as certain cancers and neurodegenerative disorders.[4][5]
In Vivo Delivery Methods
The choice of delivery method for in vivo this compound studies depends on the research question, the desired pharmacokinetic profile, and the animal model. The most commonly employed methods are oral administration (either mixed in the diet or via oral gavage) and intravenous injection.
Oral Administration
Oral delivery is a non-invasive and convenient method for chronic dosing in preclinical models.
2.1.1. Dietary Admixture
This method involves incorporating this compound into the standard rodent chow. It is suitable for long-term studies where a sustained systemic exposure is desired.
Protocol: Dietary Admixture of this compound
Materials:
-
This compound powder
-
Standard rodent chow (pelleted or powdered)
-
Mixer (for powdered diet) or a method to incorporate into pellets
-
Animal caging and husbandry supplies
Procedure:
-
Dose Calculation: Determine the required concentration of this compound in the diet (w/w) based on the target daily dose and the average daily food consumption of the animals. Common concentrations range from 0.1% to 3% (w/w).[4][5]
-
Diet Preparation:
-
Powdered Diet: For powdered chow, accurately weigh the required amount of this compound and mix it thoroughly with the powdered diet until a homogenous mixture is achieved.
-
Pelleted Diet: For pelleted chow, the this compound can be incorporated during the manufacturing process of the pellets by the supplier. Alternatively, a custom diet can be prepared by grinding the pellets, mixing with this compound, and then re-pelleting.
-
-
Administration: Provide the this compound-supplemented diet to the animals ad libitum. Ensure fresh diet is provided regularly.
-
Monitoring: Monitor food intake to ensure consistent dosing. Also, monitor the animals for any signs of toxicity or adverse effects.
2.1.2. Oral Gavage
Oral gavage allows for precise dosing of this compound at specific time points.
Protocol: Oral Gavage Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., deionized water)[6]
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
-
Animal balance
Procedure:
-
Formulation Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a suitable volume (typically 5-10 ml/kg for rodents).
-
Animal Handling: Gently restrain the animal.
-
Gavage Administration:
-
Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth of the gavage needle.
-
Gently insert the gavage needle into the esophagus.
-
Slowly administer the this compound formulation.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress or regurgitation.
Intravenous (IV) Injection
Intravenous injection provides rapid and complete bioavailability of this compound, making it suitable for acute studies and pharmacokinetic analyses. The lateral tail vein is the most common site for IV injection in rodents.
Protocol: Intravenous Tail Vein Injection of this compound
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes (e.g., 1 ml)
-
Sterile needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Heat lamp or warm water bath (for tail vasodilation)
-
70% ethanol
Procedure:
-
Formulation Preparation: Prepare a sterile solution of this compound in the chosen vehicle. Ensure the solution is free of particulates.
-
Animal Preparation:
-
Place the animal in a restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water (max 42°C) to induce vasodilation of the lateral tail veins.[7]
-
Clean the tail with 70% ethanol.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle into the vein at a shallow angle.
-
Slowly inject the this compound solution. Successful injection is indicated by the clearing of the vein as the solution displaces the blood.[7]
-
The maximum injection volume is typically 5 ml/kg for a bolus injection.[8]
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies investigating the effects of this compound.
Table 1: Neuroprotective Effects of Oral this compound in a Huntington's Disease Model
| Animal Model | Administration Route | Dose (% in diet) | Duration | Efficacy | Reference |
| Rat (Malonate-induced striatal lesions) | Dietary Admixture | 1% | 2 weeks | Significant neuroprotective effects | [4] |
| Rat (Malonate-induced striatal lesions) | Dietary Admixture | 0.25% - 1.0% | 2 weeks | Dose-dependent neuroprotective effects | [5] |
Table 2: Anti-Tumor Efficacy of Oral this compound
| Animal Model | Tumor Type | Administration Route | Dose (% in diet) | Duration | Efficacy (Tumor Growth Inhibition) | Reference |
| Nude Mice | Human Colon Adenocarcinoma | Dietary Admixture | 0.1% | 2 weeks | Significant | [5] |
| Nude Mice | Human Colon Adenocarcinoma | Dietary Admixture | 0.5% | 2 weeks | Significant | [5] |
| Ptenpc−/− Spry2pc−/− Mice | Prostate Cancer | Dietary Admixture | 1% | 1 month | Significantly decreased tumor cell proliferation | [4] |
Table 3: Pharmacokinetic Parameters of this compound
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Sprague Dawley Rat | Oral Gavage | 30, 100, 300 mg/kg/dose (twice daily) | Mean plasma half-life: 3.5 - 6.5 hours | [6] |
| Slc6a8-/y Mice | Dietary Admixture | Not specified | Brain this compound detected after 9 weeks | [3][9] |
Signaling Pathways and Experimental Workflows
This compound and the Creatine Kinase (CK) System
This compound's primary mechanism of action is its interaction with the creatine kinase system, which is crucial for cellular energy homeostasis.
Caption: this compound interaction with the Creatine Kinase shuttle.
This compound's Impact on Cancer Cell Signaling
In cancer cells, this compound-induced metabolic stress can activate signaling pathways that regulate cell growth and survival, such as the AMPK and p53 pathways.
Caption: this compound-induced signaling cascade in cancer cells.
Experimental Workflow for In Vivo this compound Study
A typical workflow for an in vivo study investigating the efficacy of this compound is outlined below.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine kinase - Wikipedia [en.wikipedia.org]
- 3. lumos-pharma.com [lumos-pharma.com]
- 4. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of chronic toxicity of this compound, a creatine analog, in Sprague Dawley rat after oral gavage administration for up to 26 weeks [pubmed.ncbi.nlm.nih.gov]
- 7. ltk.uzh.ch [ltk.uzh.ch]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. This compound treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cyclocreatine and Phosphocyclocreatine in Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocreatine is a synthetic analog of creatine (B1669601) that is under investigation as a therapeutic agent for conditions such as creatine transporter deficiency (CTD), a rare genetic disorder that affects the brain and muscles.[1][2][3] this compound can be transported into cells independently of the creatine transporter and subsequently phosphorylated to phosphothis compound (B1195991), thereby acting as an alternative energy source.[4] Accurate and reliable methods for quantifying this compound and phosphothis compound in tissue are crucial for pharmacokinetic studies, efficacy assessments, and overall drug development.
This document provides detailed application notes and protocols for the measurement of this compound and phosphothis compound in tissue samples, primarily utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Analytical Methods Overview
The primary methods for the quantification of this compound and phosphothis compound in biological matrices are based on liquid chromatography coupled with mass spectrometry (LC-MS).[1][2][5][6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique due to the polar nature of these compounds.[1][2][5][6] Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection.[2][5][6] While less common for this specific application, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P-NMR, can also be a valuable tool for observing phosphorylated compounds like phosphothis compound.[8][9]
Data Presentation
Table 1: LC-MS/MS Parameters for this compound and Phosphothis compound Analysis
| Parameter | This compound | Phosphothis compound | Internal Standard (D4-cyclocreatine) | Source |
| Precursor Ion (m/z) | 144 | 224 | 148 | [5] |
| Product Ion 1 (m/z) | 98 | 79 | 102 | [5][7] |
| Product Ion 2 (m/z) | 56 | - | - | [5] |
| Ionization Mode | Positive | Negative | Positive | [5][7] |
Table 2: Performance Characteristics of a HILIC-UPLC-MS/MS Method for this compound in Plasma
| Parameter | Value | Source |
| Linearity Range | 0.01–25 μM | [5] |
| Correlation Coefficient (r) | > 0.99 | [5] |
| Intraday Accuracy | 93–105% | [5] |
| Intraday Precision (CV%) | 1.9–11% | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound and Phosphothis compound in Tissue Homogenates using HILIC-LC-MS/MS
This protocol is adapted from methodologies developed for the analysis of this compound and its phosphorylated form in biological samples.[2][6][7]
1. Materials and Reagents
-
This compound and phosphothis compound standards
-
Deuterated this compound (D4-cyclocreatine) for use as an internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water
-
Tissue homogenization buffer (e.g., phosphate-buffered saline)
-
Protein precipitation solution (e.g., 70:30 ACN:MeOH)[5]
2. Equipment
-
Tissue homogenizer
-
Centrifuge
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS)
-
HILIC BEH amide column (e.g., 2.1 mm × 50 mm, 1.7 μm)[5]
3. Sample Preparation
-
Excise tissue samples and immediately snap-freeze in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue and add a sufficient volume of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until a uniform lysate is obtained.
-
To precipitate proteins, add a cold protein precipitation solution (e.g., 3 volumes of 70:30 ACN:MeOH) to the tissue homogenate.[5]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analytes of interest.
-
Spike the supernatant with the internal standard (D4-cyclocreatine).
4. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[5]
-
Set the SRM transitions as detailed in Table 1.
-
Optimize source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.
-
5. Data Analysis
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound and phosphothis compound in the tissue samples by interpolating from the calibration curve.
Visualization
Signaling Pathway of this compound in Energy Metabolism
Caption: this compound cellular uptake and phosphorylation pathway.
Experimental Workflow for Tissue Analysis
Caption: Workflow for tissue sample preparation and analysis.
References
- 1. Facile High-Performance Liquid Chromatography Mass Spectrometry Method for Analysis of this compound and Phosphothis compound in Complex Mixtures of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphothis compound is the dominant form of this compound in control and creatine transporter deficiency patient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile High Performance Liquid Chromatography Mass Spectrometry Method for Analysis of this compound and Phosphothis compound in Complex Mixtures of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphothis compound is the dominant form of this compound in control and creatine transporter deficiency patient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of this compound in mouse and rat plasma using hydrophilic-interaction ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC‒MS/MS method for the determination of this compound phosphate and its related endogenous biomolecules in rat heart tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 31P-NMR spectrum of phosphocreatine: deuterium-induced splitting of the signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear magnetic resonance spectroscopy of skin: predictive correlates for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cyclocreatine in ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocreatine (CCr), a synthetic analog of creatine (B1669601), serves as a valuable molecular probe in the study of cellular bioenergetics using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. As a substrate for creatine kinase (CK), this compound is phosphorylated in cells to form phosphothis compound (B1195991) (PCCr), a high-energy phosphagen analog. The accumulation and turnover of PCCr can be non-invasively monitored by ³¹P NMR, providing critical insights into the activity of the creatine kinase system, ATP metabolism, and cellular energy homeostasis in various physiological and pathological states, including myocardial ischemia, muscle disorders, and cancer.
The key advantage of using this compound in ³¹P NMR studies is its distinct chemical shift relative to endogenous phosphocreatine (B42189) (PCr), allowing for the simultaneous assessment of both the endogenous and analog phosphagen pools. However, it is important to note that the chemical shifts of PCr and PCCr are very close, with a reported difference of less than 0.2 ppm, which may not be resolvable in all in vivo NMR systems.[1] This application note provides an overview of the use of this compound in ³¹P NMR spectroscopy, including experimental protocols and quantitative data.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in conjunction with ³¹P NMR spectroscopy.
Table 1: Bioenergetic Parameters in Tissues Supplemented with this compound
| Parameter | Tissue/Model | Treatment Group | Control Group | Reference |
| ATP Half-life (min) | Ischemic Rat Myocardium | 37.5 | 19 | [2] |
| Phosphagen Half-life (min) | Ischemic Rat Myocardium | 11 | 4 | [2] |
| Time to ATP Invisibility (min) | Ischemic Rat Myocardium | 56 ± 13 | 34 ± 11 | [2] |
| [PCr+PCCr]/NTP Ratio | Human Colon Adenocarcinoma Xenograft | Increased with increasing dietary CCr | Baseline | [3] |
| PCCr Concentration (mmol/kg wet weight) | Transgenic Mouse Liver (CK-expressing) | 17.15 ± 1.07 (at 6 weeks with 0.1% CCr) | Not Applicable | [4] |
| PCCr Concentration (mmol/kg wet weight) | Transgenic Mouse Liver (CK-expressing) | 18.12 ± 3.91 (at 4 days with 1.0% CCr) | Not Applicable | [4] |
Table 2: Creatine Kinase Reaction Kinetics
| Parameter | Method | Tissue/Model | Value | Reference |
| Forward Rate Constant (kf) | Saturation Transfer | Langendorff-perfused Rat Heart | 0.725 ± 0.077 s⁻¹ | [5] |
| Reverse Rate Constant (kr) | Saturation Transfer | Langendorff-perfused Rat Heart | 1.12 ± 0.14 s⁻¹ | [5] |
| Forward Rate Constant (kf) | Time-Dependent Saturation Transfer | Human Myocardium | 0.32 ± 0.05 s⁻¹ | [2] |
| Intrinsic T1 of PCr (s) | Time-Dependent Saturation Transfer | Human Myocardium | 7.36 ± 1.79 | [2] |
Experimental Protocols
In Vivo ³¹P NMR Spectroscopy of this compound in Animal Models
This protocol describes a general workflow for in vivo ³¹P NMR studies in animal models (e.g., mice, rats) to assess the impact of this compound on tissue bioenergetics.
a. Animal Preparation and this compound Administration:
-
House animals in accordance with institutional guidelines.
-
Administer this compound through diet or drinking water. A typical dosage for dietary administration is 1% (w/w) this compound mixed with standard chow. For administration in drinking water, a concentration of 0.1% to 1.0% can be used.[4]
-
The duration of administration can range from a few days to several weeks, depending on the experimental goals.[4]
-
For the NMR experiment, anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Position the animal in the NMR spectrometer, ensuring the tissue of interest is centered within the sensitive volume of the surface coil.
-
Monitor physiological parameters (e.g., respiration, body temperature) throughout the experiment.
b. ³¹P NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 4.7 T, 7 T, or higher) equipped for in vivo spectroscopy.
-
Employ a surface coil of an appropriate size for the target tissue to maximize the signal-to-noise ratio (SNR).
-
Acquire ³¹P NMR spectra using a pulse-acquire sequence with a pulse width optimized for the desired flip angle (e.g., 60°).
-
Set the repetition time (TR) to at least three times the T1 of the phosphorus metabolites to ensure full relaxation (typically TR ≥ 3s).
-
Acquire a sufficient number of scans (e.g., 256-1024) to achieve an adequate SNR.
-
For kinetic studies of the creatine kinase reaction, employ saturation transfer techniques. This involves selectively saturating the γ-ATP resonance and observing the transfer of saturation to the PCCr/PCr peak.[6][7]
c. Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 10-20 Hz) to the free induction decay (FID) to improve SNR.
-
Perform Fourier transformation to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Identify and integrate the peaks corresponding to PCCr/PCr, α-ATP, β-ATP, γ-ATP, and inorganic phosphate (B84403) (Pi). The chemical shift of PCr is typically used as an internal reference (0 ppm).
-
Calculate the ratios of metabolite concentrations (e.g., [PCCr+PCr]/β-ATP, Pi/β-ATP).
-
Determine the intracellular pH from the chemical shift difference between the Pi and PCr peaks.[8]
³¹P NMR Spectroscopy of this compound in Perfused Organs
This protocol outlines the procedure for studying the effects of this compound on the bioenergetics of isolated, perfused organs (e.g., heart, liver).
a. Organ Perfusion:
-
Excise the organ of interest from an anesthetized animal.
-
Immediately cannulate the appropriate blood vessel (e.g., aorta for the heart) and initiate retrograde perfusion with a Krebs-Henseleit buffer.
-
The buffer should be gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Introduce this compound into the perfusion buffer at a desired concentration (e.g., 10-20 mM).
-
Place the perfused organ in an NMR tube or a specialized perfusion chamber within the NMR spectrometer.
b. ³¹P NMR Data Acquisition and Analysis:
-
Follow the data acquisition and processing steps outlined in the in vivo protocol (section 1b and 1c).
-
Perfusion studies allow for the introduction of metabolic stressors (e.g., ischemia, hypoxia) in a controlled manner to assess the protective effects of this compound. Ischemia can be induced by stopping the perfusion flow.[2]
Mandatory Visualization
Caption: Creatine Kinase Energy Shuttle with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reproducibility of creatine kinase reaction kinetics in human heart: a (31) P time-dependent saturation transfer spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo (1)H MRS and (31)P MRSI of the response to this compound in transgenic mouse liver expressing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of creatine kinase in heart: a 31P NMR saturation- and inversion-transfer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing tissue metabolism by phosphorous-31 magnetic resonance spectroscopy and imaging: a methodology review - Liu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Application of 31P MR Spectroscopy to the Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclocreatine as a Tool to Inhibit the Phosphagen System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine (B1669601) that serves as a powerful tool for inhibiting the phosphagen system. This system, which utilizes creatine kinase (CK) to rapidly regenerate ATP from phosphocreatine (B42189) (PCr), is crucial for maintaining energy homeostasis in cells with high and fluctuating energy demands, such as cancer cells and neurons. This compound acts as a substrate for creatine kinase, becoming phosphorylated to form phosphothis compound (B1195991) (PCCr). However, PCCr is a poor phosphate (B84403) donor compared to phosphocreatine, effectively trapping the high-energy phosphate and disrupting the energy-buffering capacity of the phosphagen system.[1][2] This disruption of cellular bioenergetics makes this compound a valuable research tool for studying the role of the phosphagen system in various physiological and pathological processes, and a potential therapeutic agent, particularly in oncology.[2][3][4][5]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research settings, along with methods for quantifying its effects on cellular metabolism.
Mechanism of Action
This compound competitively inhibits the creatine kinase (CK) enzyme system. It is transported into the cell, where it is phosphorylated by CK at the expense of ATP, forming phosphothis compound. While phosphocreatine readily donates its phosphate group to ADP to regenerate ATP, phosphothis compound does so at a much-reduced rate. This leads to a depletion of the readily available high-energy phosphate pool, impairing the cell's ability to buffer ATP levels during periods of high energy demand.[1] This disruption of the phosphagen system has been shown to inhibit the growth of a broad spectrum of cancer cells, particularly those expressing high levels of creatine kinase.[2][4]
Figure 1: Mechanism of phosphagen system inhibition by this compound.
Data Presentation
In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | This compound Concentration | Effect | Reference |
| PC3 | Prostate Cancer | Proliferation | 1% (w/v) | Significant growth inhibition | [4] |
| Murine Prostate Cancer Cells | Prostate Cancer | Proliferation | 1% (w/v) | Significant growth inhibition | [4] |
| PC3 | Prostate Cancer | Colony Formation | 1% (w/v) | Significantly impaired colony-forming ability | [4] |
| A2058-055 (transfected with CK) | Melanoma | Chemotaxis | 10 mM | 80-90% reduction in chemotactic response | [1] |
| DU-145 | Prostate Cancer | Motility | Not specified | Reduced motility response | [1] |
| ME-180 | Cervical Carcinoma | Proliferation | Not specified | Complete inhibition of proliferation within 8 hours | [3] |
| ME-180, MCF-7, HT-29 | Cervical, Breast, Colon | Cytotoxicity | low mM concentrations | Cytotoxic | [2] |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | This compound Treatment | Effect | Reference |
| Ptenpc-/- Spry2pc-/- mice | Prostate Cancer | 1% in drinking water for 1 month | Significantly decreased tumor cell proliferation (reduced Ki67 staining) | [4] |
| Nude mice with PC3M xenografts | Prostate Cancer (Metastasis model) | 1% in drinking water for 1 month | Drastically decreased liver metastatic burden | [6] |
| Nude mice with LS174T xenografts | Colon Adenocarcinoma | 0.1% and 0.5% in diet for 2 weeks | Significantly inhibited tumor growth | [7] |
| Rat with 13762 mammary adenocarcinoma | Breast Cancer | Not specified | Delayed tumor growth | [2] |
Effects of this compound on Cellular Metabolites
| Cell Line/Tissue | Treatment | Creatine | Phosphocreatine | ATP | Reference |
| PC3 Cells | 1% this compound | Reduced | Reduced | Unaltered | [6] |
| Ptenpc-/- Spry2pc-/- mouse tumors | 1% this compound in drinking water | Unchanged | Unchanged | Not Measured | [4] |
| PC3 CL1 Cells | 0.1 mM to 50 mM this compound | Dose-dependent inhibition of 13C-creatine uptake | Dose-dependent inhibition of 13C-phosphocreatine production | Not Measured | [4] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT/CCK-8)
This protocol is to assess the effect of this compound on the proliferation and viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC3, DU-145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (Sigma-Aldrich, Cat. No. 377627)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.125% to 1% w/v, or in mM concentrations).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT/CCK-8 Assay:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and calculate the IC50 value.
-
Figure 2: Workflow for in vitro cell viability assay.
Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
This assay assesses the effect of this compound on the tumorigenic potential of cells by measuring their ability to grow in a semisolid medium.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Agarose (B213101) (low melting point)
-
6-well plates
-
Crystal Violet stain
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer (0.6% Agar): Mix equal volumes of 1.2% autoclaved agarose (kept at 42°C) and 2x complete culture medium (pre-warmed to 37°C). Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer (0.3% Agar with Cells): Prepare a single-cell suspension of your target cells. Mix the cells with a solution of 0.6% agarose and 2x complete culture medium to a final concentration of 0.3% agarose and a cell density of 5,000-10,000 cells/mL.
-
-
Cell Seeding and Treatment:
-
Carefully layer 1.5 mL of the top agar/cell suspension onto the solidified bottom agar layer.
-
Allow the top layer to solidify at room temperature.
-
Add 1 mL of complete culture medium containing the desired concentration of this compound (or vehicle control) on top of the agar.
-
-
Incubation and Maintenance:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks.
-
Replenish the top medium with fresh medium containing this compound every 3-4 days.
-
-
Colony Staining and Counting:
-
After 2-3 weeks, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for 1 hour.
-
Wash the wells with PBS.
-
Count the number of colonies in each well using a microscope.
-
References
- 1. This compound inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Creatine and phosphocreatine analogs: anticancer activity and enzymatic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle studies of this compound, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for the Use of Cyclocreatine in Xenograft Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cyclocreatine, a creatine (B1669601) analog, in preclinical xenograft mouse models of cancer. This compound serves as a valuable tool for investigating tumor bioenergetics and offers a potential therapeutic strategy by targeting cancer cell metabolism.
This compound acts as a competitive inhibitor of creatine kinase, a key enzyme in the phosphagen system that is responsible for rapid ATP regeneration.[1] By disrupting this energy-buffering system, this compound can impede the growth of tumors with high energy demands.[1] Furthermore, it has been shown to block the creatine transporter SLC6A8, leading to reduced intracellular creatine and phosphocreatine (B42189) levels.[2][3] In some cancer models, this compound treatment also leads to the accumulation of S-adenosyl methionine (SAM), an intermediate in creatine biosynthesis, which can contribute to its anti-tumor effects.[2]
Data Presentation
The following tables summarize the quantitative data from various studies on the efficacy of this compound in different xenograft models.
Table 1: Effect of this compound on Tumor Growth in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Model | This compound Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Prostate Cancer | PC3M (metastatic variant) | CD-1 nude mice | 1% (w/v) in drinking water | 1 month | Significant decrease in liver metastasis | [3] |
| Prostate Cancer (GEMM) | Ptenpc-/- Spry2pc-/- | Genetically Engineered Mouse Model | 1% in drinking water | 1 month | Significantly decreased tumor cell proliferation (reduced Ki67 staining) | [2][3] |
| Neuroblastoma | IMR-5 | Athymic nude mice | 1% in diet | Not specified | More effective inhibition than 1% creatine | [4] |
| Neuroblastoma | CHP-134 | Athymic nude mice | 1% in diet | Not specified | 33% inhibition | [4] |
| Colon Adenocarcinoma | LS174T | Nude mice | 0.1% or 0.5% in diet | 2 weeks | Significant inhibition | [5] |
| Mammary Tumor | Ac33tc | Lewis female rats | 1% in diet | 24 days | Approximately 50% inhibition | [4][6] |
| Mammary Tumor | 13762A | Fischer 344 female rats | 1% in diet | Not specified | Approximately 35% inhibition | [4][6] |
| Sarcoma | MCI | Lewis male rats | 1% in diet | Not specified | 26% to 41% inhibition | [4][6] |
| HER2+ Breast Cancer (Trastuzumab-resistant) | Patient-derived xenograft | Mice | Not specified | Not specified | Reduced cancer growth | [7] |
Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy
| Cancer Type | Cell Line | Combination Agent | This compound Dosage & Administration | Increase in Tumor-Growth Delay (vs. Chemo Alone) | Reference |
| Small-cell Lung Cancer | SW2 | Cis-diamminedichloroplatinum(II) | 0.5 or 1 g/kg i.v. (10 days) | 1.7-fold | [8] |
| Small-cell Lung Cancer | SW2 | Cyclophosphamide | 0.5 or 1 g/kg i.v. (10 days) | 2.4-fold | [8] |
| Small-cell Lung Cancer | SW2 | Adriamycin | 0.5 or 1 g/kg i.v. (10 days) | Not specified | [8] |
| Small-cell Lung Cancer | SW2 | 5-fluorouracil | 0.5 or 1 g/kg i.v. (10 days) | Not specified | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in xenograft mouse models.
Protocol 1: Subcutaneous Xenograft Model for Solid Tumors
This protocol is adapted from studies on neuroblastoma and colon adenocarcinoma.[4][5]
1. Cell Culture and Preparation:
- Culture human cancer cell lines (e.g., IMR-5, CHP-134, LS174T) in appropriate media and conditions as recommended by the supplier (e.g., ATCC).
- Harvest cells during the exponential growth phase using trypsinization.
- Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).
- Resuspend the cells in sterile PBS or an appropriate medium at a concentration of 5 x 106 to 10 x 107 cells/mL.
2. Tumor Implantation:
- Use immunocompromised mice, such as athymic nude mice (6-8 weeks old).
- Inject 100-200 µL of the cell suspension (containing 0.5-2 x 106 cells) subcutaneously into the flank of each mouse.
- Monitor the mice for tumor appearance.
3. This compound Administration (Dietary):
- Once tumors are palpable or have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
- Provide the treatment group with a diet containing this compound (e.g., 1% w/w). The control group receives a standard diet.
- Alternatively, treatment can begin at the time of tumor implantation.[4]
- Ensure ad libitum access to food and water.
4. Tumor Growth Monitoring and Endpoint:
- Measure tumor dimensions (length and width) with calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Monitor the body weight of the mice to assess toxicity.
- The experimental endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity in the animals.
- At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting, metabolomics).
Protocol 2: Orthotopic Metastasis Model (Prostate Cancer)
This protocol is based on a liver metastasis model using splenic injection.[2][3]
1. Cell Culture and Preparation:
- Culture metastatic human prostate cancer cells (e.g., PC3M) as described in Protocol 1.
- Prepare a single-cell suspension at a concentration of 5 x 107 cells/mL.
2. Splenic Injection:
- Use male CD-1 nude mice (6-8 weeks old).
- Anesthetize the mice.
- Perform a small laparotomy to expose the spleen.
- Inject 100 µL of the cell suspension (5 x 106 cells) into the spleen.
- Close the incision.
3. This compound Administration (Drinking Water):
- One week after tumor cell implantation, begin treatment.
- Provide the treatment group with drinking water containing 1% (w/v) this compound ad libitum. The control group receives regular drinking water.
- Continue treatment for a specified duration (e.g., 1 month).
4. Assessment of Metastasis:
- At the end of the treatment period, euthanize the mice.
- Perform a necropsy and inspect the liver for visible tumor lesions.
- Quantify the metastatic burden by counting the number of hepatic lobes involved.
- Confirm the presence of metastases histologically by hematoxylin (B73222) and eosin (B541160) (H&E) staining of liver sections.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the use of this compound in cancer research.
Caption: General experimental workflow for evaluating this compound in mouse xenograft models.
Caption: this compound inhibits creatine uptake and the creatine kinase energy buffering system.
Caption: this compound can disrupt oncogenic signaling pathways that rely on enhanced creatine metabolism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of rate of tumor growth by creatine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creatine and this compound treatment of human colon adenocarcinoma xenografts: 31P and 1H magnetic resonance spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mayo Clinic researchers identify a potential new approach to treat HER2 positive breast cancer - Mayo Clinic News Network [newsnetwork.mayoclinic.org]
- 8. This compound in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cyclocreatine in Biological Matrices using HILIC-UPLC-MS/MS
Abstract
This application note describes a robust and sensitive Hydrophilic Interaction Liquid Chromatography-Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (HILIC-UPLC-MS/MS) method for the quantification of cyclocreatine in biological matrices. This compound, a synthetic analog of creatine (B1669601), is under investigation as a potential therapeutic agent for creatine transporter deficiency (CTD), an X-linked metabolic disorder.[1][2] The method detailed herein provides the necessary selectivity and sensitivity for pharmacokinetic studies and cellular uptake assays, crucial for the development of this compound as a therapeutic. The protocol includes detailed procedures for sample preparation from plasma and cell lysates, optimized HILIC-UPLC conditions for efficient separation of this polar compound, and specific MS/MS parameters for accurate quantification.
Introduction
Creatine transporter deficiency (CTD) is a genetic disorder characterized by impaired creatine uptake in the brain, leading to intellectual disability, speech and language delays, and seizures.[1] this compound is being explored as a potential treatment for CTD.[2] Unlike creatine, this compound can enter cells independently of the primary creatine transporter. Once inside the cell, it is phosphorylated to phosphothis compound, acting as a creatine kinase substrate and potentially replenishing cellular energy reserves.
Accurate quantification of this compound in biological samples is paramount for evaluating its pharmacokinetic profile, cellular uptake, and therapeutic efficacy. Due to its high polarity, this compound is poorly retained on traditional reversed-phase liquid chromatography columns.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating polar analytes like this compound, offering improved chromatographic resolution and reduced analysis time.[1] This application note provides a detailed protocol for a HILIC-UPLC-MS/MS method successfully applied to pharmacokinetic studies in rodents and cellular assays.[1][2]
Experimental Protocols
Sample Preparation
a) Plasma Samples [1]
-
To 50 µL of plasma, add 200 µL of a precipitation solution consisting of acetonitrile (B52724) and methanol (B129727) (70:30, v/v) containing the internal standard (D4-cyclocreatine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (95% acetonitrile/5% water with 10 mM ammonium (B1175870) acetate).
-
Inject the sample into the UPLC-MS/MS system.
b) Cell Lysate Samples (Adapted from similar compound analysis)
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Perform protein quantification (e.g., BCA assay) to normalize the results.
-
Precipitate proteins from the lysate using a cold organic solvent mixture (e.g., acetonitrile:methanol, 1:1, v/v) containing the internal standard.
-
Follow steps 3-6 from the plasma sample preparation protocol.
HILIC-UPLC Conditions[1]
-
Column: HILIC BEH amide column (2.1 mm × 50 mm, 1.7 μm)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in 95% water / 5% acetonitrile
-
Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile / 5% water
-
Flow Rate: 0.5 mL/min
-
Gradient Elution:
-
0–0.2 min: 99% B
-
0.2–3 min: 99% → 50% B
-
3–3.5 min: Hold at 30% B
-
3.5–4.0 min: 99% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 25°C
-
Autosampler Temperature: 4°C
-
Run Time: 4 minutes
Mass Spectrometry Conditions[1]
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 1 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 550°C
-
Cone Gas Flow: 150 L/h
-
Desolvation Gas Flow: 550 L/h
-
Collision Gas: Argon
-
Detection Mode: Selected Reaction Monitoring (SRM)
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 144 | 98 | 30 | 15 |
| This compound (Qualifier) | 144 | 56 | 30 | 20 |
| D4-Cyclocreatine (IS) | 148 | 102 | 30 | 15 |
Quantitative Data Summary
The developed HILIC-UPLC-MS/MS method demonstrates excellent linearity, accuracy, and precision for the quantification of this compound in plasma.
Table 1: Calibration Curve and Linearity [1]
| Matrix | Calibration Range (µM) | Correlation Coefficient (r²) |
| Mouse and Rat Plasma | 0.01–25 | > 0.99 |
Table 2: Accuracy and Precision of Quality Control (QC) Samples [1]
| QC Level | Concentration (µM) | Intraday Accuracy (%) | Intraday Precision (CV%) |
| LLOQ | 0.01 | 95 - 105 | < 15 |
| Low | 0.03 | 93 - 105 | 1.9 - 11 |
| Medium | 1 | 93 - 105 | 1.9 - 11 |
| High | 20 | 93 - 105 | 1.9 - 11 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic pathway of this compound.
Conclusion
The HILIC-UPLC-MS/MS method described provides a rapid, selective, and accurate means for the quantification of this compound in biological matrices.[1] The simple protein precipitation extraction and the short chromatographic run time make this method suitable for high-throughput analysis in pharmacokinetic and preclinical studies. The successful application of this method will aid in the continued investigation of this compound as a potential therapeutic for creatine transporter deficiency.[1]
References
Troubleshooting & Optimization
Cyclocreatine Solubility and Solution Preparation: A Technical Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with cyclocreatine, particularly in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. Is this expected?
Yes, this is expected. This compound is reported to be insoluble or only slightly soluble in DMSO.[1][2] Technical data sheets often indicate that the solubility in DMSO is less than 1 mg/mL, even with the application of heat and sonication.[1]
Q2: My this compound, which was initially dissolved in DMSO, has precipitated out of solution. Why did this happen?
Precipitation of this compound from a DMSO stock solution can occur for a few reasons. Firstly, due to its inherently low solubility, any changes in temperature or concentration upon storage can cause it to fall out of solution. Secondly, DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This absorbed water can significantly decrease the solubility of certain compounds, including this compound.[2] It is recommended to use fresh, anhydrous DMSO for any experiments.[2]
Q3: Are there any recommended methods to improve the solubility of this compound in DMSO?
While DMSO is not the ideal solvent, some general laboratory techniques can be attempted to improve the dissolution of sparingly soluble compounds. These include warming the solution (e.g., to 37°C or up to 60°C), vortexing, and sonication.[1][4] However, given the very low intrinsic solubility of this compound in DMSO, these methods may not yield a stable, high-concentration stock solution.
Q4: What are the recommended alternative solvents for this compound?
Aqueous-based solvents are recommended for dissolving this compound. The following have been reported to be effective:
-
Water : Soluble at approximately 5-7 mg/mL, which can be aided by ultrasonication and warming to 60°C.[1][2]
-
PBS (pH 7.2) : Soluble at approximately 2 mg/mL.[5] For in vivo studies, PBS is a suitable solvent, with reported solubility up to 10 mg/mL with sonication and warming.[1]
-
1M HCl : Highly soluble at 100 mg/mL with the aid of ultrasonication and pH adjustment to 2.[1]
Q5: How should I prepare a stock solution of this compound?
Based on its solubility profile, preparing an aqueous stock solution is the recommended approach. A detailed protocol is provided in the "Experimental Protocols" section below.
Q6: How should I store my this compound stock solutions?
For stock solutions prepared in organic solvents like DMSO, it is generally recommended to store them at -20°C for up to one month or -80°C for up to six months, protected from light.[6] Aliquoting the stock solution is advised to prevent degradation from repeated freeze-thaw cycles.[2][6] Aqueous solutions are less stable, and it is often recommended to prepare them fresh and use them within one day.[5]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common problems encountered when preparing this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Inherently low solubility of this compound in DMSO. | Switch to a recommended aqueous solvent such as Water or PBS.[1][5] |
| Previously dissolved this compound has precipitated from DMSO stock. | DMSO has absorbed moisture, reducing solubility. Temperature fluctuations during storage. | Use fresh, anhydrous DMSO.[2] Ensure proper storage conditions (-20°C or -80°C) and minimize freeze-thaw cycles by aliquoting.[6] Consider preparing fresh solutions before each experiment. |
| A precipitate forms when diluting a DMSO stock into an aqueous medium. | The compound is not soluble in the aqueous buffer at the final concentration. This is a common occurrence known as "crashing out". | Try further dilution into the aqueous medium. Ensure the final concentration of DMSO is low (e.g., <0.1%) as it can have physiological effects.[4] Gentle warming (37°C) and vortexing may help redissolve the precipitate.[4] |
| Inconsistent results are observed between experiments. | Degradation of the compound in solution. Inaccurate concentration due to incomplete dissolution. | Prepare fresh stock solutions for each experiment, especially when using aqueous buffers.[5] Ensure the compound is fully dissolved before use by visual inspection. |
This compound Solubility Data
| Solvent | Reported Solubility | Conditions for Dissolution | Reference |
| DMSO | < 1 mg/mL | Ultrasonic, warming, heat to 60°C | [1] |
| Water | 5 - 7 mg/mL | Ultrasonic, warming, heat to 60°C | [1][2] |
| PBS (pH 7.2) | ~2 mg/mL | Direct dissolution | [5] |
| PBS (for in vivo) | 10 mg/mL | Ultrasonic and warming | [1] |
| 1M HCl | 100 mg/mL | Ultrasonic and adjust pH to 2 | [1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in Water
This protocol provides a general guideline for preparing a stock solution of this compound in water.
-
Determine the desired concentration and volume. Based on the solubility data, a concentration of up to 5 mg/mL is achievable.
-
Weigh the required amount of this compound powder using an analytical balance and place it in a sterile conical tube.
-
Add the calculated volume of sterile, purified water to the tube.
-
Vortex the solution for 1-2 minutes to suspend the powder.
-
Sonicate the solution in a water bath sonicator. To aid dissolution, the water bath can be warmed to approximately 60°C.[1] Continue sonication until the solution is clear and all particulate matter is dissolved.
-
Visually inspect the solution to ensure complete dissolution.
-
Sterile filter the solution using a 0.22 µm filter if it is intended for cell-based assays.[6]
-
Use the solution immediately or aliquot and store appropriately. For aqueous solutions, fresh preparation is highly recommended.[5]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound.
References
optimizing cyclocreatine concentration for neuroprotective effects
Welcome to the Technical Support Center for Cyclocreatine Research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound concentrations for neuroprotective effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert neuroprotective effects?
A1: this compound (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of creatine (B1669601). Its primary neuroprotective mechanism is centered on its role within the creatine kinase (CK) energy system.[1][2]
-
Energy Buffering: this compound is a substrate for creatine kinase, which phosphorylates it to form phosphothis compound (B1195991) (PCCr).[2][3] This molecule acts as a high-energy phosphate (B84403) reservoir, similar to phosphocreatine (B42189) (PCr). In states of high energy demand or metabolic stress (like ischemia or neurotoxicity), PCCr can rapidly regenerate adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP), thus buffering cellular ATP levels and preserving energy homeostasis.[2][4][5]
-
Mitochondrial Support: The creatine kinase system is crucial for linking ATP production in mitochondria to cellular ATP consumption. By acting on this system, this compound helps maintain mitochondrial function and can protect against mitochondrial dysfunction implicated in neurodegenerative diseases.[2][6]
-
Reduced Oxidative Stress: By preserving energy levels, this compound can help mitigate downstream pathological events like oxidative stress. Studies have shown that this compound can protect against the generation of hydroxyl radicals.[2][7]
Q2: What are the typical concentration ranges for this compound in neuroprotection studies?
A2: The optimal concentration of this compound varies significantly depending on the experimental model (in vitro vs. in vivo) and the specific condition being studied.
-
In Vitro (Cell Culture): Concentrations can range from 0.5 mM to 10 mM. For example, a study on tumor cell motility used 10 mM this compound for overnight incubation.[1] Another study noted that up to 5 mM was not very cytotoxic in a 24-hour exposure.[8]
-
In Vivo (Animal Models): Dosing is typically done through dietary supplementation or oral gavage. Studies have used dietary supplementation of 1% this compound, which has shown neuroprotective effects in models of Huntington's disease.[2][9] Other studies have used oral gavage at doses ranging from 14 mg/kg to 140 mg/kg daily in mice.[10]
Q3: How does this compound uptake in the brain compare to creatine?
A3: this compound has the advantage of being able to cross the blood-brain barrier and enter brain cells, which is particularly relevant for conditions where the creatine transporter (SLC6A8) is deficient.[11][12] In such cases, creatine supplementation is ineffective because it cannot enter the brain, whereas this compound can bypass this defunct transporter to some extent and become phosphorylated, thereby restoring some of the brain's energy buffering capacity.[3][12]
Data Summary Tables
Table 1: In Vivo this compound Neuroprotection Studies
| Model Organism | Disease Model | Dosing Regimen | Key Neuroprotective Outcome | Citation |
| Mouse | Huntington's (Malonate-induced lesions) | 1% in diet for 2 weeks | Significant protection against striatal lesions | [2][7] |
| Mouse | Parkinson's (MPTP-induced) | Oral supplementation | Protection against dopamine (B1211576) depletion | [5] |
| Mouse | Creatine Transporter Deficiency | 14-140 mg/kg/day (oral gavage) | Improved cognitive deficits and reduced seizures | [10] |
| Rat | Huntington's (3-NP-induced) | 1% in diet for 2 weeks | Did not protect; exacerbated toxicity | [2] |
Table 2: In Vitro this compound Studies
| Cell Type | Condition Studied | Concentration | Key Outcome | Citation |
| Human Melanoma Cells | Chemotaxis | 10 mM | 80-90% reduction in chemotactic response | [1] |
| Human Lung Cancer Cells | Cytotoxicity | 0.5 mM - 5 mM | Low cytotoxicity alone; synergistic with alkylating agents | [8] |
| PC3 Prostate Cancer Cells | Creatine Metabolism | Various | Suppressed intracellular creatine and phosphocreatine levels | [11][13] |
Experimental Protocols
Protocol 1: In Vivo Neuroprotection Assessment in a Mouse Model of Huntington's Disease (Malonate Model)
This protocol is a synthesized methodology based on the study by Matthews et al. (1998).[2][9]
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Dietary Supplementation:
-
Prepare a custom diet containing 1% (w/w) this compound.
-
Provide this diet to the experimental group ad libitum for a period of two weeks prior to the neurotoxic insult. The control group receives a standard diet.
-
-
Neurotoxin Administration:
-
Anesthetize the animals (e.g., with sodium pentobarbital).
-
Using a stereotaxic frame, perform an intrastriatal injection of malonate (e.g., 1.5 µl of 3 µmol malonate in HCl) into the left striatum.
-
-
Post-Injection Monitoring:
-
Allow animals to recover and monitor for health status for 7 days.
-
-
Lesion Volume Analysis:
-
At day 7, euthanize the animals and rapidly remove the brains.
-
Section the brains into 2 mm slices.
-
Stain slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes. Healthy tissue stains red, while the lesion remains unstained (pale).
-
Quantify the lesion volume using an appropriate imaging and analysis system.
-
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| No neuroprotective effect observed. | Insufficient Concentration: The dose may be too low for the specific model or insult. | Perform a dose-response study. Refer to Table 1 and 2 for starting ranges. Note that some studies suggest a U-shaped dose-response curve, where higher doses can be less effective.[2] |
| Model-Specific Ineffectiveness: this compound's efficacy can be model-dependent. For example, it protected against malonate toxicity but exacerbated 3-nitropropionic acid (3-NP) toxicity.[2][7] | Carefully review the literature for the specific neurotoxic insult being studied. The mechanism of injury (e.g., complex I vs. complex II inhibition) is critical. | |
| Compound Purity/Stability: Impure or degraded this compound will not be effective. | Ensure you are using a high-purity, cGMP-grade compound.[14] Check the stability of your stock solutions. | |
| Toxicity or adverse effects observed (e.g., seizures). | Concentration Too High: this compound can be toxic at high concentrations. Chronic administration in rats at doses ≥60 mg/kg/day led to an increased incidence of seizures.[15] | Reduce the concentration or dosing frequency. Monitor animals closely for any adverse events. |
| Off-Target Effects: The compound may have unintended biological effects. Chronic high doses in rats were associated with microscopic lesions in the brain, testes, and thyroid.[15] | Consider the duration of your experiment. Long-term studies may require lower doses. | |
| Variability in results between experiments. | Inconsistent Dosing: Variability in diet consumption (for dietary studies) or gavage accuracy can lead to inconsistent exposure. | For dietary studies, measure food intake. For gavage, ensure consistent technique. Measure plasma or brain levels of this compound and phosphothis compound if possible. |
| Biological Variability: Inherent differences between animals or cell passages. | Increase sample size (N) to improve statistical power. Ensure proper randomization of animals to treatment groups. |
Visualizations
Signaling and Experimental Pathways
Caption: Mechanism of this compound neuroprotection via the Creatine Kinase (CK) system.
Caption: General experimental workflow for assessing this compound neuroprotection.
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
References
- 1. This compound inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound treatment improves cognition in mice with creatine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of this compound phosphate, and analogue of creatine phosphate, by mouse brain during ischemia and its sparing action on brain energy reserves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Creatine and this compound attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Creatine in a Transgenic Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Neuroprotective effects of creatine and this compound in animal models of Huntington's disease. [scholars.duke.edu]
- 8. This compound in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumos-pharma.com [lumos-pharma.com]
- 15. Evaluation of chronic toxicity of this compound, a creatine analog, in Sprague Dawley rat after oral gavage administration for up to 26 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclocreatine in Aqueous Solutions: A Technical Support Guide for Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing cyclocreatine in long-term experiments, ensuring its stability in aqueous solutions is paramount for reproducible and accurate results. This technical support center provides a comprehensive guide to the stability of this compound, troubleshooting common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, it is recommended to store this compound stock solutions at low temperatures and protected from light. Based on supplier information, stock solutions can be stored for up to 6 months at -80°C and for up to 1 month at -20°C. For use in in vivo experiments, it is advisable to prepare fresh solutions. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Q2: What factors can affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by temperature and pH. Drawing parallels from its analogue, creatine (B1669601), this compound is expected to be more stable at lower temperatures. Acidic conditions (low pH) and elevated temperatures can accelerate the degradation of creatine to creatinine, and similar behavior is anticipated for this compound. Therefore, maintaining a neutral to slightly alkaline pH and storing solutions at refrigerated or frozen temperatures is crucial for long-term experiments.
Q3: What is the expected degradation product of this compound in aqueous solution?
A3: While specific studies on this compound degradation products are limited, the primary degradation pathway for the analogous compound, creatine, is the irreversible cyclization to form creatinine. It is highly probable that this compound undergoes a similar degradation process to form a corresponding cyclic imide.
Q4: How can I prepare a stable aqueous solution of this compound for my experiments?
A4: To prepare a stable aqueous solution, dissolve this compound powder in a buffer with a neutral to slightly alkaline pH (e.g., phosphate-buffered saline, PBS, at pH 7.4). To aid dissolution, gentle warming and sonication can be used. For cell culture experiments, the final solution should be sterile-filtered through a 0.22 µm filter. It is always recommended to prepare fresh working solutions for immediate use. If storage is necessary, follow the recommended conditions for stock solutions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in stock or working solution. | - Low Solubility: this compound has limited solubility in aqueous solutions, which can be exceeded, especially at high concentrations or low temperatures. - Temperature Fluctuations: Repeated freeze-thaw cycles can lead to precipitation. - Incorrect pH: The pH of the solution may not be optimal for solubility. | - Prepare stock solutions in an appropriate solvent and consider using a co-solvent system if high concentrations are needed. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Ensure the pH of your buffer is in the neutral to slightly alkaline range. - Gentle warming and vortexing can help redissolve precipitates. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound: The compound may have degraded in the working solution due to improper storage (e.g., prolonged storage at room temperature, acidic pH). - Interaction with Media Components: Components in complex media, such as certain amino acids or metal ions, could potentially interact with this compound over time. | - Always prepare fresh working solutions from a properly stored stock solution before each experiment. - Perform a stability check of this compound in your specific experimental medium under your experimental conditions. - When possible, add this compound to the medium immediately before starting the experiment. |
| Difficulty dissolving this compound powder. | - Hydrophobicity: The compound may not readily dissolve in aqueous buffers. | - Use gentle warming (up to 37°C) and sonication to aid dissolution. - Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO, though solubility is limited) and then dilute it into your aqueous buffer. Ensure the final solvent concentration is compatible with your experimental system. |
Quantitative Data on Stability
Direct quantitative data on the long-term stability of this compound in various aqueous solutions is not extensively available in the public domain. However, based on data for creatine, the following trends can be expected.
Table 1: Expected Qualitative Stability of this compound in Aqueous Solution Based on Analogy with Creatine.
| Condition | Expected Stability | Rationale (based on creatine data) |
| Low Temperature (-80°C, -20°C) | High (Months) | Slows down the rate of chemical degradation. |
| Refrigerated (4°C) | Moderate (Days to Weeks) | Significantly slows degradation compared to room temperature. |
| Room Temperature (20-25°C) | Low (Hours to Days) | Degradation rate increases with temperature.[1] |
| Acidic pH (< 6) | Low | Acidic conditions catalyze the cyclization to the inactive form.[2] |
| Neutral pH (6.5-7.5) | Moderate to High | Generally the most stable pH range for creatine and likely for this compound. |
| Alkaline pH (> 8) | Moderate | Stability may decrease at very high pH values. |
| Presence of Light | Potentially Lower | Some related compounds show sensitivity to light. Protection from light is recommended as a precaution. |
Note: This table provides expected trends. It is crucial to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM)
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, conical centrifuge tubes (50 mL)
-
Sterile, single-use microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sonicator water bath
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the appropriate amount of this compound powder to prepare a 100 mM solution in the desired volume of PBS.
-
Add the powder to a 50 mL conical tube.
-
Add the required volume of sterile PBS (pH 7.4).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator water bath at room temperature and sonicate in short bursts until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of this compound in an aqueous solution over time under specific storage conditions.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol)
-
This compound analytical standard
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Calibration Curve: a. Prepare a series of standard solutions of this compound of known concentrations in the same buffer as your test sample. b. Inject each standard solution into the HPLC system and record the peak area. c. Plot a graph of peak area versus concentration to generate a calibration curve.
-
Sample Preparation and Analysis: a. At time zero (immediately after preparation), take an aliquot of your this compound test solution, dilute it to fall within the range of your calibration curve, and inject it into the HPLC. Record the peak area. b. Store the remaining test solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure). c. At predetermined time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot of the stored solution. d. Prepare the sample for HPLC analysis (dilution may be required) and inject it into the system. Record the peak area.
-
Data Analysis: a. Use the calibration curve to determine the concentration of this compound in your samples at each time point. b. Plot the concentration of this compound as a function of time. c. From this plot, you can determine the degradation rate and the half-life of this compound under your specific experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
The primary mechanism of action of this compound involves its interaction with the creatine kinase (CK) system, a crucial pathway for cellular energy homeostasis.
Caption: this compound cellular energy shuttle.
The diagram above illustrates how this compound enters the cell and is phosphorylated by creatine kinase in both the cytosol and mitochondria to form phosphothis compound. This acts as a buffer for ATP, regenerating it at sites of high energy demand.
Caption: Experimental workflow for stability assessment.
This workflow outlines the key steps for conducting a long-term stability study of this compound in an aqueous solution, from solution preparation to data analysis.
References
Technical Support Center: Addressing Off-Target Effects of Cyclocreatine in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of cyclocreatine in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
A1: this compound is a synthetic analog of creatine (B1669601) and primarily acts as a substrate for creatine kinase (CK). It is phosphorylated to form phosphothis compound, which, unlike phosphocreatine, is a poor phosphate (B84403) donor for ATP regeneration. This effectively disrupts the creatine kinase/phosphocreatine system, which is crucial for maintaining cellular ATP homeostasis, especially in cells with high energy demands.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: Besides its primary effect on the creatine kinase system, this compound has been observed to have other effects that may be considered "off-target" depending on the research context. A significant off-target effect is the alteration of S-adenosylmethionine (SAM) metabolism. By inhibiting creatine biosynthesis, this compound can lead to an accumulation of SAM, which can independently suppress cancer cell growth.[1][4] There is also evidence suggesting that this compound's bioenergetic effects can be coupled to the activation of AMPK and phospho-p53 signaling pathways, leading to apoptosis.[2]
Q3: Why do different cell lines show varying sensitivity to this compound?
A3: The sensitivity of cell lines to this compound is strongly correlated with their expression levels of creatine kinase (both mitochondrial and cytosolic isoforms) and the creatine transporter SLC6A8.[5][6] Cell lines with high levels of creatine kinase are generally more sensitive to the cytotoxic effects of this compound.[5] Additionally, since this compound is transported into the cell by SLC6A8, the expression level of this transporter will also influence its intracellular concentration and subsequent effects.[1][7]
Q4: Can this compound affect cellular ATP levels?
A4: The effect of this compound on cellular ATP levels can be context-dependent. Some studies report that this compound treatment does not alter overall cellular ATP levels, suggesting that cells can compensate for the disruption of the creatine kinase system.[1][3] However, other studies have shown that at high concentrations, this compound can lead to a depletion of ATP, particularly in cancer cells with high energy demands.[2] This discrepancy can be a key point for troubleshooting unexpected experimental outcomes.
Q5: Is this compound cytotoxic to non-cancerous cell lines?
A5: Several studies have shown that this compound preferentially targets tumor cells.[5] A study comparing 49 transformed and non-transformed cell lines found that all 14 non-transformed cell lines tested were resistant to this compound, including six with high levels of creatine kinase.[5] This suggests a degree of tumor cell specificity, although the exact mechanisms are still under investigation.
Troubleshooting Guides
Problem 1: Inconsistent or no effect of this compound on cell viability.
| Possible Cause | Troubleshooting Steps |
| Low Creatine Kinase (CK) expression in the cell line. | 1. Verify CK expression: Perform Western blotting or qRT-PCR to determine the expression levels of creatine kinase isoforms (e.g., CKB, CKMT1). 2. Select appropriate cell lines: If possible, use cell lines known to have high CK expression for positive controls.[5] |
| Low Creatine Transporter (SLC6A8) expression. | 1. Assess SLC6A8 expression: Use qRT-PCR or Western blotting to check the expression of the SLC6A8 transporter. 2. Consider alternative delivery: If SLC6A8 expression is low, consider methods to increase intracellular this compound concentration, though this may also increase off-target effects. |
| Suboptimal concentration or treatment duration. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 0.1 mM to 20 mM) and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal IC50 for your specific cell line.[3][8] |
| Degradation of this compound solution. | 1. Prepare fresh solutions: Always prepare this compound solutions fresh for each experiment from a high-quality powder stock. |
Problem 2: Observing unexpected changes in cellular signaling pathways.
| Possible Cause | Troubleshooting Steps |
| Off-target effect on S-adenosylmethionine (SAM) metabolism. | 1. Measure intracellular SAM levels: Use LC-MS/MS to quantify SAM levels in this compound-treated and control cells. 2. Include proper controls: To distinguish between on-target and off-target effects, consider using a creatine kinase inhibitor that does not affect SAM metabolism, or co-treatment with a SAM precursor/depletor.[1][4] |
| Activation of AMPK and/or p53 pathways. | 1. Assess pathway activation: Perform Western blotting for phosphorylated AMPK (p-AMPK) and phosphorylated p53 (p-p53). 2. Use pathway inhibitors: To confirm the role of these pathways in the observed phenotype, use specific inhibitors for AMPK (e.g., Compound C) or p53 (e.g., Pifithrin-α).[2] |
| Confounding effects from altered cellular bioenergetics. | 1. Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR): Use a Seahorse XF Analyzer or similar technology to assess mitochondrial respiration and glycolysis. 2. Quantify ATP levels: Perform a luminescence-based ATP assay to determine the impact on cellular energy status. |
Data Summary
Table 1: Effects of this compound on Cell Proliferation and Metabolism
| Cell Line | This compound Concentration | Treatment Duration | Effect on Proliferation/Viability | Effect on Cellular ATP | Reference |
| PC3 (Human Prostate Cancer) | 1% (w/v) | - | Impaired in vitro growth | Not altered | [1][3] |
| Murine Prostate Cancer Cells | 1% (w/v) | - | Impaired in vitro growth | Not specified | [1] |
| C6 (Rat Glioma) | Not specified | - | Significantly inhibited cell growth | No effect on nucleoside triphosphates | [9] |
| OC238 (Human Ovarian Carcinoma) | Not specified | - | Significantly inhibited cell growth | No effect on nucleoside triphosphates | [9] |
| ME-180 (Human Cervical Carcinoma) | Not specified | 8 hours | Complete inhibition of proliferation | Not specified | [10] |
| A2058-055 (Human Melanoma) | 10 mM | Overnight | 80-90% reduction in chemotaxis | Not specified | [11] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference |
| MCF-7 (Human Breast Cancer) | Not specified | 4- to 6-fold lower than control drug | [2] |
| PC-3 (Human Prostate Cancer) | Not specified | 4- to 6-fold lower than control drug | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Perform serial dilutions to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 mM).
-
Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with PBS).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of AMPK and p53 Activation
-
Cell Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK, total AMPK, p-p53, total p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL chemiluminescence detection kit and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: On-target mechanism of this compound action.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Liposomal Delivery of this compound Impairs Cancer Cell Bioenergetics Mediating Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Specific targeting of tumor cells by the creatine analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: this compound (1-carboxymethyl-2-iminoimidazolidine) inhibits growth of a broad spectrum of cancer cells derived from solid tumors. [scholars.duke.edu]
- 7. This compound Transport by SLC6A8, the Creatine Transporter, in HEK293 Cells, a Human Blood-Brain Barrier Model Cell, and CCDSs Patient-Derived Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound transport and cytotoxicity in rat glioma and human ovarian carcinoma cells: 31P-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle studies of this compound, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cyclocreatine Bioavailability in Animal Studies
Welcome to the technical support center for researchers utilizing cyclocreatine in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to achieving optimal this compound bioavailability in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is oral administration of this compound effective in animal models?
A1: Yes, several studies have demonstrated that orally administered this compound is bioavailable and can effectively reach target tissues, including the brain.[1][2][3][4][5][6] For instance, in mice with creatine (B1669601) transporter deficiency, oral this compound treatment led to the detection of this compound and its phosphorylated form, this compound phosphate (B84403), in the brain, resulting in improved cognitive function.[1][4][6]
Q2: What is the evidence that this compound crosses the blood-brain barrier?
A2: Studies in mouse models of creatine transporter deficiency have shown that after oral administration, this compound and this compound phosphate are detected in the brain.[1][4][6] This indicates that this compound can cross the blood-brain barrier and become available to the central nervous system. Its relatively planar molecular structure is thought to aid in its passive transport across membranes.[6]
Q3: How is this compound metabolized in tissue?
A3: Once inside the cell, this compound is a substrate for creatine kinase, which phosphorylates it to form this compound phosphate.[1][2][6] This phosphorylated form can then act as a phosphagen, buffering ATP levels in a manner similar to phosphocreatine.[2][6] In the brains of mice fed a this compound-containing diet, a remarkable 98% of the detected this compound was in the form of this compound phosphate.[1][6]
Troubleshooting Guide
Issue 1: Low or Inconsistent this compound Levels in Target Tissues
If you are observing lower than expected or highly variable concentrations of this compound in your tissue samples, consider the following troubleshooting steps:
-
Vehicle and Formulation:
-
Problem: this compound may have poor solubility in standard vehicles.
-
Solution: While many studies administer this compound in the feed or drinking water[2][7], for gavage studies, ensuring complete dissolution is critical. Consider using warm water to aid dissolution, as creatine solubility increases with temperature.[8] For preclinical research, exploring formulations like complexation with cyclodextrins could enhance aqueous solubility and absorption, a strategy proposed for improving creatine bioavailability.[9]
-
-
Dosing Regimen:
-
Problem: The administered dose may be insufficient to achieve desired tissue concentrations.
-
Solution: Review the doses used in published studies. Successful neuroprotective effects have been observed with oral administration of 1% this compound in the feed.[2] In some cancer studies, 1% this compound was supplied in drinking water.[7] Dose-ranging studies may be necessary for your specific animal model and research question.[10]
-
-
First-Pass Metabolism:
-
Problem: Although not extensively documented for this compound, analogous compounds can undergo significant first-pass metabolism in the liver, reducing systemic availability.[11]
-
Issue 2: Variability in Behavioral or Physiological Outcomes
Inconsistent experimental outcomes can sometimes be traced back to inconsistent bioavailability.
-
Problem: Animal-to-animal variability in oral uptake.
-
Solution:
-
Standardize Administration: For oral gavage, ensure consistent technique and volume across all animals. For administration in feed or water, monitor consumption to ensure all animals receive a comparable dose.
-
Acclimatization: Allow for an adequate acclimatization period for the animals to the diet or drinking water containing this compound.
-
Pharmacokinetic Sub-study: Consider conducting a small pharmacokinetic study to determine the time to maximum concentration (Tmax) and clearance of this compound in your specific animal model. This can help in timing your experimental endpoints with peak tissue exposure.
-
Experimental Protocols
Protocol 1: Oral Administration of this compound in Feed (Adapted from Neuroprotective Studies)
-
Objective: To achieve sustained systemic exposure to this compound.
-
Materials:
-
This compound powder
-
Standard rodent chow
-
-
Procedure:
-
Calculate the amount of this compound needed to achieve a 1% concentration in the total weight of the feed.
-
Thoroughly mix the this compound powder with the powdered or crushed rodent chow to ensure a homogenous mixture.
-
Provide the this compound-containing feed ad libitum to the experimental group for the duration of the study (e.g., 2 weeks or longer).[2]
-
The control group should receive the same standard chow without this compound.
-
Monitor food intake to estimate the daily dose of this compound consumed by each animal.
-
Protocol 2: Analysis of this compound and this compound Phosphate in Brain Tissue
-
Objective: To quantify the amount of this compound and its phosphorylated form in brain tissue.
-
Materials:
-
Liquid nitrogen
-
Boiling water
-
Centrifuge
-
Instrumentation for analysis (e.g., Nuclear Magnetic Resonance Spectroscopy (MRS) or High-Performance Liquid Chromatography (HPLC)).
-
-
Procedure:
-
Anesthetize the animal (e.g., with 1%-2% isoflurane).[1]
-
Rapidly remove the brain and freeze it in liquid nitrogen to halt metabolic processes.[1]
-
For sample preparation, place the frozen tissue in a specific volume of boiling water (e.g., 250 μl) and boil for a set time (e.g., 20 minutes) to precipitate proteins and lyse cells.[1]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis of this compound and this compound phosphate concentrations using a suitable analytical method like 31P-MRS or a validated chromatography-based assay.[1]
-
Quantitative Data Summary
Table 1: Brain Concentrations of this compound in Mice Following Oral Administration
| Animal Model | Treatment Duration | This compound Concentration (mmol/kg wet wt) | Reference |
| Slc6a8fl/y (Control) | 9 weeks | 3.1 ± 0.34 | [1][6] |
| Slc6a8–/y (Creatine Transporter Deficient) | 9 weeks | 1.7 ± 0.2 | [1][6] |
Visualizations
References
- 1. lumos-pharma.com [lumos-pharma.com]
- 2. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of creatine and this compound in animal models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment improves cognition in mice with creatine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Creatine and this compound attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20220211729A1 - Formulations of creatine and cyclodextrin exhibiting improvd bioavailability - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Cyclocreatine Toxicity and Side Effects in Sprague Dawley Rats: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclocreatine in Sprague Dawley rats. The information is based on established research to help anticipate and address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for this compound toxicity in Sprague Dawley rats?
A1: Chronic oral administration of this compound in Sprague Dawley rats has been shown to primarily affect the brain, testes, and thyroid gland.[1] Researchers should prioritize monitoring these organs throughout their studies.
Q2: What are the most common clinical signs of this compound toxicity observed in Sprague Dawley rats?
A2: The most frequently reported clinical sign of toxicity is a dose-dependent increase in seizures.[1] This has been observed in both male and female rats at higher dose levels.
Q3: What is the maximum tolerated dose (MTD) of this compound in Sprague Dawley rats?
A3: Based on a 26-week chronic toxicity study, the highest tested dose of 600 mg/kg/day administered via oral gavage was considered the maximum tolerated dose (MTD) in Sprague Dawley rats.[1]
Q4: What is the plasma half-life of this compound in Sprague Dawley rats?
A4: The mean plasma half-life of this compound in Sprague Dawley rats is reported to be between 3.5 and 6.5 hours.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sudden onset of seizures in experimental animals. | Exceeding the tolerated dose of this compound. | Immediately review your dosing calculations and administration protocol. Consider reducing the dosage for future cohorts. Monitor the affected animals closely and consult with a veterinarian. Seizure incidence is dose-dependent.[1] |
| Unexpected mortality in the high-dose group. | Severe neurotoxicity or other organ damage. | An interim sacrifice and histopathological examination of the brain and other target organs may be necessary to determine the cause of death.[1] Review the MTD and consider dose adjustments. |
| Inconsistent plasma concentrations of this compound. | Issues with oral gavage technique or formulation. | Ensure proper gavage technique to avoid accidental administration into the lungs. Verify the stability and homogeneity of your this compound formulation. The vehicle used in key studies was deionized water.[1] |
| Post-mortem histological analysis reveals unexpected lesions. | This compound-induced tissue damage. | Key microscopic findings to look for include vacuoles in the brain, thyroid follicular atrophy, and seminiferous tubular degeneration.[1] Ensure your histopathology protocol is robust enough to detect these changes. |
Data Presentation
Table 1: Summary of this compound Chronic Oral Toxicity in Sprague Dawley Rats [1]
| Parameter | Findings |
| Dose Levels | 30, 100, and 300 mg/kg/dose twice daily (totaling 60, 200, and 600 mg/kg/day) |
| Maximum Tolerated Dose (MTD) | 600 mg/kg/day |
| Primary Target Organs | Brain, Testes, Thyroid |
| Key Clinical Sign | Seizures (dose-dependent) |
| Plasma Half-life | 3.5 - 6.5 hours |
Table 2: Key Microscopic Findings in Sprague Dawley Rats After Chronic this compound Administration [1]
| Organ | Histopathological Finding | Dose Threshold |
| Brain | Vacuoles | 600 mg/kg/day |
| Thyroid | Follicular atrophy and follicular cell hypertrophy | ≥200 mg/kg/day (males), 600 mg/kg/day (females) |
| Testes | Seminiferous tubular degeneration and/or interstitial edema | ≥200 mg/kg/day |
Experimental Protocols
Chronic Oral Toxicity Study in Sprague Dawley Rats [1]
-
Test System: Sprague Dawley (SD) rats.
-
Administration Route: Oral gavage.
-
Vehicle: Deionized water.
-
Dosing Regimen: Twice daily administration (approximately 12 ± 1 hour apart).
-
Dose Levels: 30, 100, and 300 mg/kg/dose (totaling 60, 200, and 600 mg/kg/day).
-
Duration: Up to 26 weeks, with a 28-day recovery period. Due to increased seizure incidence, males in the 600 mg/kg/day group were dosed for 16 weeks followed by a 14-week recovery period.
-
Key Parameters Monitored: Clinical signs (especially seizures), body weight, food consumption, and plasma concentrations of this compound.
-
Terminal Procedures: Euthanasia followed by gross necropsy and histopathological examination of target organs.
Visualizations
Diagram 1: Experimental Workflow for a Chronic Toxicity Study
Caption: A typical experimental workflow for a chronic oral toxicity study in rats.
Diagram 2: Potential Mechanism of this compound-Induced Toxicity
Caption: A proposed logical relationship for this compound-induced toxicity.
References
Technical Support Center: Cyclocreatine in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclocreatine in animal models. The information addresses the dual role of this compound as both a potential therapeutic agent for certain neurological conditions and a substance that can induce seizures at high doses or in specific contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary therapeutic application of this compound in preclinical seizure models?
This compound is primarily investigated as a therapeutic agent to ameliorate epileptic phenotypes in animal models of Creatine (B1669601) Transporter Deficiency (CTD)[1][2][3]. In mouse models of CTD, this compound treatment has been shown to protect against spontaneous seizures and increase resistance to chemically-induced seizures[1][2]. It is being explored for its ability to correct EEG abnormalities, improve cognitive deficits, and revert autistic-like behaviors associated with CTD[1][2][3].
Q2: Under what circumstances can this compound induce seizures in animal models?
While this compound can have anticonvulsant effects, it has also been observed to cause convulsions and seizures, particularly in standard toxicology studies involving wild-type animals at higher doses[4][5]. For instance, in Sprague Dawley rats, chronic oral administration of this compound led to a dose-dependent increase in the incidence of seizures[5]. Similarly, studies in wild-type mice have reported this compound-related mortality and convulsions at high doses[4].
Q3: Why do wild-type animals seem more susceptible to this compound-induced seizures than CTD models?
Research suggests that wild-type animals may be more sensitive to this compound-induced toxicity due to greater accumulation of the compound in the brain[4]. The creatine transporter, which is deficient in CTD models, is responsible for the uptake of this compound into cells. In wild-type animals with a functional transporter, higher brain concentrations of this compound can be reached, potentially leading to neurotoxicity and seizures at high doses[4].
Q4: What are the recommended dose ranges for this compound in preclinical studies?
The effective and non-toxic dose of this compound can vary significantly depending on the animal model and the intended application.
-
For therapeutic effects in CTD mouse models: Doses of 46 mg/kg and 140 mg/kg have shown therapeutic efficacy in improving cognitive and epileptic phenotypes[1].
-
To avoid adverse effects in wild-type animals: In a study with Sprague Dawley rats, seizures were observed at doses of 60 mg/kg/day and higher in males[5]. A 3-month study in wild-type mice showed mortality and convulsions at 300 mg/kg/day[4]. Researchers should perform dose-ranging studies to determine the maximum tolerated dose in their specific model.
Q5: Are there any known strategies to mitigate this compound-induced seizures in wild-type animals?
The primary strategy to mitigate seizures is careful dose selection and management. If seizures are observed, reducing the dose of this compound is the first step. For toxicological studies, establishing a No Observed Adverse Effect Level (NOAEL) is crucial. Given that this compound's pro-convulsant effect appears to be dose-dependent and model-specific, there is limited information on specific pharmacological interventions to counteract this effect. The focus should be on optimizing the experimental design to use the lowest effective dose.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Spontaneous seizures observed in wild-type animals following this compound administration. | The dose of this compound may be too high, leading to neurotoxicity. | 1. Immediately reduce the dose of this compound. 2. Review the literature for established toxicological data in your specific animal model and strain. 3. Conduct a dose-response study to determine the maximum tolerated dose (MTD) and NOAEL. 4. Consider the route and frequency of administration, as this can affect plasma and brain concentrations. |
| Lack of therapeutic effect in a CTD animal model. | The dose of this compound may be too low. The treatment duration may be insufficient. | 1. Increase the dose of this compound, referencing studies that have shown efficacy (e.g., 46-140 mg/kg in mice)[1]. 2. Extend the duration of the treatment. Therapeutic effects on cognition and seizures in CTD models have been observed after longitudinal treatment[1][3]. |
| Variability in seizure phenotype within the experimental group. | Inconsistent administration of this compound. Biological variability within the animal cohort. | 1. Ensure precise and consistent dosing for all animals. For oral administration in feed, monitor food intake to ensure uniform consumption[6]. 2. Increase the number of animals per group to account for biological variability. 3. Ensure the health status of the animals is consistent across all groups. |
Quantitative Data Summary
Table 1: this compound Dosing and Effects in Rodent Models
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| CTD Mouse Model (CrT-/y) | 14 mg/kg, 46 mg/kg, 140 mg/kg | Oral (in chocolate milk) | 46 mg/kg and 140 mg/kg doses protected against spontaneous and evoked seizures. | [1] |
| Wild-Type Mice | 300 mg/kg/day (for 3 months) | Not specified | Mortality, convulsions, and multi-organ pathology. | [4] |
| Sprague Dawley Rats | 30, 100, 300 mg/kg/dose (twice daily) | Oral gavage | Dose-dependent increase in seizure incidence at ≥60 mg/kg/day in males and 600 mg/kg/day in females. | [5] |
| Sprague Dawley Rats | 1% in feed | Oral | Increased emotionality and visuospatial learning deficits when combined with kainate-induced status epilepticus. | [7] |
Experimental Protocols
Protocol 1: Evaluation of Therapeutic Efficacy of this compound in a CTD Mouse Model
This protocol is based on the methodology described by Cacciante et al., 2020[1].
-
Animal Model: Creatine Transporter Deficient (CrT-/y) mice.
-
Treatment Groups:
-
High dose (H): 140 mg/kg this compound
-
Medium dose (M): 46 mg/kg this compound
-
Low dose (L): 14 mg/kg this compound
-
Vehicle control (V-CrT-/y): Placebo (e.g., chocolate milk)
-
Untreated control (CrT-/y)
-
-
Administration: this compound is administered longitudinally. The original study mixed the compound in chocolate milk for voluntary consumption.
-
Endpoint Assessment:
-
Behavioral Analysis: Use established behavioral tests such as the Y-maze and Morris water maze to assess cognitive function.
-
Seizure Monitoring: Employ video-EEG recordings to monitor for spontaneous seizures and to assess the response to chemically-induced seizures (e.g., using kainic acid). Parameters to measure include seizure latency, duration, and severity.
-
Hemodynamic Imaging: Intrinsic Optical Signal (IOS) imaging can be used to evaluate cortical hemodynamic responses as a biomarker of brain function.
-
Protocol 2: Toxicological Assessment of this compound in Wild-Type Rodents
This protocol is a general guideline based on findings from toxicological studies[4][5].
-
Animal Model: Wild-type mice or rats (e.g., Sprague Dawley).
-
Treatment Groups:
-
Vehicle control
-
Multiple dose groups of this compound to establish a dose-response relationship.
-
-
Administration: Oral gavage is a common route for ensuring precise dosing in toxicology studies. Administration can be once or twice daily.
-
Endpoint Assessment:
-
Clinical Observations: Daily monitoring for clinical signs of toxicity, including the incidence of convulsions or seizures.
-
Mortality: Record any deaths that occur during the study period.
-
Pathology: At the end of the study, conduct a full necropsy and histopathological examination of major organs, with a particular focus on the brain to look for lesions such as vacuolation[4][5].
-
Toxicokinetics: Collect blood samples to determine the plasma concentration of this compound and establish exposure levels (Cmax and AUC).
-
Visualizations
Caption: Experimental workflows for assessing this compound's therapeutic and toxicological effects.
Caption: Troubleshooting logic for this compound-induced seizures.
References
- 1. This compound treatment ameliorates the cognitive, autistic and epileptic phenotype in a mouse model of Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treatment ameliorates the cognitive, autistic and epileptic phenotype in a mouse model of Creatine Transp… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Use of an animal model of disease for toxicology enables identification of a juvenile no observed adverse effect level for this compound in creatine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of chronic toxicity of this compound, a creatine analog, in Sprague Dawley rat after oral gavage administration for up to 26 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of creatine and this compound supplementation on kainate induced injury in pre-pubescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cyclocreatine Treatment Protocols to Reduce Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclocreatine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help refine experimental protocols and mitigate cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic analog of creatine (B1669601) that acts as a competitive inhibitor of the creatine kinase (CK) enzyme system. By interfering with this critical pathway for rapid ATP regeneration, known as the phosphagen system, this compound disrupts the energy metabolism of cells with high energy demands, such as cancer cells. This disruption can lead to a decrease in cellular proliferation and, in some cases, cell death.
Q2: Is this compound cytotoxic to all cell types?
A2: The cytotoxicity of this compound is context-dependent. It tends to be more effective in cancer cells that have high levels of creatine kinase expression. Some studies have shown that this compound has limited cytotoxicity to certain cancer cell lines at concentrations up to 5 mM in short-term (24-hour) exposure. However, prolonged exposure and higher concentrations can lead to increased cytotoxicity. Chronic toxicity studies in animal models have identified specific organs that may be more susceptible to this compound's effects.
Q3: What are the known off-target effects and toxicities of this compound?
A3: Preclinical chronic toxicity studies in animal models have provided insights into potential organ-specific toxicities. In beagle dogs, the primary target organs for toxicity were identified as the lungs, kidneys, heart, and skeletal and smooth muscles. In Sprague Dawley rats, chronic administration led to seizures and microscopic lesions in the brain, testes, and thyroid. These findings are crucial for monitoring potential adverse effects in preclinical and clinical studies.
Q4: How can the cytotoxicity of this compound be reduced in experimental settings?
A4: Reducing the cytotoxicity of this compound while maintaining its anti-cancer efficacy is a key challenge. Here are a few strategies:
-
Dose Optimization: Carefully titrate the concentration of this compound to find the optimal balance between anti-proliferative effects and cytotoxicity for your specific cell line.
-
Combination Therapy: Combining this compound with other anti-cancer agents may allow for lower, less toxic doses of each compound while achieving a synergistic effect. Studies have shown that this compound can enhance the cytotoxicity of alkylating agents.
-
Pulsed Dosing: Instead of continuous exposure, consider intermittent or pulsed dosing schedules. This may allow normal cells to recover while still exerting an effect on cancer cells.
-
Targeted Delivery: In more advanced preclinical models, exploring targeted delivery systems could help concentrate this compound at the tumor site, reducing systemic exposure and off-target toxicity.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with this compound.
Issue 1: High variability in cytotoxicity assay results.
-
Potential Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating each replicate to prevent cell settling. Use a multichannel pipette for consistency.
-
-
Potential Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Potential Cause 3: Interference of this compound with the assay chemistry.
-
Solution: Run a cell-free control with this compound at the highest concentration used in your experiment to check for direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself). If interference is observed, consider using a different cytotoxicity assay that relies on a different principle (e.g., LDH release vs. metabolic activity).
-
Issue 2: Low or no cytotoxic effect observed.
-
Potential Cause 1: Low creatine kinase expression in the cell line.
-
Solution: Verify the expression level of creatine kinase (both brain and ubiquitous mitochondrial isoforms) in your cell line of interest through western blotting or qPCR. Cell lines with low CK expression may be inherently resistant to this compound.
-
-
Potential Cause 2: Insufficient incubation time or concentration.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for observing a cytotoxic effect. Some cell lines may require longer exposure or higher concentrations of this compound.
-
-
Potential Cause 3: Degradation of this compound in culture medium.
-
Solution: Prepare fresh this compound solutions for each experiment. If long-term incubations are necessary, consider replacing the medium with fresh this compound-containing medium periodically.
-
Issue 3: Discrepancies between cytotoxicity data and cell proliferation data.
-
Potential Cause: this compound may be cytostatic rather than cytotoxic at certain concentrations.
-
Solution: Use assays that can differentiate between cytostatic and cytotoxic effects. For example, a cell counting assay (e.g., trypan blue exclusion) can be used in parallel with a metabolic assay (e.g., MTT) to assess both cell number and metabolic activity. A cytostatic effect would result in a plateau of cell number without a significant increase in cell death markers.
-
Data Presentation
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Exposure Time | Effect |
| SW2 | Small Cell Lung Cancer | Up to 5 mM | 24 hours | Low cytotoxicity when used alone. |
| PC3 | Prostate Cancer | 1% (w/v) | - | Impaired in vitro proliferation. |
| Murine Prostate Cancer Cells | Prostate Cancer | 1% (w/v) | - | Impaired in vitro proliferation. |
| HER2+ Breast Cancer Cells | Breast Cancer | Not specified | - | Decreased proliferation. |
| A2058-055 (CK-transfected) | Melanoma | 10 mM | Overnight | 80-90% reduction in chemotactic response.[1] |
| DU-145 | Prostate Cancer | Not specified | - | Reduced motility response. |
Table 2: In Vivo Effects and Toxicity of this compound
| Animal Model | Cancer Type | Dose | Route of Administration | Effect |
| Nude Mice | Human Colon Adenocarcinoma | 0.5 or 1 g/kg | IV or IP | Tumor growth delay. |
| Beagle Dogs | N/A (Toxicity Study) | 20, 40, 75 mg/kg/dose (twice daily) | Oral gavage | Target organ toxicity: lungs, kidneys, heart, skeletal and smooth muscles. |
| Sprague Dawley Rats | N/A (Toxicity Study) | 30, 100, 300 mg/kg/dose (twice daily) | Oral gavage | Seizures; microscopic lesions in brain, testes, and thyroid. |
Table 3: Synergistic Effects of this compound in Combination Therapy
| Combination Agent | Cancer Cell Line | Effect |
| Cis-diamminedichloroplatinum(II) | SW2 | Additive to greater-than-additive cytotoxicity. |
| Melphalan | SW2 | Additive to greater-than-additive cytotoxicity. |
| 4-hydroperoxycyclophosphamide | SW2 | Additive to greater-than-additive cytotoxicity. |
| Carmustine | SW2 | Additive to greater-than-additive cytotoxicity. |
| Lapatinib (HER2 kinase inhibitor) | Trastuzumab-resistant HER2+ patient-derived xenograft | Reduced tumor growth.[2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (sterilized)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (sterilized)
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
-
Stop Reaction and Absorbance Reading:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (from cell-free medium) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for this compound cytotoxicity experiments.
References
dealing with batch-to-batch variability of synthesized cyclocreatine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized cyclocreatine. Our aim is to help you address common challenges related to batch-to-batch variability and ensure the quality and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of creatine (B1669601). Its primary mechanism of action involves serving as a substrate for creatine kinase (CK), the enzyme responsible for phosphorylating creatine to phosphocreatine.[1][2][3] In this process, this compound is converted to phosphothis compound, which can then act as a high-energy phosphate (B84403) donor to regenerate ATP from ADP.[1][4] This is particularly relevant in conditions of high energy demand or impaired creatine metabolism, such as Creatine Transporter Deficiency (CTD).[5]
Q2: What is Creatine Transporter Deficiency (CTD) and how is this compound relevant?
A2: Creatine Transporter Deficiency is an X-linked genetic disorder caused by mutations in the SLC6A8 gene, which codes for the creatine transporter.[5][6] This defect impairs the transport of creatine into the brain and muscles, leading to intellectual disability, developmental delays, and seizures.[6] this compound is being investigated as a potential therapeutic because it can enter cells independently of the primary creatine transporter and still participate in cellular energy buffering.
Q3: What are the common methods for synthesizing this compound?
A3: Two primary synthesis routes are documented:
-
Rowley Synthesis: This older method involves the reaction of the sodium salt of N-carboxymethyl-1,2-diaminoethane with cyanogen (B1215507) bromide. However, this method is often associated with poor overall yield and the use of highly toxic cyanogen bromide.[7]
-
Modern Synthesis: A more common and less hazardous approach involves a two-step process. First, chloroacetic acid is reacted with an excess of ethylenediamine (B42938) to form N-(2-aminoethyl)glycine. This intermediate is then reacted with cyanamide (B42294) to yield this compound.[7]
Q4: What are the critical quality attributes (CQAs) for synthesized this compound?
A4: The critical quality attributes for this compound as an active pharmaceutical ingredient (API) include:
-
Purity: The percentage of the desired this compound compound in the final product.
-
Impurity Profile: The identity and quantity of any organic and inorganic impurities.
-
Solubility: The ability of the compound to dissolve in relevant solvents for experimental use.
-
Stability: The chemical stability of the compound under specified storage conditions.
-
Physical Properties: Characteristics such as color, appearance, and crystal form.
Troubleshooting Guide for Batch-to-Batch Variability
Batch-to-batch variability can arise from inconsistencies in raw materials, reaction conditions, and purification processes. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Low Product Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Consider increasing reaction time or temperature based on monitoring results.[8] |
| Suboptimal Reactant Molar Ratio | - Ensure the correct stoichiometry, particularly a slight excess of the guanidinylating agent (e.g., cyanamide).[8] |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. For the cyanamide-based synthesis, a temperature of around 70°C is often cited.[7] |
| Inefficient Purification | - Review and optimize the recrystallization solvent system and cooling process.- Ensure complete precipitation of the product before filtration. |
| Moisture in Reaction | - If the reaction is sensitive to moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).[8] |
Issue 2: High Impurity Profile
| Potential Cause | Recommended Action |
| Presence of Unreacted Starting Materials | - Optimize the reaction stoichiometry and conditions to drive the reaction to completion.- Purify the crude product by washing with a solvent in which the starting materials are soluble but the product is not.[8] |
| Formation of Side Products | - Control the reaction temperature to minimize the formation of temperature-dependent byproducts.- Potential side products from the reaction with cyanamide can include melamines or other oligomers. Use a minimal effective amount of the guanidinylating agent.[8]- Utilize column chromatography for purification if simple recrystallization is insufficient.[8] |
| Degradation of Product | - Avoid excessive heating during reaction and purification steps.- Store the final product under appropriate conditions (cool, dry, and protected from light). |
| Poor Quality of Starting Materials | - Ensure the purity of all starting materials (ethylenediamine, chloroacetic acid, cyanamide) through appropriate analytical testing before use. |
Issue 3: Inconsistent Physical Properties (e.g., color, crystal form)
| Potential Cause | Recommended Action |
| Presence of Colored Impurities | - Identify and remove impurities through appropriate purification techniques (e.g., recrystallization with activated carbon). |
| Variations in Crystal Form (Polymorphism) | - Standardize the crystallization process, including solvent system, cooling rate, and agitation.- Characterize the crystal form using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). |
| Residual Solvents | - Ensure adequate drying of the final product under vacuum at an appropriate temperature.- Quantify residual solvents using gas chromatography (GC). |
Experimental Protocols
Protocol 1: Quality Control Analysis of this compound by HPLC
This protocol outlines a general method for assessing the purity of synthesized this compound.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.
-
A cyano column operating in hydrophilic interaction liquid chromatography (HILIC) mode is recommended for good separation of polar compounds like this compound.[9][10]
2. Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) or formic acid for mobile phase modification
-
This compound reference standard
3. Preparation of Mobile Phase (Example):
-
Prepare a mobile phase of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate). The exact ratio will depend on the specific column and may require optimization.
4. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in water to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound batch in water to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions (Example):
-
Column: Cyano column (e.g., 4.6 x 100 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and aqueous buffer.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 5 - 20 µL
-
Detection: UV at 210 nm or MS in positive ion mode.
6. Data Analysis:
-
Calculate the purity of the synthesized this compound by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the reference standard.
| Parameter | Typical Acceptance Criteria (for API) |
| Purity (by HPLC) | > 99.0% |
| Individual Impurity | < 0.1% |
| Total Impurities | < 0.5% |
| Residual Solvents | As per ICH Q3C guidelines |
| Heavy Metals | < 20 ppm |
Note: These are example criteria and should be established based on the specific application and regulatory requirements.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Creatine biosynthesis, transport, and cellular energy buffering pathway.
Caption: Mechanism of action of this compound in cellular energy metabolism.
Caption: Logical workflow for troubleshooting batch-to-batch variability.
References
- 1. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine kinase - Wikipedia [en.wikipedia.org]
- 3. The synthetic phosphagen this compound phosphate inhibits the growth of a broad spectrum of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creatine biosynthesis and transport in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Creatine - Wikipedia [en.wikipedia.org]
- 7. US20170273950A1 - Synthesis of this compound and analogs thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent Results in Cyclocreatine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclocreatine. Our aim is to help you address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (CCr) is a synthetic analog of creatine (B1669601). It acts as a substrate for creatine kinase (CK), an enzyme crucial for cellular energy homeostasis.[1][2][3] this compound is phosphorylated by creatine kinase to form phosphothis compound (B1195991) (PCCr). However, PCCr is a less efficient phosphate (B84403) donor than phosphocreatine, leading to a disruption of the normal energy buffering and shuttling capacity of the creatine kinase system.[4] This interference with cellular energetics is the basis for its investigation as an anti-cancer agent and for its effects in models of neurological disorders.[1][5][6]
Q2: What are the main research applications of this compound?
This compound is primarily used in pre-clinical research for:
-
Oncology: Investigating its anti-tumor effects in various cancer cell lines and animal models. It has been shown to inhibit proliferation and induce cell death in cancer cells with high creatine kinase activity.[1][5][7]
-
Neuroscience: Studying its potential neuroprotective effects in models of neurodegenerative diseases like Huntington's disease and creatine transporter deficiency.[2][6][8]
-
Metabolic Studies: Exploring its impact on cellular energy metabolism and the creatine kinase system.[2][5]
Q3: Is this compound soluble in common laboratory solvents?
This compound has limited solubility in some common solvents. It is soluble in water, especially with warming and sonication, and in 1M HCl.[9] However, it is poorly soluble in DMSO and ethanol.[9][10] For cell culture experiments, dissolving this compound in water or acidic solutions followed by dilution in culture media is a common practice. Always ensure complete dissolution before adding to your experimental system.
Q4: What is the stability of this compound in solution?
Aqueous solutions of creatine analogs can be prone to degradation over time, especially at room temperature.[11] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -20°C or -80°C for short to medium-term storage, respectively.[10] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Inconsistent results in this compound experiments can arise from various factors, from compound handling to experimental design. The following table outlines common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no observable effect of this compound | Compound inactivity: Degradation of this compound due to improper storage or handling. | Prepare fresh solutions of this compound for each experiment. Store stock solutions in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[10] |
| Solubility issues: Incomplete dissolution of this compound in the experimental medium. | Ensure complete dissolution of this compound before use. Consider using gentle warming or sonication for aqueous solutions.[9] Visually inspect for precipitates. | |
| Insufficient concentration or treatment duration: The concentration or duration of this compound exposure may be too low to elicit a response in the specific cell line or model system. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration. Consult literature for effective concentrations in similar models.[5][12] | |
| Low creatine kinase expression: The cell line or tissue being studied may have low endogenous levels of creatine kinase, the target of this compound. | Verify the expression of creatine kinase in your experimental model using techniques like Western blot or qPCR. Consider using a positive control cell line known to express high levels of CK.[12] | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution in multi-well plates. | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps.[13] |
| Edge effects: Evaporation from the outer wells of a microplate leading to changes in compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[13] | |
| Incomplete dissolution or precipitation: this compound precipitating out of solution during the experiment. | Re-evaluate the solubility of this compound in your specific experimental medium and at the concentrations used. | |
| Unexpected cytotoxicity in control groups | Solvent toxicity: The solvent used to dissolve this compound may be toxic to the cells at the final concentration. | Run a solvent control group to assess its toxicity. If necessary, reduce the final solvent concentration or explore alternative, less toxic solvents. |
| Inconsistent results in in vivo studies | Poor bioavailability: Inefficient absorption or rapid clearance of this compound. | Consider different routes of administration (e.g., intravenous vs. intraperitoneal) and optimize the dosing regimen.[4] |
| Toxicity at high doses: High concentrations of this compound can lead to adverse effects, such as seizures in animal models.[14] | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model.[14] Monitor animals closely for any signs of toxicity. |
Data Presentation: Summary of Experimental Parameters
The following tables summarize key quantitative data from published studies to aid in experimental design.
Table 1: In Vitro this compound Concentrations
| Cell Line | Assay | This compound Concentration | Duration | Observed Effect | Reference |
| ME-180 (cervical carcinoma) | Proliferation | Not specified | 8 hours | Inhibition of cell cycle progression | [1] |
| Prostate Cancer Cells | Proliferation | 0-50 mM | 24 hours | Suppression of proliferation and creatine uptake | [9] |
| PC3 (prostate cancer) | Proliferation | up to 1% (w/v) | Not specified | Impaired in vitro proliferation | [5] |
| A2058-055 (melanoma) | Chemotaxis | 10 mM | Overnight | 80-90% reduction in chemotactic response | [12] |
Table 2: In Vivo this compound Dosing
| Animal Model | Route of Administration | Dosage | Duration | Observed Effect | Reference |
| Dog (AMI model) | Intravenous | 500 mg/kg | Single dose | Restoration of heart contractile function | [9] |
| Mouse (liver metastasis) | Gavage | 40 mg | Daily for 1 month | Reduced liver metastatic burden | [9] |
| Rat (toxicity study) | Oral gavage | 30, 100, 300 mg/kg/dose | Up to 26 weeks | Dose-dependent increase in seizures and microscopic lesions | [14] |
| Mouse (Huntington's model) | Oral | 1% in diet | 2 weeks | Neuroprotective effects | [6] |
Experimental Protocols
1. Protocol for In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same amount of solvent used for this compound).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Protocol for Creatine Kinase (CK) Activity Assay (Coupled Enzyme Assay)
This protocol is a general guideline based on commercially available kits.[15][16][17]
-
Sample Preparation:
-
Reaction Mix Preparation: Prepare a reaction mix containing assay buffer, substrate (phosphocreatine and ADP), and a developer/enzyme mix (containing hexokinase and glucose-6-phosphate dehydrogenase).
-
Reaction Initiation: Add the reaction mix to each well of a 96-well plate. Then, add the sample (cell lysate, tissue homogenate, or serum) to initiate the reaction. Include a blank (sample buffer without the sample) and a positive control.
-
Kinetic Measurement: Immediately measure the absorbance at 340 nm (for NADPH production) or 450 nm (for colorimetric kits) in a kinetic mode, taking readings every 1-2 minutes for at least 10-40 minutes at 37°C.[16][17]
-
Data Analysis: Calculate the CK activity based on the rate of change in absorbance over time, using a standard curve if provided with the kit.
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. lumos-pharma.com [lumos-pharma.com]
- 3. Cell cycle studies of this compound, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound treatment improves cognition in mice with creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of chronic toxicity of this compound, a creatine analog, in Sprague Dawley rat after oral gavage administration for up to 26 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biochain.com [biochain.com]
- 16. abcam.com [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Cyclocreatine vs. Other Creatine Analogs: A Comparative Analysis for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms, and experimental data of cyclocreatine and other key creatine (B1669601) analogs.
This compound, a synthetic analog of creatine, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in neuroprotection and oncology. This guide provides a comprehensive comparative analysis of this compound against creatine monohydrate and other analogs, supported by experimental data to inform future research and development.
Biochemical and Kinetic Profile
This compound acts as a substrate for creatine kinase (CK), the enzyme central to cellular energy buffering. However, its kinetic properties differ significantly from creatine, influencing its biological effects.
Table 1: Comparative Kinetic Parameters for Creatine Kinase
| Substrate | Relative Vmax (nmol/s) | Km (mM) | Equilibrium Constant (Keq) |
| Creatine | 100 | 5 | 1.72 x 10^9 M-1 |
| This compound | 90 | 25 | 5.62 x 10^7 M-1 |
Vmax and Km data sourced from in vitro studies.[1] Equilibrium constants were determined by 31P-NMR for the reaction catalyzed by rabbit muscle creatine kinase.[2]
The lower Vmax and higher Km of this compound indicate that it is a less efficient substrate for creatine kinase compared to creatine. Furthermore, the equilibrium constant for the phosphorylation of this compound is significantly lower, meaning that its phosphorylated form, phosphothis compound, is a less effective phosphate (B84403) donor than phosphocreatine.[3]
Cellular Uptake and Transport
Both creatine and this compound are taken up into cells via the creatine transporter (SLC6A8). While specific kinetic data for this compound transport is limited, studies have shown that this compound can competitively inhibit the uptake of creatine.[4] This suggests that this compound is recognized by and binds to the creatine transporter. In the context of creatine transporter deficiency, where the primary transporter is non-functional, this compound appears to utilize an alternative uptake mechanism, allowing it to enter brain cells.[5]
Comparative Efficacy in Preclinical Models
Neuroprotection
Both creatine and this compound have demonstrated neuroprotective effects in various animal models of neurodegenerative diseases, although their efficacy can differ depending on the specific pathological insult.
Table 2: Neuroprotective Effects in a Huntington's Disease Model (Malonate-Induced Striatal Lesions)
| Compound | Dose (in diet) | Reduction in Lesion Volume |
| Creatine | 1% | Significant Protection |
| 2% | Significant Protection | |
| This compound | 0.25% - 1.0% | Dose-dependent protection |
Data from a study on malonate-induced striatal lesions in rats.[6]
In a model of Huntington's disease, both oral creatine and this compound offered significant protection against malonate-induced lesions.[6] However, in the same study, only creatine, and not this compound, was found to be protective against 3-nitropropionic acid-induced neurotoxicity.[6] Creatine administration has also been shown to be neuroprotective in models of Parkinson's disease and amyotrophic lateral sclerosis (ALS).[7][8][9]
Anti-Cancer Activity
This compound and, to a lesser extent, creatine have been shown to inhibit the growth of various tumors in preclinical xenograft models. This anti-proliferative effect is thought to be related to the disruption of cellular energy homeostasis.
Table 3: Anti-Tumor Efficacy in Xenograft Models
| Tumor Model | Compound | Dose (in diet) | Growth Inhibition |
| Rat Mammary Tumor (Ac33tc) | This compound | 1% | ~50% |
| Creatine | 1% | ~50% | |
| Rat Mammary Tumor (13762A) | This compound | 1% | ~35% |
| Creatine | 2% | ~35% | |
| Rat Sarcoma (MCI) | This compound | 1% | 26% - 41% |
| Creatine | 1% | 30% - 53% | |
| Human Neuroblastoma (IMR-5) | This compound | 1% | More effective than 1% Creatine |
| Creatine | 5% | Most effective | |
| Human Neuroblastoma (CHP-134) | This compound | 1% | 33% |
| Creatine | 5% | 71% | |
| Human Colon Adenocarcinoma (LS174T) | This compound | 0.1% | Significant |
| This compound | 0.5% | Significant | |
| Creatine | 2.5% | Significant | |
| Creatine | 5% | Significant |
Data compiled from studies on various tumor xenograft models in rodents.[1][6][10][11]
In studies with human colon adenocarcinoma xenografts, both this compound and creatine significantly inhibited tumor growth.[1] The anti-tumor effect was correlated with the total concentration of the respective compound in the tumor tissue.[1]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both creatine and this compound revolves around the Creatine Kinase (CK) system, which is crucial for maintaining cellular ATP homeostasis.
References
- 1. Creatine and this compound treatment of human colon adenocarcinoma xenografts: 31P and 1H magnetic resonance spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Creatine and this compound attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Creatine in a Transgenic Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of rate of tumor growth by creatine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclocreatine's Anticancer Potential: A Comparative Analysis Across Tumor Types
For Immediate Release
A growing body of preclinical evidence highlights the promising anticancer effects of cyclocreatine, a synthetic analog of creatine (B1669601), across a diverse range of tumor types. These studies suggest that this compound disrupts cancer cell metabolism and signaling pathways, leading to inhibited growth, proliferation, and motility. This guide provides a comparative overview of this compound's efficacy, supported by experimental data, detailed methodologies, and visualizations of its mechanisms of action.
Comparative Efficacy of this compound in Vitro and in Vivo
This compound has demonstrated significant antitumor activity in various cancer models, including prostate, breast, glioblastoma, colon, lung, melanoma, and neuroblastoma. Its effects are often more pronounced in tumors with high levels of creatine kinase (CK), an enzyme crucial for energy homeostasis.
Quantitative Analysis of Antitumor Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the anticancer effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Concentration | Effect |
| Melanoma | A2058-055 (CK-transfected) | 10 mM | 80-90% reduction in chemotactic response to type IV collagen |
| Prostate Cancer | PC3 | 1% (in medium) | Significant impairment of in vitro proliferation and colony-forming ability |
| Prostate Cancer | Murine Prostate Cancer Cells | 1% (in medium) | Impaired in vitro proliferation |
| Small-cell Lung Cancer | SW2 | 0.5 mM (in combination) | Additive to greater-than-additive cytotoxicity with alkylating agents |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Treatment | Effect |
| Prostate Cancer | PTEN/SPRY2-deficient mice | 1% this compound in diet | Impaired cancer progression |
| Prostate Cancer (Metastasis) | Xenograft Liver Metastasis Model | 1% this compound in diet | Significantly reduced liver metastatic burden |
| HER2+ Breast Cancer (Trastuzumab-resistant) | Patient-derived xenograft | This compound + Lapatinib | Reduced tumor growth |
| Rat Mammary Tumor (Ac33tc) | Lewis female rats | 1% this compound in diet | ~50% growth inhibition |
| Rat Mammary Tumor (13762A) | Fischer 344 female rats | 1% this compound in diet | ~35% inhibition |
| Rat Sarcoma (MCI) | Lewis male rats | 1% this compound in diet | 26% to 41% inhibition |
| Human Neuroblastoma (CHP-134) | Athymic nude mice | 1% this compound in diet | 33% inhibition |
| Colon Adenocarcinoma | Nude mice with LS174T xenografts | 0.1% and 0.5% this compound in diet | Significant tumor growth inhibition |
Mechanisms of Action: Disrupting Tumor Energetics and Signaling
This compound's primary mechanism of action involves the creatine kinase (CK) system. It is readily phosphorylated by CK to form phosphothis compound, which, unlike phosphocreatine (B42189), is a poor phosphate (B84403) donor for ATP regeneration. This leads to a disruption of the cell's energy buffering capacity. Beyond this central mechanism, this compound has been shown to modulate specific signaling pathways in different cancers.
Key Signaling Pathways Affected by this compound
1. HER2-ABL-MtCK1 Pathway in HER2+ Breast Cancer: In HER2-positive breast cancer, HER2 signaling activates ABL kinase, which in turn phosphorylates and stabilizes mitochondrial creatine kinase 1 (MtCK1).[1][2] This enhances the phosphocreatine energy shuttle, promoting tumor cell proliferation. This compound targets MtCK1, disrupting this energy supply chain.[1][3]
Caption: HER2 signaling pathway and this compound's point of intervention.
2. SPOP-BRD2 Pathway in Glioblastoma: In glioblastoma, high levels of phosphocreatine (PCr), produced by the brain-type creatine kinase (CKB), inhibit the poly-ubiquitination and subsequent degradation of the chromatin regulator BRD2 by competing with the E3 ubiquitin ligase SPOP.[4][5][6] This stabilization of BRD2 promotes chromosome segregation and cell proliferation. This compound disrupts PCr biosynthesis, leading to BRD2 degradation.[4][5]
Caption: this compound's effect on the SPOP-BRD2 pathway in glioblastoma.
3. SAM Accumulation in Prostate Cancer: In prostate cancer models with PTEN and SPRY2 deficiencies, this compound treatment leads to the accumulation of S-adenosyl methionine (SAM), an intermediate in creatine biosynthesis.[7][8][9][10] This accumulation, along with the suppression of the phosphagen system, contributes to the antitumor effects of this compound.[7][8][9][10]
Caption: this compound-induced SAM accumulation in prostate cancer.
Experimental Protocols
The following provides an overview of the methodologies used in the cited studies to evaluate the anticancer effects of this compound.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.[11][12] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: A detergent or solubilization solution is added to dissolve the formazan crystals.[12]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
In Vivo Tumor Growth Studies
Objective: To assess the in vivo antitumor efficacy of this compound.
Protocol:
-
Animal Models: Immunocompromised mice (e.g., nude mice) or specific rat strains are used.
-
Tumor Implantation: Human or rodent cancer cells are injected subcutaneously into the flanks of the animals.
-
Treatment Initiation: Once tumors reach a palpable size, animals are randomized into control and treatment groups. Treatment with this compound is typically administered through the diet (e.g., 1% this compound in chow).[13]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo evaluation of this compound.
Conclusion
The collective evidence from these studies strongly supports the potential of this compound as a novel anticancer agent. Its ability to disrupt the energy metabolism of tumor cells, both as a monotherapy and in combination with existing chemotherapeutics, warrants further investigation. The elucidation of its specific mechanisms of action in different tumor types opens new avenues for targeted therapeutic strategies. Future clinical trials are necessary to translate these promising preclinical findings into effective cancer treatments for patients.
References
- 1. Potential new approach to treat HER2 positive breast cancer - ecancer [ecancer.org]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphocreatine Promotes Epigenetic Reprogramming to Facilitate Glioblastoma Growth Through Stabilizing BRD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound suppresses prostate tumorigenesis through dual effects on SAM and creatine metabolism [ouci.dntb.gov.ua]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. paulogentil.com [paulogentil.com]
Reproducibility of Cyclocreatine's Effects on ATP Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bioenergetic role of cyclocreatine, a synthetic analog of creatine (B1669601), has garnered significant interest in various therapeutic contexts, primarily for its potential to modulate cellular adenosine (B11128) triphosphate (ATP) levels. However, the reproducibility of its effects on ATP concentrations appears to be highly context-dependent, varying with the biological system and pathological state under investigation. This guide provides a comparative analysis of this compound's performance against creatine, supported by experimental data, and details the methodologies employed in these assessments.
The Creatine Kinase System and ATP Homeostasis
Creatine and its analog this compound are substrates for creatine kinase (CK), an enzyme crucial for maintaining cellular energy homeostasis. The CK system acts as a temporal and spatial buffer for ATP. In tissues with high and fluctuating energy demands, such as the brain and muscle, phosphocreatine (B42189) (PCr) serves as a readily available reservoir of high-energy phosphate (B84403), which can be transferred to adenosine diphosphate (B83284) (ADP) to rapidly regenerate ATP. This compound is also phosphorylated by CK to form phosphothis compound (B1195991) (PCCr), which can similarly donate its phosphate group to ADP.
Caption: The Creatine Kinase (CK) energy shuttle.
Comparative Efficacy on ATP Levels: this compound vs. Creatine
Experimental evidence presents a nuanced picture of this compound's effect on ATP levels, with outcomes varying across different models.
In a neurodegenerative disease model , oral supplementation with this compound has been shown to increase brain ATP levels. In a study using an animal model of Huntington's disease, animals fed with 1% this compound exhibited a significant increase in brain ATP as measured by phosphorus magnetic resonance spectroscopy.[1] There was also a trend towards increased ATP with both creatine and this compound administration in this model.[1]
Conversely, in the context of cancer , this compound's effect on ATP can be different. A study on human prostate cancer cells demonstrated that while this compound treatment reduced cellular creatine and phosphocreatine levels, it did not alter the overall ATP levels.[2] This suggests that in some cancer cell lines, the primary effect of this compound may be the disruption of the creatine kinase system rather than the enhancement of the total ATP pool.
Direct comparative studies between this compound and creatine are limited. However, a study comparing a supplement containing creatine monohydrate and phosphocreatine (Clonapure®) to creatine monohydrate alone in a human neuron cell line under metabolic stress found that the combined supplement led to a more consistent and significant increase in intracellular ATP synthesis at lower concentrations compared to creatine monohydrate alone. This suggests that the presence of a pre-phosphorylated form, akin to phosphothis compound, may offer a more immediate bioenergetic advantage.
Quantitative Data Summary
| Compound | Model System | Tissue/Cell Type | Dosage/Concentration | Effect on ATP Levels | Effect on Phosphocreatine (PCr)/Phosphothis compound (PCCr) Levels | Reference |
| This compound | Animal model of Huntington's Disease | Brain | 1% in diet | Increased | Increased | [1] |
| Creatine | Animal model of Huntington's Disease | Brain | 1% in diet | Trend towards increase | Increased | [1] |
| This compound | Human Prostate Cancer Cells (in vitro) | PC3 cells | 1% | Unaltered | Reduced | [2] |
| Clonapure® (Creatine + Phosphocreatine) | Human Neuron Cell Line (in vitro) | SH-SY5Y cells | 100 µM & 500 µM | Significantly Increased | Not reported | |
| Creatine Monohydrate | Human Neuron Cell Line (in vitro) | SH-SY5Y cells | 500 µM | Significantly Increased | Not reported |
Experimental Protocols
In Vivo Measurement of ATP and Phosphocreatine by 31P Magnetic Resonance Spectroscopy (MRS)
This non-invasive technique allows for the direct measurement of phosphorus-containing metabolites in living tissue.
Principle: The phosphorus nucleus (³¹P) has a magnetic moment that can be detected by MRS. Different phosphorus-containing compounds (e.g., ATP, PCr, Pi) have distinct chemical shifts, allowing for their individual quantification.
Workflow:
Caption: Workflow for in vivo 31P-MRS measurement.
Detailed Steps:
-
Animal Preparation: The subject (e.g., a rat) is anesthetized and placed in the MRS scanner. A surface coil is positioned over the tissue of interest (e.g., the brain).
-
Data Acquisition:
-
A high-field MRS scanner (e.g., 4.7 Tesla) is used.
-
A specific pulse sequence is applied to excite the ³¹P nuclei.
-
The resulting signals (free induction decays) are collected.
-
-
Data Processing:
-
The raw data is Fourier transformed to generate a spectrum.
-
The spectrum is then processed to correct for baseline distortions and to fit the peaks corresponding to ATP, PCr, and inorganic phosphate (Pi).
-
-
Quantification: The areas under the fitted peaks are proportional to the concentration of each metabolite. These can be expressed as ratios (e.g., PCr/ATP) or as absolute concentrations if an internal or external standard is used.[1]
In Vitro Measurement of ATP using a Luciferase-Based Bioluminescence Assay
This is a highly sensitive method for quantifying ATP in cell lysates.
Principle: The enzyme firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the amount of ATP present.
Workflow:
Caption: Workflow for in vitro luciferase-based ATP assay.
Detailed Steps:
-
Cell Culture and Treatment: Adherent or suspension cells are cultured under standard conditions and treated with the desired concentrations of this compound, creatine, or control vehicle for a specified time.
-
Cell Lysis: The cells are lysed using a reagent that inactivates ATPases and releases ATP into the lysate.
-
Reaction Setup: A small volume of the cell lysate is added to a reaction mixture containing luciferase and luciferin in an appropriate buffer.
-
Luminescence Measurement: The light produced by the reaction is immediately measured using a luminometer.
-
ATP Quantification: The amount of ATP in the sample is determined by comparing the luminescence reading to a standard curve generated with known concentrations of ATP.[3][4][5]
Conclusion
The effect of this compound on cellular ATP levels is not universally consistent and appears to be dependent on the specific biological context. In models of neurodegeneration where energy metabolism is compromised, this compound has shown promise in elevating ATP levels. However, in certain cancer cell lines, its primary impact may be on the broader creatine kinase system without a net increase in ATP. This variability underscores the importance of careful experimental design and the selection of appropriate models when investigating the therapeutic potential of this compound. The methodologies detailed in this guide provide robust frameworks for the accurate assessment of this compound's bioenergetic effects in both in vivo and in vitro settings. Further direct comparative studies between this compound and creatine are warranted to fully elucidate their relative efficacy in modulating cellular ATP homeostasis.
References
- 1. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cyclocreatine as a Therapeutic Agent for Creatine Transporter Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Creatine (B1669601) Transporter Deficiency (CTD), an X-linked disorder caused by mutations in the SLC6A8 gene, results in impaired creatine transport into the brain and muscles. This leads to intellectual disability, developmental delays, seizures, and autistic-like behaviors. Current therapeutic options are limited and largely supportive, highlighting the urgent need for effective treatments. This guide provides a comprehensive comparison of cyclocreatine, a promising therapeutic candidate, with other potential treatment strategies for CTD, supported by experimental data.
Mechanism of Action: Bypassing the Defective Transporter
In healthy individuals, the SLC6A8 transporter is crucial for shuttling creatine across the blood-brain barrier and into neurons. In CTD, this transporter is non-functional, leading to a severe depletion of brain creatine, a molecule vital for energy homeostasis in cells with high energy demands.
This compound is a synthetic creatine analog that has been shown to enter cells independently of the SLC6A8 transporter. Once inside the cell, it can be phosphorylated by creatine kinase to form phosphothis compound, which can then act as a phosphate (B84403) donor to regenerate ATP from ADP, thus mimicking the primary function of creatine. This mechanism offers a promising strategy to restore brain energy metabolism in individuals with CTD.
Caption: Creatine Transport and this compound's Proposed Mechanism in CTD
Preclinical Efficacy of this compound
Multiple preclinical studies in mouse models of CTD have demonstrated the potential of this compound to ameliorate the neurological deficits associated with the disease.
Table 1: Summary of Preclinical Efficacy of this compound in CTD Mouse Models
| Outcome Measure | Animal Model | Treatment Details | Key Findings | Reference |
| Cognitive Function | Slc6a8 knockout mice | Oral administration | Significant improvement in spatial learning and memory in the Y-maze and novel object recognition tests. | [1] |
| Autistic-like Behaviors | Slc6a8 knockout mice | Chronic oral administration | Reversion of autistic-like behaviors. | [1] |
| Epileptic Phenotype | Slc6a8 knockout mice | Chronic oral administration | Protection against seizures. | [1] |
| Brain Hemodynamics | Slc6a8 knockout mice | Oral administration | Partial correction of abnormal hemodynamic responses. | [1] |
| EEG Abnormalities | Slc6a8 knockout mice | Oral administration | Partial correction of EEG abnormalities. | [1] |
Comparison with Alternative Therapeutic Strategies
Currently, there are no approved disease-modifying therapies for CTD. The main strategies that have been investigated include supplementation with creatine monohydrate and its precursors, L-arginine and L-glycine.
Table 2: Comparison of this compound with Alternative Therapeutic Strategies for CTD
| Therapeutic Agent | Mechanism of Action | Reported Efficacy | Limitations | References |
| This compound | SLC6A8-independent entry into the brain and subsequent phosphorylation to act as a creatine analog. | Preclinical studies show significant improvements in cognitive, behavioral, and epileptic phenotypes in mouse models. | Potential for off-target effects and long-term safety in humans is still under investigation. | [1] |
| Creatine Monohydrate | Aims to increase systemic creatine levels. | Largely ineffective in improving neurological symptoms of CTD. | Cannot cross the blood-brain barrier in the absence of a functional SLC6A8 transporter. | [2] |
| L-arginine and L-glycine | Aims to enhance endogenous creatine synthesis within the brain. | Mixed results; modest improvements reported in a subset of younger patients. Some studies report no benefit or adverse effects. | Efficacy is inconsistent and appears to be limited. May not be sufficient to overcome the severe creatine deficiency in the brain. | [2][3] |
Experimental Protocols
Preclinical Efficacy Study of this compound in a CTD Mouse Model
This protocol is a generalized representation based on published studies.[1]
Caption: Experimental Workflow for Preclinical Evaluation of this compound
-
Animal Model: Slc6a8 knockout mice, which recapitulate the key features of human CTD, are used.
-
Drug Administration: this compound is administered orally, typically mixed in the drinking water or food, over a chronic period. Multiple dose groups are included to assess dose-response relationships. A vehicle-treated group serves as the control.
-
Behavioral Assessments: A battery of behavioral tests is conducted to evaluate cognitive function (e.g., Y-maze for spatial working memory, novel object recognition for learning and memory) and autistic-like behaviors (e.g., social interaction tests, marble burying for repetitive behaviors).
-
Physiological Assessments: Electroencephalography (EEG) is used to monitor brain electrical activity and assess seizure susceptibility. Advanced imaging techniques may be employed to measure cerebral blood flow and hemodynamic responses.
-
Biochemical Analysis: Post-mortem brain tissue is analyzed to measure the levels of this compound, phosphothis compound, creatine, and other relevant metabolites to confirm target engagement and elucidate the mechanism of action.
Safety and Pharmacokinetics of this compound
Toxicology and pharmacokinetic studies are crucial for the clinical translation of any new therapeutic agent.
Table 3: Summary of Non-Clinical Safety and Pharmacokinetic Data for this compound
| Parameter | Species | Key Findings | Reference |
| Acute Toxicity | Rat | Generally well-tolerated at therapeutic doses. High doses were associated with seizures. | [4] |
| Chronic Toxicity | Rat | Long-term administration at high doses resulted in microscopic lesions in the brain, testes, and thyroid. | [4] |
| Chronic Toxicity | Beagle Dog | Severe toxicity observed at higher doses, with target organs being the lungs, kidneys, heart, and muscles. | [5] |
| Pharmacokinetics | Rat | Mean plasma half-life of 3.5 to 6.5 hours. | [4] |
| Pharmacokinetics | Beagle Dog | Rapidly absorbed with a Tmax of 1-2 hours. Half-life increased with repeated dosing. | [5] |
It is important to note that the doses used in some of the toxicology studies were significantly higher than the anticipated therapeutic doses. Further studies are needed to establish a safe and effective dose for human clinical trials.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for Creatine Transporter Deficiency by virtue of its ability to bypass the defective SLC6A8 transporter and restore brain energy metabolism. Preclinical studies in animal models have provided strong evidence for its efficacy in ameliorating the key neurological symptoms of CTD. In contrast, alternative strategies such as supplementation with creatine monohydrate or its precursors have shown limited and inconsistent efficacy.
While the preclinical data for this compound are encouraging, further research is necessary to fully establish its safety and pharmacokinetic profile in humans. Well-designed clinical trials are the critical next step to validate this compound as a therapeutic agent for individuals with CTD. The development of a core outcome set for CTD clinical trials will be essential to ensure that meaningful and consistent endpoints are used to evaluate the efficacy of new treatments like this compound.[6]
The information presented in this guide underscores the potential of this compound to address a significant unmet medical need for patients with Creatine Transporter Deficiency. Continued research and development in this area are crucial to bringing a much-needed therapy to this patient population.
References
- 1. Evaluation of chronic toxicity of this compound in beagle dogs after oral gavage administration for up to 23 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Treatment experience in two adults with creatinfe transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of chronic toxicity of this compound, a creatine analog, in Sprague Dawley rat after oral gavage administration for up to 26 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of chronic toxicity of this compound in beagle dogs after oral gavage administration for up to 23 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing a core outcome set for creatine transporter deficiency and guanidinoacetate methyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Cyclocreatine for Creatine Kinase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of cyclocreatine's specificity for the different isoforms of creatine (B1669601) kinase (CK). This compound, a synthetic analog of creatine, is a known substrate for creatine kinase and has been investigated for its potential therapeutic effects, particularly in cancer research where it has been shown to inhibit the growth of various tumor cells expressing creatine kinase.[1][2][3][4] Understanding its interaction with the different CK isoforms is crucial for evaluating its mechanism of action and potential tissue-specific effects.
Introduction to Creatine Kinase and its Isoforms
Creatine kinase (CK) is a pivotal enzyme in cellular energy metabolism, catalyzing the reversible phosphorylation of creatine by ATP to form phosphocreatine (B42189) and ADP.[5][6] This reaction provides a temporal and spatial energy buffer in tissues with high and fluctuating energy demands.[7] There are three main cytosolic isoforms of creatine kinase, which are dimers composed of two types of subunits: M (muscle) and B (brain).[5] This results in three distinct isoenzymes with specific tissue distributions:[5][8]
-
CK-MM: The predominant isoform in skeletal muscle.
-
CK-MB: Found in significant amounts in cardiac muscle.
-
CK-BB: The primary isoform in brain and smooth muscle tissue.[5]
Additionally, there are two mitochondrial isoforms (ubiquitous and sarcomeric) that play a key role in the phosphocreatine energy shuttle.[7] The differential expression of these isoforms underscores the importance of assessing the specificity of any CK-targeted compound.
This compound as a Substrate for Creatine Kinase
One study using 31P-NMR found the equilibrium constant for the this compound reaction to be 5.62 x 107 M-1. For comparison, the equilibrium constant for the creatine reaction under the same conditions was 1.72 x 108 M-1. While this indicates that the reaction with creatine is more favorable, it confirms that this compound is a competent substrate for at least the CK-MM isoform.
Further research has demonstrated that this compound can suppress creatine metabolism and inhibit the proliferation of cancer cells that express creatine kinase, suggesting that it effectively competes with creatine and is utilized by the cellular CK machinery.[1]
Comparison of this compound and Creatine as CK Substrates
| Parameter | This compound | Creatine | Creatine Kinase Isoform |
| Equilibrium Constant (Keq) | 5.62 x 107 M-1 | 1.72 x 108 M-1 | Rabbit Muscle (predominantly CK-MM) |
| Km Value | Data not available | Varies by isoform (see below) | CK-BB, CK-MB, CK-MM |
Note: A direct comparison of Km values for this compound across all CK isoforms could not be compiled from the reviewed literature. However, Km values for the natural substrate, creatine, have been reported and show isoform-specific differences. For example, the Km for creatine with CK-MM is generally higher than with CK-BB, indicating a lower affinity of the muscle isoform for creatine compared to the brain isoform.[9] This highlights the need for similar detailed kinetic studies with this compound to fully understand its isoform specificity.
Experimental Protocols
A standard method to determine the kinetic parameters of a creatine kinase substrate like this compound involves a coupled enzyme assay. The production of ATP (or ADP in the reverse reaction) is linked to a change in absorbance of a reporter molecule, typically NADH or NADPH.
General Protocol for Creatine Kinase Activity Assay:
This protocol outlines the general steps for measuring creatine kinase activity, which can be adapted to determine the kinetic constants for this compound by varying its concentration.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris or Imidazole buffer) at the optimal pH for the CK isoform being studied.
-
Prepare stock solutions of the substrates: this compound (or creatine as a control), ATP, and the necessary components for the coupling enzyme system (e.g., glucose, hexokinase, NADP+, and glucose-6-phosphate dehydrogenase).
-
Prepare a solution of the purified creatine kinase isoform (CK-BB, CK-MB, or CK-MM).
-
-
Assay Procedure:
-
In a cuvette, combine the reaction buffer, coupling enzyme system components, and a fixed concentration of ATP.
-
Add varying concentrations of this compound to different cuvettes.
-
Initiate the reaction by adding a specific amount of the purified creatine kinase isoform.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of NADPH production, which is directly linked to the creatine kinase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound.
-
Plot the initial velocities against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for this compound with the specific CK isoform.
-
To determine if this compound acts as an inhibitor, similar experiments can be performed in the presence of creatine, and the data can be analyzed using Lineweaver-Burk or other kinetic plots to determine the inhibition constant (Ki) and the mechanism of inhibition.
-
Visualizations
Caption: Creatine Kinase reaction with creatine and this compound.
Caption: Experimental workflow for specificity assessment.
Conclusion
This compound serves as a substrate for creatine kinase and can effectively suppress creatine metabolism within cells. While direct comparative kinetic data (Km, Ki, or IC50 values) for this compound across the CK-BB, CK-MB, and CK-MM isoforms is not extensively documented in the available literature, the existing evidence confirms its interaction with the creatine kinase system. The differential effects of this compound observed in various cell types and tissues are likely influenced by the predominant CK isoform expressed. To fully elucidate the specificity and therapeutic potential of this compound, further detailed kinetic studies with purified creatine kinase isoenzymes are warranted. Such studies would provide invaluable data for drug development professionals and researchers investigating the role of creatine metabolism in health and disease.
References
- 1. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of creatine kinase isoenzymes and substrates on regeneration in livers of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of rate of tumor growth by creatine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creatine kinase - Wikipedia [en.wikipedia.org]
- 6. redalyc.org [redalyc.org]
- 7. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Comparison of kinetic constants of creatine kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Success: Cyclocreatine's Journey to In Vivo Anticancer and Neuroprotective Models
For Immediate Release
This guide provides a comprehensive comparison of the in vitro findings of cyclocreatine and their validation in in vivo models, with a focus on its applications in oncology and neuroprotection. This compound, a synthetic analog of creatine (B1669601), has demonstrated significant therapeutic potential by targeting cellular energy metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound and its analogs. We will delve into the experimental data supporting its mechanism of action, compare its performance with alternative compounds, and provide detailed experimental protocols for key studies.
Executive Summary
This compound has emerged as a promising therapeutic agent, primarily investigated for its anticancer properties. In vitro studies have consistently shown its ability to inhibit the proliferation, colony formation, and motility of various cancer cell lines, particularly in prostate cancer.[1][2] The proposed mechanism centers on the disruption of the creatine kinase (CK)/phosphocreatine (PCr) system, a critical pathway for rapid ATP regeneration in cells with high energy demands.[3][4] By acting as a competitive substrate for creatine kinase, this compound leads to the accumulation of phosphothis compound, a poor phosphate (B84403) donor, thereby depleting the readily available energy pool required for rapid cell division and movement.[3]
These compelling in vitro findings have been translated into in vivo animal models, where this compound has demonstrated significant efficacy in reducing tumor growth and metastasis in prostate and colon cancer xenografts, as well as in genetically engineered mouse models.[1][5][6] Beyond its anticancer effects, this compound has also been explored for its neuroprotective capabilities, showing promise in animal models of Huntington's and Parkinson's diseases by mitigating neuronal damage and improving cognitive function.[7][8][9][10][11] This guide will present the quantitative data from these studies, outline the methodologies employed, and visually represent the underlying biological pathways and experimental workflows.
Performance Comparison: this compound vs. Alternatives
This compound's performance has been evaluated alongside other creatine analogs, offering insights into its relative potency and potential therapeutic advantages. The following tables summarize the quantitative data from key in vitro and in vivo studies.
In Vitro Anticancer Activity
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | Human Prostate Cancer (PC3) | Proliferation Assay | Significant inhibition of cell growth. | [1][2] |
| Human Prostate Cancer (PC3) | Colony Formation Assay | Reduced number and size of colonies. | [1][2] | |
| Human Melanoma (A2058-055) | Chemotaxis Assay | 80-90% reduction in cell motility.[12] | [12] | |
| Human Cervical Carcinoma (ME-180) | Cell Cycle Analysis | Inhibition of progression out of all cell cycle phases.[4] | [4] | |
| Homothis compound | Freshly Explanted Human Tumors | Colony Formation Assay | 50% antitumor activity at 7-20 mM concentrations.[13] | [13] |
| Creatine Phosphate | Rat Mammary Carcinoma (13762) | N/A | Showed antitumor activity in vivo. | [14] |
| Beta-guanidinopropionic acid | Rat Mammary Carcinoma (13762) | N/A | Showed antitumor activity in vivo. | [14] |
In Vivo Anticancer Efficacy
| Compound | Animal Model | Tumor Type | Key Findings | Reference |
| This compound | Xenograft (Human Colon Adenocarcinoma) | Colon | Significant tumor growth inhibition. | |
| Genetically Engineered Mouse Model | Prostate | Significantly decreased tumor cell proliferation (reduced Ki67 staining).[15] | [15] | |
| Xenograft Liver Metastasis Model (PC3M cells) | Prostate | Drastically decreased liver metastatic burden.[15] | [15] | |
| Creatine | Xenograft (Human Colon Adenocarcinoma) | Colon | Significant tumor growth inhibition. | |
| Beta-guanidinopropionic acid | Rat with 13762 Mammary Carcinoma | Mammary | Tumor growth delay of 1.6 days (water) to 6.3 days (sugar water).[14] | [14] |
| Creatine Phosphate | Rat with 13762 Mammary Carcinoma | Mammary | Tumor growth delay of 7.6 days (water) to 12.6 days (sugar water).[14] | [14] |
In Vivo Neuroprotective Effects
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| This compound | Rat | Huntington's Disease (malonate-induced lesions) | Significant protection against striatal lesions.[7][8] | [7][8] |
| Mouse | Parkinson's Disease (MPTP-induced) | Significant protection against dopamine (B1211576) depletion.[9] | [9] | |
| Mouse | Creatine Transporter Deficiency | Improved cognitive function.[10][11] | [10][11] | |
| Creatine | Rat | Huntington's Disease (3-NP-induced neurotoxicity) | Significant protection against neurotoxicity.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in this guide.
In Vitro: Human Tumor Colony-Forming Assay
This assay is used to determine the sensitivity of fresh human tumor cells to anticancer agents.
-
Tumor Sample Preparation: Freshly explanted human tumor samples are mechanically and enzymatically dissociated into a single-cell suspension.
-
Cell Culture: Cells are suspended in a soft agar (B569324) medium. This prevents fibroblasts from adhering and growing, while allowing tumor cells to form colonies.
-
Drug Exposure: this compound or other analogs are added to the medium at various concentrations (e.g., 0.067 to 20 mM).[13]
-
Incubation: Plates are incubated for approximately 14-21 days to allow for colony formation.
-
Colony Counting: Colonies (aggregates of >30 cells) are counted using an automated image analysis system.
-
Data Analysis: The number of colonies in treated wells is compared to untreated control wells to determine the percentage of tumor growth inhibition.
In Vivo: Xenograft Tumor Growth Study
This model is used to evaluate the efficacy of an anticancer agent on human tumors grown in immunodeficient mice.
-
Animal Model: Athymic nude mice are typically used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., human colon adenocarcinoma LS174T) is injected subcutaneously into the flank of the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound can be administered through various routes, including in the diet (e.g., 1% w/w) or via intravenous injections.[14][15]
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth delay, defined as the difference in the time it takes for tumors in the treated and control groups to reach a specific volume, is a key endpoint.
In Vivo: Neuroprotection Study in a Parkinson's Disease Model
This protocol assesses the ability of a compound to protect against dopamine neuron loss.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Neurotoxin Administration: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to induce Parkinsonism-like symptoms and pathology.
-
Treatment: this compound is administered orally (e.g., in the diet) for a specified period before and/or after MPTP administration.[9]
-
Behavioral Assessment: Motor function can be assessed using tests like the rotarod or open-field test.
-
Neurochemical Analysis: At the end of the study, brain tissue (specifically the striatum and substantia nigra) is collected. High-performance liquid chromatography (HPLC) is used to quantify dopamine and its metabolites.
-
Histological Analysis: Brain sections are stained to visualize and count dopaminergic neurons in the substantia nigra.
-
Data Analysis: The levels of dopamine and the number of surviving neurons in the treated group are compared to the MPTP-only control group.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
References
- 1. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cell cycle studies of this compound, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of Creatine and this compound in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Creatine and this compound attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumos-pharma.com [lumos-pharma.com]
- 11. This compound treatment improves cognition in mice with creatine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of creatine analogues as a new class of anticancer agents using freshly explanted human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor activity of creatine analogs produced by alterations in pancreatic hormones and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Cyclocreatine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of cyclocreatine, a compound that requires careful handling due to its potential as a skin and eye irritant.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment must be worn when handling this compound.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust is generated. |
This compound Disposal Protocol
This compound should be disposed of as hazardous chemical waste. Do not dispose of this material in standard trash or down the drain.[2][3][4] Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1] The following step-by-step procedure outlines the operational plan for proper disposal.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure compliant disposal.[5][6]
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container specifically for this compound waste. The container must be in good condition, free of leaks, and have a secure lid.[2][5] The original product container is often a suitable choice.[2]
-
Labeling: The waste container must be accurately and fully labeled. The label should include the chemical name ("this compound Waste"), concentration, and appropriate hazard warnings (e.g., "Irritant").[3]
-
Solid Waste Collection: Collect all unused or contaminated solid this compound in the designated waste container. This includes any residues, contaminated weighing papers, or disposable labware.
-
Contaminated Materials: Any materials, such as pipette tips, wipes, or gloves that are grossly contaminated with this compound should also be placed in the designated chemical waste container.[2]
Step 2: Storage of Chemical Waste
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5]
-
Storage Location: Store the sealed this compound waste container in your lab's designated SAA.
-
Container Management: Keep the waste container closed except when adding waste.[2][3] Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[7]
Step 3: Arranging for Final Disposal
The final disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2][8]
-
Request Pickup: Once the waste container is full, or before it has been in storage for one year, contact your institution's EHS office to schedule a waste pickup.[2][5]
-
Documentation: Complete any necessary waste disposal forms or tags as required by your institution.[2][3]
Spill and Decontamination Procedures
In the event of a spill, follow these procedures:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation. Avoid breathing any dust.[1]
-
Containment: For a solid spill, carefully sweep up the material and place it into the designated this compound waste container.[7][9] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.[8] All cleaning materials (e.g., wipes, paper towels) should be disposed of as this compound waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.[8]
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the disposal of laboratory chemicals like this compound.
Caption: Chemical Waste Disposal Decision Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acs.org [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Essential Safety and Operational Guide for Handling Cyclocreatine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Cyclocreatine. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Ingestion of this compound can be harmful.[2] Therefore, all personnel must be trained in laboratory safety procedures and be fully aware of the potential hazards associated with this compound before commencing any work.
Key safety precautions include:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the inhalation of dust or aerosols by using appropriate respiratory protection.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Ensure that safety showers and eyewash stations are easily accessible.
-
Wash hands thoroughly with soap and water after handling the compound.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against exposure to this compound. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Situation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling | Safety glasses with side-shields or goggles. | Chemically resistant gloves (nitrile). | N95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures or when dust is generated.[3] | Standard laboratory coat. |
| Risk of Splashing | Face shield and safety goggles. | Chemically resistant gloves (nitrile). | N95 or higher-rated respirator if aerosols are generated. | Impervious laboratory coat or apron. |
| Accidental Spill Cleanup | Full-face respirator. | Heavy-duty, chemically resistant gloves. | Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3] | Chemical resistant suit and boots. |
Operational Procedures for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is essential to minimize risk.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: For short-term use, this compound may be stored at room temperature. However, long-term storage at -20°C is recommended to maintain stability.[4] Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3]
Preparation and Use
-
Preparation: Before opening, briefly centrifuge the vial to ensure any powder entrapped in the cap is collected at the bottom.[4]
-
Weighing and Transfer: Conduct all weighing and transferring operations within a chemical fume hood to control dust and potential exposure.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound waste is considered chemical waste and must be disposed of through a licensed professional waste disposal service.[5]
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for liquid chemical waste. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips and wipes, should be placed in the designated chemical waste container.
-
Packaging: Contaminated packaging should be disposed of in the same manner as the chemical itself.[3]
The following diagram outlines the decision-making process for selecting the appropriate level of Personal Protective Equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
